Product packaging for 3-(pyridin-2-ylamino)propanoic Acid(Cat. No.:CAS No. 104961-64-0)

3-(pyridin-2-ylamino)propanoic Acid

Cat. No.: B125571
CAS No.: 104961-64-0
M. Wt: 166.18 g/mol
InChI Key: IDWUSJOEYZAKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyridin-2-ylamino)propanoic acid is a beta-amino acid derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its primary research value lies in its role as a key precursor to direct thrombin inhibitors, a class of anticoagulants that includes drugs like dabigatran etexilate . These inhibitors are pivotal for treating and preventing thromboembolic disorders by specifically binding to the active site of thrombin, a central serine protease in the coagulation cascade . Beyond its established application in anticoagulant research, this compound is also a versatile building block for creating new chemical entities with diverse biological activities. Recent studies have utilized this compound to synthesize hybrid molecules bearing pyridine and 1,2,4-triazole-3-thione scaffolds . These novel compounds have demonstrated promising in vitro antimicrobial activity against strains such as Mycobacterium luteum and the fungus Candida tenuis , as well as antitumor effects against triple-negative breast cancer and glioblastoma cell lines, suggesting a potential dual therapeutic application . The molecule provides a privileged pyridinylamino structure that enables researchers to explore interactions with various biological targets, facilitating the discovery of new enzyme inhibitors and pharmacologically active compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B125571 3-(pyridin-2-ylamino)propanoic Acid CAS No. 104961-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWUSJOEYZAKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475153
Record name 3-(pyridin-2-ylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104961-64-0
Record name 3-(pyridin-2-ylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Pyridin-2-yl)amino]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"3-(pyridin-2-ylamino)propanoic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(pyridin-2-ylamino)propanoic acid: Properties, Synthesis, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 104961-64-0), a heterocyclic β-amino acid of significant interest in pharmaceutical development. The document details its fundamental physicochemical properties, outlines key synthetic methodologies with mechanistic insights, and provides a theoretical framework for its spectroscopic characterization. The primary focus is on its critical role as a key building block in the synthesis of Dabigatran Etexilate, a potent direct thrombin inhibitor. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and application of this important chemical intermediate.

Introduction

This compound, also known as N-pyridin-2-yl-beta-alanine, is a molecule that merges a pyridine ring with a β-amino acid scaffold. While its intrinsic biological activity is not extensively documented, its true value lies in its function as a versatile intermediate in organic synthesis. The strategic placement of a secondary amine, a carboxylic acid, and an aromatic nitrogenous ring makes it a highly valuable precursor for constructing more complex molecules.

Its most notable application is in the industrial synthesis of Dabigatran Etexilate, an oral anticoagulant that has become a cornerstone in thrombosis prevention and treatment.[1] The propanoic acid backbone and the pyridinylamino moiety form a significant portion of the final drug's structure, making an efficient and well-understood synthesis of this intermediate paramount for pharmaceutical production. This guide delves into the core properties and synthetic pathways that enable its effective use in such applications.

Core Physicochemical & Computational Properties

A precise understanding of a molecule's physical and chemical properties is fundamental for its application in a laboratory or industrial setting. While some experimental values like a specific melting point are not consistently reported across commercial suppliers, a combination of reported data and computational predictions provides a robust profile for this compound.[2][3]

Table 1: Physicochemical and Computational Data Summary

PropertyValueSource
CAS Number 104961-64-0[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
IUPAC Name This compoundN/A
Synonyms N-pyridin-2-yl-beta-alanine, N-2-Pyridinyl-β-alanine[1][3]
Boiling Point 389.4 °C at 760 mmHg (Predicted)[2]
Density 1.281 g/cm³ (Predicted)[2]
Flash Point 189.3 °C (Predicted)[2]
Storage Sealed in dry, 2-8°C[3][4]
Topological Polar Surface Area (TPSA) 62.22 Ų[3]
LogP (Partition Coefficient) 0.9682 (Predicted)[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]
  • Solubility Insights : Based on its zwitterionic potential (possessing both a basic pyridine nitrogen and an acidic carboxylic acid), this compound is expected to be soluble in polar protic solvents, including water and lower alcohols (methanol, ethanol). Its solubility in water is likely pH-dependent, increasing in acidic or basic solutions. It is also anticipated to be soluble in polar aprotic solvents such as DMSO.

Synthesis Methodologies & Mechanistic Insights

The most prevalent and efficient synthesis of this compound and its esters involves an aza-Michael addition reaction. This method is valued for its high atom economy and straightforward execution.

Aza-Michael Addition of 2-Aminopyridine to an Acrylate Ester

The core reaction involves the conjugate addition of 2-aminopyridine to an α,β-unsaturated carbonyl compound, typically an acrylate ester like butyl acrylate or ethyl acrylate.[5] The reaction proceeds in two key stages: the Michael addition followed by ester hydrolysis.

Experimental Protocol: Two-Stage Synthesis [5]

  • Stage 1: Michael Addition

    • To a round-bottom flask, add 2-aminopyridine (1.0 equiv), an acrylate ester (e.g., butyl prop-2-enoate, ~1.2 equiv), and a catalytic amount of a weak acid like acetic acid (~0.5 equiv).

    • Heat the resulting solution at 70°C and stir overnight. The weak acid protonates the carbonyl of the acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine.

  • Stage 2: Saponification (Ester Hydrolysis)

    • After the initial reaction, add a strong base such as potassium hydroxide (2.5 equiv) dissolved in water.

    • Stir the biphasic solution overnight at room temperature (25°C). The hydroxide ions attack the ester carbonyl, leading to saponification.

    • Upon completion, concentrate the mixture under vacuum to remove the alcohol byproduct (e.g., butanol) and excess solvent.

    • Wash the resulting aqueous mixture with a non-polar organic solvent like dichloromethane (DCM) to remove unreacted starting materials and organic impurities.

    • The desired product, this compound, remains in the aqueous layer as its potassium salt. Acidification of this layer would precipitate the product, which could then be isolated by filtration. Alternatively, as described in the reference, concentration of the filtrate after washing yields the product.[5]

Mechanistic Causality

The choice of an acrylate ester over acrylic acid for the initial addition is deliberate. Esters are generally more reactive Michael acceptors than the corresponding carboxylates (which would form under neutral or basic conditions). The initial acid catalysis activates the acrylate. The subsequent hydrolysis step is a standard saponification, driven by the formation of a stable carboxylate salt. This two-stage process allows for controlled formation of the C-N bond without significant polymerization of the acrylate.[6]

G cluster_0 Stage 1: Aza-Michael Addition cluster_1 Stage 2: Saponification cluster_2 Workup A 2-Aminopyridine D Reaction at 70°C A->D B Butyl Acrylate B->D C Acetic Acid (Catalyst) C->D E Butyl 3-(pyridin-2-ylamino)propanoate (Intermediate Ester) D->E H Reaction at 25°C E->H F Potassium Hydroxide (KOH) F->H G Water G->H I Potassium 3-(pyridin-2-ylamino)propanoate H->I J Vacuum Concentration I->J K DCM Wash J->K L Final Product: This compound K->L

Synthesis workflow for this compound.

Predicted Spectroscopic Characterization

While publicly available experimental spectra are scarce, the structure of this compound allows for a reliable prediction of its key NMR and IR spectroscopic features.

  • ¹H NMR Spectroscopy :

    • Propanoic Acid Chain : Two characteristic triplets are expected. The protons alpha to the carbonyl group (-CH₂-COOH) would appear around δ 2.5-2.7 ppm. The protons beta to the carbonyl and adjacent to the nitrogen (-NH-CH₂-) would be deshielded by the nitrogen and appear further downfield, likely around δ 3.6-3.8 ppm.

    • Pyridine Ring : The four aromatic protons on the pyridine ring will appear in the δ 6.5-8.2 ppm region. The proton ortho to the ring nitrogen (at C6) will be the most deshielded (δ ~8.1 ppm, doublet). The other three protons will have complex splitting patterns (triplets and doublets) in the δ 6.6-7.5 ppm range.

    • Amine/Acid Protons : The NH and OH protons will be broad singlets, with chemical shifts highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon : The carboxylic acid carbon (C=O) will be the most downfield signal, expected above δ 170 ppm.

    • Propanoic Acid Carbons : The alpha-carbon (-CH₂-COOH) is expected around δ 33-36 ppm, while the beta-carbon (-NH-CH₂-) would be around δ 40-43 ppm.

    • Pyridine Carbons : The five carbons of the pyridine ring will appear in the aromatic region (δ 105-160 ppm). The carbon attached to the amino group (C2) will be the most downfield of the ring carbons.

  • Infrared (IR) Spectroscopy :

    • A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

    • An N-H stretch from the secondary amine around 3300-3400 cm⁻¹.

    • A sharp and strong C=O stretch from the carboxylic acid carbonyl at ~1700-1725 cm⁻¹.

    • C=N and C=C stretching vibrations from the pyridine ring in the 1450-1600 cm⁻¹ region.

Application in Pharmaceutical Synthesis: The Dabigatran Etexilate Case Study

The primary industrial relevance of this compound is realized through its ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate. This ester is a crucial intermediate for the synthesis of Dabigatran Etexilate.[7][8] The synthesis is a multi-step process where the ester is coupled with another complex intermediate.

The general synthetic pathway involves:

  • Amide Coupling : The ethyl 3-(pyridin-2-ylamino)propanoate is coupled with an activated form (often the acid chloride) of 4-(methylamino)-3-nitrobenzoic acid. This forms a complex amide intermediate.[9]

  • Reduction & Cyclization : The nitro group on the benzene ring is reduced to an amine, which then undergoes an acid-catalyzed cyclization to form the core benzimidazole ring system of Dabigatran.

  • Further Elaboration : The benzimidazole intermediate is further modified in several steps to add the amidine side chain and the hexyloxycarbonyl protecting group, ultimately yielding Dabigatran Etexilate.[10][11]

G A Ethyl 3-(pyridin-2-ylamino)propanoate C Amide Intermediate A->C Amide Coupling B Activated 4-(methylamino)-3-nitrobenzoic acid B->C D Reduction (e.g., H₂, Pd/C) & Acid-Catalyzed Cyclization C->D E Benzimidazole Core D->E F Multi-Step Elaboration (Amidine formation, Acylation) E->F G Dabigatran Etexilate F->G

Key role of the ester in the Dabigatran Etexilate synthesis pathway.

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates in modern medicine. While not a therapeutic agent itself, its well-defined physicochemical properties and robust synthesis via the aza-Michael addition make it an indispensable component in the production of the life-saving anticoagulant, Dabigatran Etexilate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics and synthetic nuances is crucial for process optimization, impurity profiling, and the development of next-generation pharmaceuticals built upon similar structural scaffolds.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-pyridinyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of N-(2-pyridinyl)-beta-alanine, a heterocyclic β-amino acid of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights necessary for successful synthesis and validation.

Introduction: The Significance of N-(2-pyridinyl)-beta-alanine

N-(2-pyridinyl)-beta-alanine, with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a structurally unique amino acid derivative.[1][2] Its scaffold, combining a pyridine ring with a β-alanine moiety, makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is a known intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor.[3] The strategic importance of this compound necessitates a reliable and well-characterized synthetic route.

Table 1: Chemical Properties of N-(2-pyridinyl)-beta-alanine

PropertyValueReference(s)
CAS Number104961-64-0[1][2]
Molecular FormulaC₈H₁₀N₂O₂[1][2]
Molecular Weight166.18 g/mol [1][2]
AppearanceOff-White Solid[1]
Storage2-8°C, Refrigerator[1]

Synthesis of N-(2-pyridinyl)-beta-alanine: A Practical Approach

The most direct and efficient method for the synthesis of N-(2-pyridinyl)-beta-alanine is the aza-Michael addition of 2-aminopyridine to an acrylate derivative, followed by hydrolysis of the resulting ester. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The Aza-Michael Addition: Mechanistic Insights

The aza-Michael addition involves the nucleophilic attack of an amine (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). In this synthesis, 2-aminopyridine serves as the nucleophile, and an acrylic acid ester, such as butyl acrylate, acts as the electrophile. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the acrylate, thereby increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the weakly basic amino group of the pyridine.

aza_michael_addition cluster_reactants Reactants cluster_reaction Aza-Michael Addition cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product 2-aminopyridine 2-Aminopyridine Addition Aza-Michael Addition 2-aminopyridine->Addition Butyl Acrylate Butyl Acrylate Butyl Acrylate->Addition Ester N-(2-pyridinyl)-beta-alanine butyl ester Addition->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product N-(2-pyridinyl)-beta-alanine Hydrolysis->Final_Product

Figure 1: Synthesis workflow for N-(2-pyridinyl)-beta-alanine.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-(pyridin-2-ylamino)propanoic acid and its esters.[4]

Materials:

  • Pyridin-2-amine (4 g, 42.50 mmol, 1.00 equiv)

  • Acetic Acid (AcOH) (752 mg, 12.52 mmol, 0.52 equiv)

  • Butyl prop-2-enoate (butyl acrylate) (3.7 g, 28.87 mmol, 1.20 equiv)

  • Potassium hydroxide (KOH) (3.37 g, 60.06 mmol, 2.50 equiv)

  • Deionized water

  • Dichloromethane (DCM)

  • 250-mL round-bottom flask

  • Stir bar

  • Heating mantle with stirrer

  • Rotary evaporator

Procedure:

  • Aza-Michael Addition:

    • To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).[4]

    • Stir the resulting solution at 70°C overnight.[4] The acetic acid acts as a catalyst to promote the reaction.

  • Hydrolysis:

    • After the overnight stirring, add a solution of potassium hydroxide (3.37 g, 60.06 mmol) in water (10 mL) to the reaction mixture.[4]

    • Stir the resulting solution at 25°C overnight to facilitate the hydrolysis of the butyl ester.[4]

  • Work-up and Purification:

    • Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the bulk of the water and other volatile components.[4]

    • Wash the resulting residue with dichloromethane (6 x 200 mL) to remove unreacted starting materials and nonpolar impurities. The product, being a salt at this stage, will remain in the aqueous/solid phase.

    • Filter the solids and concentrate the filtrate to yield the crude N-(2-pyridinyl)-beta-alanine.[4] The product is reported as a brown oil.[4]

Safety Considerations
  • 2-Aminopyridine: This compound is toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acrylic Acid/Butyl Acrylate: These are flammable liquids and vapors.[8][9] They can cause severe skin burns and eye damage, and may cause respiratory irritation.[10][11] Butyl acrylate is also a skin sensitizer.[9] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.

Characterization of N-(2-pyridinyl)-beta-alanine

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound.

  • Expected Result: For N-(2-pyridinyl)-beta-alanine (C₈H₁₀N₂O₂), the expected exact mass is 166.0742 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed.

  • Reported Data: The mass spectrum (ES, m/z) shows a peak for [M+H]⁺ at 167, confirming the molecular weight of the product.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the beta-alanine backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-pyridinyl)-beta-alanine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H6.5 - 8.2m4HAromatic protons on the pyridine ring.
-NH-~7.0br s1HAmine proton, may be broad and exchangeable.
-CH₂-N-~3.5t2HMethylene group adjacent to the nitrogen.
-CH₂-COOH~2.6t2HMethylene group adjacent to the carboxylic acid.
-COOH>10br s1HCarboxylic acid proton, typically a broad singlet.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-pyridinyl)-beta-alanine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-COOH~175Carboxylic acid carbonyl carbon.
Pyridine C (C=N)~158Carbon atom of the pyridine ring double-bonded to nitrogen.
Pyridine C108 - 148Other aromatic carbons of the pyridine ring.
-CH₂-N-~40Methylene carbon attached to the nitrogen.
-CH₂-COOH~35Methylene carbon attached to the carboxylic acid group.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for N-(2-pyridinyl)-beta-alanine

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Secondary Amine)3350 - 3310Sharp, medium
C-H (Aromatic)3100 - 3000Sharp, weak to medium
C-H (Aliphatic)3000 - 2850Sharp, medium
C=O (Carboxylic Acid)1725 - 1700Strong, sharp
C=N, C=C (Pyridine Ring)1600 - 1450Medium to strong
C-N Stretch1350 - 1250Medium

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2-pyridinyl)-beta-alanine. By understanding the underlying aza-Michael addition mechanism and employing the described characterization techniques, researchers can confidently synthesize and validate this important chemical intermediate. The provided safety information is crucial for ensuring a safe laboratory practice. While predicted spectroscopic data is offered as a guide, it is imperative for researchers to obtain and interpret their own experimental data to confirm the structure and purity of the synthesized compound.

References

Spectroscopic Characterization of 3-(pyridin-2-ylamino)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-(pyridin-2-ylamino)propanoic acid (CAS No: 104961-64-0).[1][2][3][4][5][6] As an important intermediate in pharmaceutical synthesis, particularly for direct thrombin inhibitors like dabigatran etexilate, rigorous structural confirmation is paramount.[4][7][8] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol .[1][2][3] The unique arrangement of these functional groups imparts specific chemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of NMR, IR, and MS data is critical for confirming the identity, purity, and stability of this compound in research and development settings. This guide serves to elucidate these spectroscopic characteristics.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is the foundation of its function. The following diagram illustrates the molecular structure and numbering convention used for the subsequent spectroscopic analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00d1HH-6'
~7.50t1HH-4'
~6.80d1HH-3'
~6.60t1HH-5'
~6.50t (br)1HN-H
~3.40t2HH-2
~2.50t2HH-3
~12.00s (br)1HCOOH

Why these predictions? The pyridine protons are expected in the aromatic region (δ 6.5-8.5 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most downfield. The methylene protons (H-2 and H-3) will appear as triplets due to coupling with each other. The H-2 protons, being adjacent to the amine, will be more deshielded than the H-3 protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~173.0C-1 (C=O)
~158.0C-2'
~148.0C-6'
~137.0C-4'
~112.0C-3'
~106.0C-5'
~40.0C-2
~35.0C-3

Rationale for Predictions: The carbonyl carbon (C-1) is characteristically found at the most downfield position. The pyridine carbons (C-2' to C-6') are expected in the range of δ 100-160 ppm. C-2', bonded to the amino group, will be significantly downfield. The aliphatic carbons of the propanoic acid chain (C-2 and C-3) will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Secondary Amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongAromatic C=C and C=N stretches
~1250MediumC-N stretch

Interpretation of Key Bands: The most characteristic feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, which is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.[9] Superimposed on this may be the N-H stretch of the secondary amine around 3350 cm⁻¹. A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The presence of bands in the 1600-1470 cm⁻¹ region confirms the aromatic pyridine ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometry Data

The molecular weight of this compound is 166.18 amu. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed in positive ion mode.

  • [M+H]⁺: 167.0815 (calculated for C₈H₁₁N₂O₂⁺)

Published data confirms the observation of the protonated molecule at m/z 167.[1]

Predicted Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule involves the loss of formic acid (HCOOH), which has a mass of 46.

G parent [M+H]⁺ m/z = 167 child1 Fragment m/z = 121 parent->child1 - HCOOH (46)

References

Navigating the Crucial Terrain of Solubility: A Technical Guide to the Profile of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the solubility profile of 3-(pyridin-2-ylamino)propanoic acid , a key intermediate in the synthesis of pharmaceutical compounds such as Dabigatran etexilate. In the landscape of drug discovery and development, a thorough understanding of a compound's solubility is not merely a perfunctory checkbox but a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of facts, offering a strategic framework for characterizing the solubility of this molecule, grounded in established scientific principles and regulatory expectations.

The Molecule in Focus: Physicochemical Landscape of this compound

Before delving into its behavior in solution, a foundational understanding of the intrinsic properties of this compound is paramount. These parameters are the primary determinants of its solubility and provide the basis for designing robust experimental investigations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104961-64-0[Various Suppliers]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [2][3]
Appearance White to off-white powder/solid[4]
Purity Typically ≥98%[2]
Storage Sealed in dry, 2-8°C[2]
Calculated LogP 0.9682[2]
Topological Polar Surface Area (TPSA) 62.22 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[2]
Density 1.281 g/cm³[3]
Boiling Point 389.434°C at 760 mmHg[3]
Flash Point 189.323°C[3]

The structure of this compound, possessing both a basic pyridine ring and an acidic carboxylic acid group, suggests a zwitterionic character in aqueous solution. This amphoteric nature is the linchpin of its pH-dependent solubility, a critical factor that will be explored in subsequent sections. The calculated LogP value of less than one indicates a degree of hydrophilicity, suggesting that aqueous solubility is achievable, though its magnitude requires experimental determination.

The "Why": Solubility's Central Role in Pharmaceutical Development

The imperative to meticulously characterize the solubility of a compound like this compound stems from its direct impact on the viability of a drug candidate. Poor solubility can precipitate a cascade of developmental challenges, including:

  • Limited Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[2] Inadequate solubility can lead to low and erratic absorption, compromising the drug's therapeutic effect.[5][6]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant challenge, often requiring complex and costly formulation strategies.[7]

  • Inaccurate Biological Screening: In early-stage drug discovery, low solubility can lead to false negatives in in vitro assays due to the compound precipitating out of the test medium.[8]

The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[1][4] A drug is considered highly soluble when its highest dose strength is soluble in 250 ml or less of aqueous media over a pH range of 1 to 6.8.[1] Understanding where this compound falls within this classification is essential for guiding its development pathway and for potential biowaivers of in vivo bioequivalence studies.[9][10]

The "How": Methodologies for Elucidating the Solubility Profile

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid state.[1] This is the "gold standard" for preformulation and is typically determined using the shake-flask method.[4]

  • Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[4][8] It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[1]

dot graph TD { subgraph "Solubility Measurement Approaches" A[Start: Compound Synthesis] --> B{Is it Early Discovery or Late Development?}; B -->|Early Discovery| C[Kinetic Solubility]; B -->|Late Development/Preformulation| D[Thermodynamic Solubility]; C --> E[High-Throughput Screening]; D --> F[Gold Standard for Formulation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[11][12]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid, high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • pH meter

  • HPLC with UV detector or other suitable analytical instrument

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[13][14]

  • Organic solvents (e.g., methanol, ethanol, DMSO)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[12] Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: For aqueous buffers, measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[13]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Add excess solid to solvent"]; B [label="2. Equilibrate (Shake at constant T)"]; C [label="3. Centrifuge to separate phases"]; D [label="4. Sample supernatant"]; E [label="5. Dilute and analyze concentration"]; A -> B -> C -> D -> E; } Caption: Workflow for the Shake-Flask Solubility Assay.

Experimental Protocol: Potentiometric Titration for pKa and Intrinsic Solubility Determination

Due to its zwitterionic nature, the pH of the solution will profoundly impact the solubility of this compound. Potentiometric titration is a powerful technique to determine the acid dissociation constants (pKa values) and the intrinsic solubility (solubility of the neutral species).[15][16]

Objective: To determine the pKa values and intrinsic aqueous solubility of this compound.

Materials:

  • This compound

  • Potentiometric autotitrator with a calibrated pH electrode

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Magnetic stirrer

  • Deionized water

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration.

  • Titration Setup: Calibrate the pH electrode using standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and the titrant delivery tube.

  • Titration: Titrate the solution with the standardized acid or base at a constant rate, recording the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.[17] Specialized software can be used for more accurate pKa determination.

  • Intrinsic Solubility Calculation: The intrinsic solubility can be calculated from the titration data, particularly when precipitation occurs during the titration.[15][16]

G

Expected Solubility Profile and Influencing Factors

Based on the structure of this compound, its solubility profile is anticipated to exhibit the following characteristics:

  • pH-Dependence: As a zwitterionic compound, it will have its lowest solubility at its isoelectric point (pI).[3][18] The solubility will increase at pH values below the pKa of the pyridine moiety (protonation leading to a cationic species) and above the pKa of the carboxylic acid group (deprotonation leading to an anionic species).

  • Solvent Effects: The solubility in organic solvents will be dependent on the polarity of the solvent and its ability to form hydrogen bonds with the solute. Given its TPSA and hydrogen bonding capabilities, it is expected to have some solubility in polar protic solvents like methanol and ethanol.

  • Temperature Effects: For most solid solutes, solubility increases with temperature.[1] The extent of this effect should be experimentally determined.

Conclusion and Forward Look

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in pharmaceutical synthesis and for the development of the final active pharmaceutical ingredient. This guide has provided a robust framework for the systematic investigation of its solubility, grounded in established scientific methodologies and regulatory expectations. By employing the detailed protocols for the shake-flask method and potentiometric titration, researchers can generate the critical data needed to navigate the complexities of formulation and ensure the development of safe and effective medicines. The principles and workflows outlined herein are not only applicable to the target compound but also serve as a valuable blueprint for the solubility characterization of other zwitterionic molecules in the pharmaceutical pipeline.

References

A Guide to the Structural Elucidation of 3-(pyridin-2-ylamino)propanoic acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete crystal structure analysis of 3-(pyridin-2-ylamino)propanoic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document serves as a robust framework for researchers and drug development professionals. It outlines the necessary experimental protocols, from synthesis and crystal growth to advanced characterization and computational analysis. To illustrate these principles in practice, the crystal structure of mono-β-alanine hydrochloride is utilized as a detailed case study, providing a practical blueprint for the structural elucidation of the title compound and its analogues.

Introduction

This compound, also known as N-(2-pyridinyl)-β-alanine, is a molecule of interest in medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents.[1][2] The three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is a critical step in the drug development pipeline.

This guide is designed to provide a deep dive into the multifaceted process of crystal structure analysis. It moves beyond a simple recitation of steps to explain the underlying scientific principles and the rationale behind experimental choices. We will cover the synthesis of the target molecule, methods for obtaining high-quality single crystals, and the array of spectroscopic and thermal analyses that complement X-ray diffraction data.

Due to the current absence of a published crystal structure for this compound, this guide will use the closely related and structurally informative molecule, mono-β-alanine hydrochloride, as a practical exemplar for the core analytical techniques.[3]

Synthesis and Crystal Growth

The journey to understanding a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common synthetic route involves the reaction of pyridin-2-amine with an acrylic acid derivative. One documented method involves reacting pyridin-2-amine with butyl prop-2-enoate in the presence of acetic acid, followed by hydrolysis with potassium hydroxide.[4] Another approach takes 2-chloropyridine-N-oxide as a starting material, which reacts with 3-aminopropionic acid.[5]

Exemplary Protocol (based on ChemicalBook): [4]

  • To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).

  • Stir the resulting solution overnight at 70°C.

  • Add potassium hydroxide (3.37 g, 60.06 mmol) and water (10 mL).

  • Stir the solution overnight at 25°C.

  • Concentrate the mixture under vacuum.

  • Wash the resulting mixture with dichloromethane (6 x 200 mL).

  • Filter the solids and concentrate the filtrate to yield this compound.

Single Crystal Growth: The Slow Evaporation Method

The slow evaporation technique is a widely used and effective method for growing high-quality single crystals from solution.[1][2][6] The principle relies on gradually increasing the concentration of the solute in a solvent until a supersaturated state is reached, from which crystals can nucleate and grow.[7]

Detailed Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is moderately soluble. This allows for a controlled rate of crystallization.

  • Preparation of a Sub-saturated Solution: Dissolve approximately 20-50 mg of the synthesized compound in a clean vial with a suitable solvent (e.g., ethanol, water, or a mixture).[1] Gently warm the mixture to aid dissolution if necessary. The goal is to have a clear, unsaturated solution at room temperature.

  • Controlled Evaporation: Cover the vial with a cap, parafilm, or aluminum foil.[6][7] Pierce a few small holes in the covering to allow for slow evaporation of the solvent over several days to weeks.[7]

  • Incubation: Place the vial in a vibration-free and temperature-stable environment to allow for undisturbed crystal growth.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm in at least two dimensions) have formed, carefully harvest them from the mother liquor.[8]

Caption: Workflow from synthesis to analysis.

Analytical Characterization

A combination of analytical techniques is employed to fully characterize the synthesized compound and its crystalline form.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in a molecule.[9][10] For this compound, characteristic peaks for the N-H, C=O (carboxylic acid), C-N, and aromatic C-H bonds would be expected. The spectrum provides a molecular fingerprint, confirming the identity of the synthesized compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy in solution are essential for confirming the molecular structure. For a comprehensive analysis of the crystalline state, solid-state NMR (ssNMR) can provide valuable information about the local atomic environment and molecular packing in the crystal lattice.[11][12][13][14]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability, melting point, and decomposition profile of the compound.[15][16][17][18] DSC measures heat flow to or from a sample as a function of temperature, revealing phase transitions like melting.[19] TGA measures changes in mass with temperature, indicating decomposition or loss of solvent molecules.[19]

Single-Crystal X-ray Diffraction: A Case Study of Mono-β-alanine Hydrochloride

As a definitive crystal structure for this compound is not available, we will detail the process of single-crystal X-ray diffraction using mono-β-alanine hydrochloride as an illustrative example.[3] This compound shares the β-alanine backbone and provides a relevant model for the zwitterionic and hydrogen bonding interactions expected in the title compound.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused X-ray beam.[20][21] The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[22]

Typical Data Collection Parameters:

ParameterValueRationale
RadiationMo Kα (λ = 0.71073 Å)Provides good resolution for small molecules.
Temperature100 KReduces thermal motion, leading to better data quality.
Detector Distance40-60 mmBalances resolution and spot separation.[22]
Exposure Time10-30 s/frameOptimized to achieve good signal-to-noise without overloading the detector.[20]
Total Rotation180-360°Ensures a complete dataset is collected.
Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. The unit cell parameters are determined, and the data is corrected for various experimental factors.[20]

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms. The structural model is then refined using a least-squares process, typically with software like SHELXL.[23][24][25] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

scXRD_Workflow Start Single Crystal Selection Mount Mount on Goniometer & Cool (100 K) Start->Mount    Collect X-ray Data Collection (Rotation Method) Mount->Collect Process Data Processing (Integration & Scaling) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares with SHELXL) Solve->Refine Refine->Solve Iterative Process Validate Validation & Analysis Refine->Validate CIF Final Crystallographic Information File (CIF) Validate->CIF

Caption: Single-crystal X-ray diffraction workflow.

Crystallographic Data for Mono-β-alanine Hydrochloride

The following table summarizes the crystallographic data for mono-β-alanine hydrochloride, which crystallizes in the orthorhombic space group Pbca.[3]

ParameterValue
Chemical FormulaC₃H₈NO₂Cl
Formula Weight125.55 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.7414(5)
b (Å)7.4671(6)
c (Å)16.5288(11)
V (ų)1202.31(14)
Z8
Dcalc (g/cm³)1.387

Analysis of Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the crystal's properties.

Hydrogen Bonding

In the case of mono-β-alanine hydrochloride, the structure is characterized by extensive hydrogen bonding. The protonated amine group (+NH₃) acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid and the chloride anion act as acceptors.[3] This leads to the formation of layers within the crystal structure.

For this compound, a similar zwitterionic form in the solid state is possible, which would lead to strong N-H···O hydrogen bonds between the protonated pyridinium nitrogen or the secondary amine and the carboxylate group.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[26][27][28][29][30] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like mono-β-alanine hydrochloride, the fingerprint plot would show distinct spikes corresponding to the prevalent H···O and H···Cl hydrogen bonds, as well as a significant contribution from H···H contacts.

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) Contains atomic coordinates and unit cell parameters HS Hirshfeld Surface Calculation Generates a 3D surface representing the space of the molecule in the crystal CIF->HS dnorm d_norm Surface Maps close intermolecular contacts. Red spots indicate strong interactions (e.g., H-bonds). HS->dnorm FP 2D Fingerprint Plot Quantifies the contribution of different intermolecular contacts (e.g., H···O, H···H). HS->FP

Caption: Hirshfeld surface analysis workflow.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically robust roadmap for its elucidation. By following the detailed protocols for synthesis, crystal growth, and multi-faceted characterization, researchers can obtain the necessary data for a complete structural analysis. The case study of mono-β-alanine hydrochloride demonstrates the power of single-crystal X-ray diffraction and subsequent computational analysis in revealing the intricate details of molecular conformation and intermolecular interactions that govern the solid-state properties of a compound. The application of these methodologies will be invaluable for the continued development and understanding of this compound and its derivatives in the pharmaceutical landscape.

References

"3-(pyridin-2-ylamino)propanoic acid" as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3-(pyridin-2-ylamino)propanoic Acid Scaffold in Medicinal Chemistry

Introduction: Unveiling a Core Moiety in Modern Drug Synthesis

In the landscape of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds due to their versatile synthetic handles and inherent ability to interact with biological targets. The this compound core is a prime example of such a scaffold. Comprising a pyridine ring linked via a secondary amine to a β-alanine backbone, this structure offers a unique combination of aromaticity, hydrogen bonding capabilities, and conformational flexibility. While not a final drug entity in itself, it serves as a critical building block, most notably as a key intermediate in the synthesis of blockbuster pharmaceuticals.[1][2] Its strategic importance lies in its role in the creation of the direct thrombin inhibitor, Dabigatran etexilate, an oral anticoagulant that has revolutionized the prevention of stroke and systemic embolism.[1]

This guide provides a comprehensive technical overview of the this compound scaffold for researchers and drug development professionals. We will delve into its synthesis, explore its pivotal role in pharmaceutical manufacturing, and discuss the underlying chemical principles that make it a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties of the Core Scaffold

Understanding the intrinsic properties of a scaffold is fundamental to its application in drug design. The this compound molecule possesses a balanced profile suitable for further chemical elaboration.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[3][4]
Molecular Weight 166.18 g/mol [3][4]
Topological Polar Surface Area (TPSA) 62.22 Ų[4]
LogP 0.9682[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 4[4]

Synthesis of the Scaffold: Pathways to a Critical Intermediate

The efficient construction of the this compound core and its corresponding ethyl ester is paramount for its industrial application. Several synthetic routes have been developed, each with distinct advantages regarding cost, yield, and environmental impact. The most prevalent methods involve the conjugate addition of 2-aminopyridine to an acrylate derivative.

Route 1: Direct Conjugate Addition

This is the most direct and widely employed method, involving the reaction of 2-aminopyridine with an acrylic acid ester, such as ethyl acrylate or butyl prop-2-enoate.[1][3] The reaction is typically catalyzed by an acid and driven by heat. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

A notable improvement in this one-step synthesis involves the use of trifluoromethanesulfonic acid as a catalyst, which significantly enhances the reaction rate and yield.[1][5] This approach provides a streamlined and efficient pathway to the ethyl ester, a direct precursor in the synthesis of Dabigatran.[1]

Route 2: Multi-step Synthesis from 2-Chloropyridine-N-oxide

An alternative pathway begins with 2-chloropyridine-N-oxide.[6] This route involves an initial reaction with 3-aminopropionic acid to form 3-(pyridin-2-ylamino)propionic acid N-oxide. This intermediate then undergoes esterification, followed by a reduction step (e.g., catalytic hydrogenation with Pd/C) to remove the N-oxide and yield the final product.[1][6] While more complex, this route can be advantageous in specific manufacturing contexts.

The diagram below illustrates the comparative workflows of these primary synthetic routes.

G cluster_0 Route 1: Direct Conjugate Addition cluster_1 Route 2: N-Oxide Pathway A1 2-Aminopyridine C1 Ethyl 3-(pyridin-2-ylamino)propanoate A1->C1 B1 Ethyl Acrylate B1->C1 Trifluoromethanesulfonic Acid Anhydrous Ethanol 120-160°C, 16-20h D1 This compound C1->D1 Hydrolysis (e.g., KOH) A2 2-Chloropyridine-N-oxide C2 3-(pyridin-2-ylamino)propanoic acid N-oxide A2->C2 B2 3-Aminopropionic acid B2->C2 D2 Ethyl 3-(pyridin-2-ylamino)propanoate N-oxide C2->D2 Esterification (Ethanol) E2 Ethyl 3-(pyridin-2-ylamino)propanoate D2->E2 Reduction (e.g., Catalytic Hydrogenation) G scaffold This compound (Core Scaffold) intermediate Key Amide Intermediate scaffold->intermediate Amide Coupling dabigatran Dabigatran Etexilate (Final API) intermediate->dabigatran Further Synthetic Steps (Prodrug Installation) other_reagents Other Synthetic Precursors other_reagents->intermediate

References

An In-Depth Technical Guide to the Coordination Chemistry of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of 3-(pyridin-2-ylamino)propanoic acid. While direct experimental data on the coordination complexes of this specific ligand is limited in publicly accessible literature, this guide synthesizes information from analogous N-pyridyl amino acid systems to project its synthesis, coordination behavior, and potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel metal complexes with potential catalytic and medicinal properties.

Introduction: The Potential of N-Pyridyl Amino Acid Ligands

N-pyridyl amino acids represent a versatile class of ligands in coordination chemistry. The amalgamation of a pyridine ring, a secondary amine, and a carboxylic acid moiety within a single molecular framework offers multiple potential coordination sites. This multifunctionality allows for the formation of a diverse array of metal complexes with varied geometries and electronic properties. The ligand at the core of this guide, this compound, is a structurally intriguing molecule with the potential to act as a bidentate or tridentate chelating agent. Understanding its coordination chemistry is paramount for unlocking its potential in fields such as catalysis and medicinal inorganic chemistry.

Ligand Synthesis: Crafting the Molecular Backbone

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.

Michael Addition of 2-Aminopyridine to an Acrylate Ester

A common and efficient method involves the Michael addition of 2-aminopyridine to an acrylate ester, such as butyl acrylate or ethyl acrylate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 equiv), butyl acrylate (1.2 equiv), and a catalytic amount of acetic acid (0.52 equiv).

  • Heating: Stir the reaction mixture at 70°C overnight.

  • Hydrolysis: After cooling, add an aqueous solution of potassium hydroxide (2.5 equiv) and stir the mixture at room temperature overnight to facilitate the hydrolysis of the ester.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure. Wash the resulting residue extensively with dichloromethane to remove unreacted starting materials and byproducts. The aqueous layer is then carefully acidified to precipitate the product, which can be collected by filtration and dried. Alternatively, after concentration, the solids can be filtered off, and the filtrate concentrated to yield the product.[1]

Diagram: Synthesis via Michael Addition

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 2-Aminopyridine 2-Aminopyridine Intermediate Ester Intermediate Ester 2-Aminopyridine->Intermediate Ester AcOH, 70°C Butyl Acrylate Butyl Acrylate Butyl Acrylate->Intermediate Ester Final Product This compound Intermediate Ester->Final Product 1. KOH, H2O 2. Acidification

Caption: Synthetic pathway to this compound.

Nucleophilic Substitution on a Pyridine Precursor

An alternative approach involves the reaction of a substituted pyridine, such as 2-chloropyridine-N-oxide, with 3-aminopropionic acid. This is followed by a reduction step to remove the N-oxide.

Experimental Protocol:

  • N-oxide Reaction: React 2-chloropyridine-N-oxide (1.0 equiv) with 3-aminopropionic acid (1.2 equiv) in the presence of an inorganic base (e.g., NaOH, 2.0 equiv) in a suitable solvent like water at 80-100°C for 24-36 hours.[2]

  • Work-up: After the reaction, the solvent is removed under reduced pressure. The pH is adjusted to 6.5-8 with hydrochloric acid, and ethanol is added to precipitate out most of the sodium chloride. The filtrate is then concentrated to dryness.[2]

  • Reduction: The resulting this compound N-oxide can be reduced to the final product using a suitable reducing agent, such as catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel.[2]

Predicted Coordination Chemistry

Based on the coordination behavior of analogous N-pyridyl amino acids, this compound is expected to exhibit versatile coordination modes, primarily acting as a bidentate or tridentate ligand.

Potential Coordination Modes
  • Bidentate (N,O) Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring. This mode is common for β-amino acids.

  • Tridentate (N,N,O) Coordination: A more encapsulating coordination can be achieved through the involvement of the pyridine nitrogen, the secondary amine nitrogen, and a carboxylate oxygen. This would result in the formation of two fused chelate rings (one five-membered and one six-membered), leading to highly stable complexes. This tridentate behavior has been observed in complexes of the related ligand N-(2-pyridylmethyl)-L-alanine with Ni(II) and Co(III).[3][4]

Diagram: Predicted Coordination Modes

Caption: Bidentate and tridentate coordination of the ligand.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

  • Ligand Deprotonation: Dissolve this compound in a suitable solvent (e.g., water, ethanol, or a mixture). Add a stoichiometric amount of a base (e.g., NaOH, KOH, or LiOH) to deprotonate the carboxylic acid.

  • Complexation: To the solution of the deprotonated ligand, add a solution of the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) dropwise with stirring. The molar ratio of metal to ligand will influence the stoichiometry of the final complex.

  • Isolation: The resulting complex may precipitate out of the solution upon formation or after adjusting the solvent polarity. The precipitate is then collected by filtration, washed with the solvent, and dried.

Characterization of the Metal Complexes

A suite of analytical techniques is essential to fully characterize the resulting coordination complexes.

Technique Information Gained
Infrared (IR) Spectroscopy Confirmation of coordination through shifts in the vibrational frequencies of the C=O (carboxylate), N-H (amine), and C=N (pyridine) groups.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR can elucidate the structure of the complex in solution.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Elemental Analysis Determines the empirical formula of the complex, confirming the metal-to-ligand ratio.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.

Potential Applications: A Forward Look

While specific applications for complexes of this compound have yet to be reported, the broader class of N-pyridyl amino acid complexes has shown promise in several areas.

Catalysis

The ability of these ligands to form stable complexes with various transition metals makes them attractive candidates for catalytic applications. For instance, copper complexes with pyridyl-containing ligands have been investigated for their catalytic activity in oxidation reactions. The redox-active nature of the copper center, modulated by the electronic properties of the ligand, can facilitate the generation of reactive oxygen species.

Medicinal Chemistry

The structural motifs present in this compound are of interest in drug design. Metal complexes can exhibit enhanced biological activity compared to the free ligands. For example, zinc complexes with amino acids have been explored for their antibacterial properties for potential dermatological applications.[5] The coordination of the ligand to a metal ion can facilitate its transport across cell membranes and influence its interaction with biological targets.

Conclusion and Future Directions

This compound is a ligand with significant, yet largely unexplored, potential in coordination chemistry. Based on the behavior of analogous systems, it is predicted to form stable bidentate and tridentate complexes with a range of transition metals. Future research should focus on the synthesis and isolation of these complexes, followed by thorough structural and spectroscopic characterization. The exploration of their catalytic and biological activities will be crucial in determining the practical utility of these novel coordination compounds. The insights provided in this guide serve as a foundational framework to stimulate and direct these future investigations.

References

An In-Depth Technical Guide to the pH Stability of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword

For researchers and professionals in drug development and chemical synthesis, understanding the physicochemical stability of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive technical overview of the stability of 3-(pyridin-2-ylamino)propanoic acid (CAS: 104961-64-0), a key intermediate in the synthesis of modern therapeutics like Dabigatran etexilate[1]. While direct, peer-reviewed studies on its pH-dependent degradation are not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and field-proven methodologies to provide a robust framework for its handling, analysis, and forced degradation studies. We will explore the molecule's inherent properties and present a detailed, self-validating protocol for a comprehensive pH stability assessment.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring linked via a secondary amine to a propanoic acid chain. This structure dictates its behavior in aqueous solutions across the pH spectrum.

Chemical Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

The stability profile of a molecule is intrinsically linked to its physicochemical properties. The table below summarizes the known and predicted characteristics of this compound.

PropertyValueSource / Comment
CAS Number 104961-64-0[2][3]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2][3]
pKa₁ (Carboxylic Acid) ~4.5 - 5.0Estimated, based on typical propanoic acid derivatives.
pKa₂ (Pyridinium ion) ~6.5 - 7.0Estimated, based on 2-aminopyridine derivatives[4].
Predicted LogP 0.9682[3]
Storage Recommendation 2-8°C, Sealed in dry conditions[3]

The two key ionizable centers—the carboxylic acid and the pyridine nitrogen—are critical to understanding pH-dependent stability. The molecule will exist in different ionic forms depending on the pH of the solution, which influences solubility, reactivity, and susceptibility to degradation.

pH-Dependent Ionization States and Potential Instabilities

The protonation state of this compound governs its behavior. Based on the estimated pKa values, we can predict the dominant species across the pH range.

G cluster_0 Acidic Conditions (pH < 4.5) cluster_1 Physiological pH (pH ~ 4.5 - 6.5) cluster_2 Alkaline Conditions (pH > 7.0) cation Predominantly Cationic -COOH (Neutral) -Pyridine-H+ (Cationic) zwitterion Predominantly Zwitterionic -COO- (Anionic) -Pyridine-H+ (Cationic) cation->zwitterion pH increases (Deprotonation of -COOH) anion Predominantly Anionic -COO- (Anionic) -Pyridine (Neutral) zwitterion->anion pH increases (Deprotonation of Pyridine-H+)

Caption: Predicted dominant ionic species of the molecule at different pH ranges.

Potential Degradation Pathways

While specific degradation products have not been documented, we can hypothesize potential pathways based on the molecule's functional groups:

  • Oxidation: The secondary amine is a potential site for oxidation, which could be catalyzed by trace metals or light. This susceptibility may be pH-dependent, influenced by the protonation state of the adjacent pyridine ring.

  • Decarboxylation: Although generally requiring harsh conditions (high heat), acidic or basic catalysis could potentially promote decarboxylation, though this is considered a less likely pathway under typical storage conditions.

  • Hydrolysis/Cleavage: Extreme pH and elevated temperatures could theoretically lead to the cleavage of the N-C bond between the pyridine ring and the side chain. This would represent a significant structural degradation.

The lack of published data necessitates a structured experimental approach to confirm these hypotheses and quantify the stability profile.

Experimental Protocol for pH Stability Assessment

This section outlines a robust, self-validating protocol for determining the stability of this compound across a range of pH values, consistent with regulatory guidelines (e.g., ICH Q1A).

Objective

To quantify the degradation rate of this compound in aqueous solutions at various pH values and temperatures, identify major degradation products, and establish optimal storage conditions.

Materials and Instrumentation
  • Compound: this compound (Purity ≥98%)[3].

  • Buffers: Standard USP buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10).

  • Instrumentation:

    • Calibrated pH meter.

    • HPLC-UV/DAD system for purity analysis and quantification.

    • LC-MS/MS system for identification of degradation products.

    • Temperature-controlled stability chambers.

Experimental Workflow

The workflow is designed to move from initial stress testing to a comprehensive, long-term stability analysis.

Caption: Experimental workflow for a comprehensive pH stability study.

Detailed Methodologies

Step 1: HPLC Method Development (Self-Validating System)

  • Rationale: A stability-indicating method is crucial. It must be able to resolve the parent compound from any potential degradation products, ensuring that a decrease in the main peak area is directly attributable to degradation.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD at the λmax of the parent compound and a broader range (e.g., 210-400 nm) to detect degradants with different chromophores.

    • Validation: Perform forced degradation (see Step 3) and demonstrate peak purity of the parent compound at each time point using the Diode Array Detector.

Step 2: Forced Degradation (Stress Testing)

  • Rationale: To rapidly generate potential degradation products and validate the stability-indicating nature of the analytical method.

  • Protocol: Prepare solutions (~1 mg/mL) and subject them to the following conditions for 24 hours:

    • Acidic: 0.1 M HCl at 60°C.

    • Alkaline: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid state and in solution (pH 7) at 80°C.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines.

    • Analyze all samples by HPLC-UV and LC-MS/MS.

Step 3: pH-Rate Profile Study

  • Rationale: To quantitatively determine the rate of degradation as a function of pH.

  • Protocol:

    • Prepare a series of aqueous buffered solutions (pH 2, 4, 7, 9, 12).

    • Spike a small aliquot of a concentrated stock solution of this compound into each buffer to a final concentration of ~0.1 mg/mL.

    • Divide the samples from each pH into two sets and incubate at 40°C and 60°C.

    • At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase), and analyze immediately by HPLC.

Data Analysis and Interpretation

The data gathered from the stability study should be meticulously analyzed to build a complete stability profile.

Degradation Kinetics

For each pH and temperature, plot the natural logarithm of the remaining parent compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (k).

Table for Reporting Degradation Rate Constants (k)

pH Temperature (°C) Rate Constant (k, hr⁻¹) Half-Life (t½, hours)
2.0 40 [Experimental Data] [Calculated]
2.0 60 [Experimental Data] [Calculated]
4.0 40 [Experimental Data] [Calculated]
4.0 60 [Experimental Data] [Calculated]
7.0 40 [Experimental Data] [Calculated]
7.0 60 [Experimental Data] [Calculated]
9.0 40 [Experimental Data] [Calculated]
9.0 60 [Experimental Data] [Calculated]
12.0 40 [Experimental Data] [Calculated]

| 12.0 | 60 | [Experimental Data] | [Calculated] |

Arrhenius Analysis

Plot the natural logarithm of the rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T) for each pH. This Arrhenius plot can be used to predict the degradation rate at lower temperatures (e.g., storage at 5°C or 25°C), providing a scientifically grounded basis for shelf-life determination.

Conclusions and Recommendations

Based on its structure, this compound is expected to exhibit maximal stability in the mildly acidic to neutral pH range, where it exists predominantly as a zwitterion. Extreme acidic or alkaline conditions, especially when combined with elevated temperatures, are likely to accelerate degradation. The recommended storage condition of 2-8°C in a dry state is a prudent measure to minimize potential degradation pathways[3]. The experimental framework provided in this guide offers a comprehensive pathway for any researcher to definitively characterize the stability of this important chemical intermediate, ensuring its quality and suitability for downstream applications.

References

An In-Depth Technical Guide to the Synthesis and Preliminary Evaluation of Arylpiperazine-Phthalimide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and preliminary biological evaluation of a key arylpiperazine-phthalimide derivative, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel psychoactive or antimicrobial compounds. We will delve into the strategic considerations behind the synthetic pathway and the rationale for the preliminary biological assays, grounding our discussion in established scientific principles and methodologies.

Introduction: The Therapeutic Potential of Arylpiperazine-Phthalimide Conjugates

The conjunction of an arylpiperazine moiety with a phthalimide group creates a chemical scaffold with significant therapeutic potential. The 1-(2-methoxyphenyl)piperazine fragment is a well-known pharmacophore that imparts affinity for various G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This has led to the development of numerous drugs with antidepressant, anxiolytic, and antipsychotic properties. The phthalimide group, on the other hand, is a versatile synthetic handle and has been incorporated into molecules with a wide range of biological activities, including anti-inflammatory and immunomodulatory effects.

The combination of these two pharmacophores in a single molecule, such as N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione, presents an intriguing opportunity for the development of novel therapeutics with potentially unique pharmacological profiles. This guide will explore a representative synthetic route to this compound and a preliminary evaluation of its biological activity, providing a foundational understanding for further research and development in this area.

Part 1: Synthesis of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione

The synthesis of the target compound is a multi-step process that requires careful selection of reagents and reaction conditions to ensure a high yield and purity of the final product. The chosen synthetic strategy is a convergent approach, where two key intermediates are synthesized separately and then coupled in the final step. This approach allows for greater flexibility and optimization of the individual reaction steps.

Experimental Protocol: Synthesis of N-(4-bromobutyl)phthalimide

This initial step involves the reaction of phthalimide with an excess of 1,4-dibromobutane. The use of a large excess of the dibromoalkane is crucial to minimize the formation of the undesired bis-substituted byproduct.

Materials:

  • Phthalimide

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phthalimide in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,4-dibromobutane to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-bromobutyl)phthalimide.

Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

This intermediate can be synthesized via the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine or, more conveniently, it is often commercially available. For the purpose of this guide, we will assume its commercial availability.

Final Coupling Step: Synthesis of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione

The final step involves the nucleophilic substitution of the bromide in N-(4-bromobutyl)phthalimide with the secondary amine of 1-(2-methoxyphenyl)piperazine.

Materials:

  • N-(4-bromobutyl)phthalimide

  • 1-(2-methoxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(4-bromobutyl)phthalimide in acetonitrile, add 1-(2-methoxyphenyl)piperazine and potassium carbonate.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(4-bromobutyl)phthalimide cluster_step2 Step 2: Final Coupling A Phthalimide C N-(4-bromobutyl)phthalimide A->C K₂CO₃, DMF B 1,4-Dibromobutane B->C E N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione C->E K₂CO₃, Acetonitrile D 1-(2-methoxyphenyl)piperazine D->E

Caption: Synthetic workflow for N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione.

Part 2: Preliminary Biological Evaluation

The preliminary biological evaluation of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione is designed to provide initial insights into its potential pharmacological and antimicrobial activities. This initial screening helps to guide further, more detailed investigations.

In Vitro Receptor Binding Assays

Given the presence of the 1-(2-methoxyphenyl)piperazine moiety, a primary area of investigation is the compound's affinity for serotonin and dopamine receptors. Radioligand binding assays are a standard and effective method for determining the binding affinity of a compound to a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptors (e.g., 5-HT₁A, 5-HT₂, D₂, etc.) from recombinant cell lines or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of the radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Receptor SubtypeRadioligandKi (nM) of Test Compound
5-HT₁A[³H]8-OH-DPATData to be determined
5-HT₂A[³H]KetanserinData to be determined
D₂[³H]SpiperoneData to be determined
Caption: Table for summarizing receptor binding affinity data.
Antimicrobial Activity Screening

The potential for antimicrobial activity is also explored, as various nitrogen-containing heterocyclic compounds have demonstrated such properties. A preliminary screening against a panel of common bacterial strains can provide a rapid assessment of this potential.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Preparation: Grow the bacterial strains in an appropriate broth medium to a standardized cell density.

  • Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainMIC (µg/mL) of Test Compound
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Pseudomonas aeruginosaData to be determined
Bacillus subtilisData to be determined
Caption: Table for summarizing antimicrobial activity data.

Conceptual Biological Activity Workflow

Biological_Evaluation cluster_pharmacology Pharmacological Evaluation cluster_antimicrobial Antimicrobial Screening A Test Compound: N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione B In Vitro Receptor Binding Assays A->B D Broth Microdilution Assay A->D C Determine Ki for 5-HT and Dopamine Receptors B->C F Data Analysis & Interpretation C->F E Determine MIC against Bacterial Panel D->E E->F

Caption: Workflow for the preliminary biological evaluation of the target compound.

Conclusion and Future Directions

This guide has outlined a robust synthetic pathway and a logical preliminary evaluation strategy for N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione. The results from the proposed in vitro assays will provide a critical foundation for understanding the compound's potential as a therapeutic agent. Positive findings in the receptor binding assays would warrant further investigation into its functional activity (i.e., agonist or antagonist) and in vivo efficacy in relevant animal models of neuropsychiatric disorders. Similarly, significant antimicrobial activity would justify further studies to determine its spectrum of activity, mechanism of action, and potential for development as a novel antibiotic. The modular nature of the synthesis also allows for the generation of a library of analogues to explore structure-activity relationships and optimize for desired biological properties.

The Architect's Guide to Pyridinylamino Acid Analogs: From Concept to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Ring - A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain chemical structures consistently emerge as foundational elements in successful therapeutic agents. The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is one such "privileged scaffold."[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have made it a cornerstone in the medicinal chemist's toolkit.[1] From anticancer and antimicrobial agents to treatments for central nervous system disorders, pyridine-containing molecules have demonstrated a remarkable breadth of biological activity.[1][3] This guide focuses on a specific, yet powerful, iteration of this scaffold: pyridinylamino acid analogs. By integrating the structural rigidity and hydrogen bonding capacity of the pyridine core with the chiral complexity and biological relevance of amino acids, these hybrid molecules offer a compelling strategy for the design of novel therapeutics.[4][5]

This document serves as a comprehensive technical resource, navigating the intricate path from the initial design and synthesis of these novel analogs to their rigorous biological evaluation. We will delve into the causality behind experimental choices, provide validated protocols, and explore the critical structure-activity relationships that drive successful drug development programs.

Part 1: The Synthetic Blueprint: Constructing Pyridinylamino Acid Analogs

The successful synthesis of pyridinylamino acid analogs hinges on robust and flexible chemical strategies. The choice between solid-phase and solution-phase synthesis is a critical first step, dictated by the desired scale, purity requirements, and the complexity of the target molecule.

Solid-Phase Peptide Synthesis (SPPS): A High-Throughput Engine for Analog Libraries

Solid-phase peptide synthesis (SPPS) has revolutionized the creation of peptide-based molecules, including those containing unnatural amino acids.[6] By anchoring the growing molecule to an insoluble resin support, SPPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing steps after each reaction cycle.[7] This makes it an ideal platform for rapidly generating libraries of pyridinylamino acid analogs for initial screening.

The core workflow of SPPS for incorporating these unnatural residues follows the iterative cycle of deprotection and coupling.[8] However, the unique steric and electronic nature of pyridinylamino acids often requires protocol modifications to ensure high-yield synthesis.

SPPS_Workflow Start Start: Select Resin (e.g., Rink Amide) Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Pyridinylamino Acid + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Add more residues Cleavage 4. Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Final residue added Precipitation 5. Precipitation & Purification (Cold Ether & RP-HPLC) Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: High-level workflow for Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a single coupling cycle for incorporating a pyridinylamino acid.[8]

  • Resin Preparation:

    • Place the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in a suitable reaction vessel.[8]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes, then drain the solvent.[9]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes and drain. Repeat once.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Reaction:

    • Activation: In a separate vial, dissolve the Fmoc-protected pyridinylamino acid (3 eq.), a coupling agent such as HBTU/HOBt (3 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For sterically hindered analogs, longer coupling times or a second coupling may be necessary.[6]

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Final Cleavage and Deprotection:

    • Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[7]

    • Agitate the mixture at room temperature for 2-4 hours.[8]

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[8]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Solution-Phase Synthesis: Precision and Scalability

While SPPS is excellent for library generation, solution-phase synthesis offers advantages for large-scale production and for complex synthetic routes that may not be compatible with solid supports. This approach requires more traditional organic chemistry purification techniques (e.g., column chromatography, crystallization) after each step. A common strategy involves the coupling of a protected pyridinyl moiety with an amino acid ester, followed by deprotection and subsequent modifications.

Part 2: Biological Evaluation - Unveiling Therapeutic Potential

The synthesis of novel analogs is only the first step. A rigorous biological evaluation is essential to identify promising lead compounds. Pyridine-containing compounds have been investigated for a wide array of therapeutic applications.[2][10]

Key Therapeutic Areas and Screening Assays
Therapeutic AreaCommon Biological TargetsRepresentative Screening Assays
Oncology Kinases (e.g., ROCK, VRK1/2), Dihydrofolate ReductaseKinase inhibition assays (e.g., IC50 determination), Cell proliferation assays (e.g., MTT, SRB), Apoptosis assays.[11][12][13][14]
Infectious Diseases Bacterial enzymes, Fungal cell wall componentsMinimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains, In vivo infection models.[3][15]
Inflammation Cyclooxygenase (COX-1/COX-2), LipoxygenaseCOX/LOX enzyme inhibition assays, Anti-inflammatory activity in animal models (e.g., paw edema).[16][17]
Malaria Dihydrofolate Reductase (DHFR)In vitro anti-plasmodial assays (e.g., against P. falciparum), In vivo suppressive tests in mouse models.[18]
Case Study: Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors is a major focus in oncology.[12] SAR studies are crucial for optimizing lead compounds. For instance, in the development of inhibitors for Vaccinia-related Kinase 1 (VRK1), systematic modifications to a pyridine scaffold revealed key insights.[13][14]

SAR_Pathway Start Initial Hit Compound (e.g., Aminopyridine Scaffold) Hinge Modify Hinge-Binding Region (Pyridine Core) Start->Hinge Solvent Explore Solvent-Exposed Region (Side Chains) Start->Solvent Assay1 Assay for Potency (IC50) Hinge->Assay1 Solvent->Assay1 Assay2 Assay for Selectivity (Kinase Panel Screen) Assay1->Assay2 Analyze Analyze SAR Data Assay2->Analyze Optimize Synthesize Next-Generation Analogs Analyze->Optimize Favorable SAR Lead Lead Candidate Analyze->Lead Optimized Potency & Selectivity Optimize->Hinge

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

A study on pyridine-based inhibitors found that the introduction of a methyl group onto the pyridine scaffold significantly improved selectivity.[12][14] For example, compound 26 (a methylated analog) showed a much better selectivity score (S(50%) of 0.04) across a panel of 48 human kinases compared to its unmethylated counterpart 5 (S(50%) of 0.25).[12][14] The most potent compound for VRK1, compound 26 , displayed an IC50 value of 150 nM.[13] This demonstrates how subtle structural modifications, guided by SAR, can lead to dramatic improvements in a drug candidate's profile.

CompoundModificationVRK1 IC50 (nM)Selectivity Score (S(50%))
5 Prototype Pyridine2600.25
19 Side Chain Mod674Not Reported
26 Methyl on Pyridine1500.04

Data sourced from studies on Vaccinia-related Kinase inhibitors.[14]

Conclusion and Future Directions

Pyridinylamino acid analogs represent a fertile ground for the discovery of novel therapeutics. The synthetic flexibility offered by methods like SPPS allows for the rapid exploration of chemical space, while a deep understanding of structure-activity relationships provides a rational path toward potent and selective drug candidates. As our understanding of disease biology grows, the targeted design of these versatile scaffolds will undoubtedly continue to yield innovative medicines for a wide range of human diseases. The principles and protocols outlined in this guide provide a robust framework for researchers to build upon, fostering the next generation of pyridine-based therapeutics.

References

Methodological & Application

Synthesis of 3-(pyridin-2-ylamino)propanoic acid from 2-aminopyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in pharmaceutical manufacturing. The primary synthetic route detailed is the aza-Michael addition of 2-aminopyridine to an acrylic acid derivative. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a high-yield and high-purity product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its most notable application is as a key intermediate in the production of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[1][2] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The most direct and atom-economical approach for the synthesis of this compound from 2-aminopyridine is the aza-Michael addition reaction.[3] This reaction involves the conjugate addition of the amine nucleophile (2-aminopyridine) to an α,β-unsaturated carbonyl compound, in this case, an acrylate ester or acrylic acid itself.[4][5] The general scheme for this transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Product 2_aminopyridine 2-Aminopyridine arrow Catalyst Heat plus1 + acrylate Acrylic Acid Derivative (e.g., Butyl Acrylate) product_acid This compound arrow->product_acid Aza-Michael Addition + Hydrolysis

Caption: General reaction scheme for the synthesis.

This guide will focus on a two-step, one-pot procedure involving the initial aza-Michael addition of 2-aminopyridine to butyl acrylate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

The Aza-Michael Addition: A Mechanistic Overview

The aza-Michael addition is a powerful C-N bond-forming reaction.[6] The reaction is typically catalyzed by either an acid or a base. In the context of this synthesis, an acid catalyst is often employed to activate the acrylate acceptor, making it more susceptible to nucleophilic attack by the weakly basic 2-aminopyridine.

The proposed mechanism for the acid-catalyzed aza-Michael addition is as follows:

Mechanism Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, e.g., AcOH) Activated_Acrylate Activated Acrylate Intermediate Protonation->Activated_Acrylate Nucleophilic_Attack Nucleophilic Attack by 2-Aminopyridine Activated_Acrylate->Nucleophilic_Attack Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Deprotonation Deprotonation Intermediate_1->Deprotonation Ester_Product Butyl 3-(pyridin-2-ylamino)propanoate Deprotonation->Ester_Product Hydrolysis Base-catalyzed Hydrolysis (e.g., KOH) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed mechanism for the synthesis.

The choice of catalyst is critical. While strong acids like trifluoromethanesulfonic acid have been reported for the synthesis of the corresponding ethyl ester, milder acids such as acetic acid can also effectively catalyze the reaction with butyl acrylate.[1][7] The subsequent hydrolysis of the ester is a standard saponification reaction, typically carried out using a strong base like potassium hydroxide.

Experimental Protocol

This protocol is based on a reported procedure with modifications for clarity and reproducibility.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
2-Aminopyridine94.124.042.501.00
Butyl Acrylate128.175.4542.501.00
Acetic Acid (AcOH)60.050.7512.520.29
Potassium Hydroxide (KOH)56.113.3760.061.41
Water (H₂O)18.0210 mL--
Dichloromethane (DCM)84.93As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure

Part A: Aza-Michael Addition

  • To a 250 mL round-bottom flask, add 2-aminopyridine (4.0 g, 42.50 mmol).

  • Add butyl acrylate (5.45 g, 42.50 mmol) and acetic acid (0.75 g, 12.52 mmol) to the flask.

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the reaction mixture to 70°C with continuous stirring.

  • Allow the reaction to proceed overnight (approximately 12-16 hours).

Part B: Hydrolysis and Workup

  • After the initial reaction is complete, cool the mixture to room temperature (25°C).

  • Add a solution of potassium hydroxide (3.37 g, 60.06 mmol) in water (10 mL) to the flask.

  • Stir the resulting solution overnight at room temperature to facilitate complete hydrolysis of the ester.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and other volatile components.

  • Wash the resulting residue with dichloromethane (DCM) (6 x 200 mL). This step is crucial for removing unreacted starting materials and non-polar impurities.

  • Separate the solid product from the DCM washings by filtration.

  • The filtrate, containing the desired product, is then concentrated under vacuum to yield this compound as a brown oil. A reported yield for a similar procedure is approximately 57%.[7]

Characterization

The final product can be characterized by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight. For this compound (C₈H₁₀N₂O₂), the expected [M+H]⁺ ion is at m/z 167.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discussion and Key Considerations

  • Choice of Acrylate: While this protocol uses butyl acrylate, other acrylate esters such as ethyl acrylate can also be employed.[1] The choice may depend on the desired reaction conditions and the ease of subsequent hydrolysis.

  • Catalyst: The use of an acid catalyst is beneficial for activating the Michael acceptor. Acetic acid is a relatively mild and inexpensive option. For the synthesis of the ethyl ester, trifluoromethanesulfonic acid has been shown to be an effective catalyst, leading to high yields.[1][2]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (70-160°C) to ensure a reasonable reaction rate.[1][7] The optimal temperature may vary depending on the specific reactants and catalyst used.

  • Purification: The workup procedure described is designed to separate the desired carboxylic acid from unreacted starting materials and byproducts. The extensive washing with DCM is critical for removing non-polar impurities. The final product is obtained as an oil, and further purification by crystallization or chromatography may be necessary depending on the required purity.

Workflow Visualization

The overall experimental workflow can be summarized as follows:

Workflow Reagents Combine 2-Aminopyridine, Butyl Acrylate, and Acetic Acid Heating Heat to 70°C Overnight Reagents->Heating Cooling1 Cool to Room Temperature Heating->Cooling1 Hydrolysis Add KOH Solution and Stir Overnight Cooling1->Hydrolysis Concentration1 Concentrate Under Vacuum Hydrolysis->Concentration1 Washing Wash with Dichloromethane Concentration1->Washing Filtration Filter to Separate Solids Washing->Filtration Concentration2 Concentrate Filtrate Under Vacuum Filtration->Concentration2 Product Obtain this compound Concentration2->Product

Caption: Experimental workflow diagram.

Conclusion

The synthesis of this compound via the aza-Michael addition of 2-aminopyridine to an acrylate derivative is a robust and scalable method. This guide provides a detailed and practical protocol for researchers and professionals in the field. By understanding the underlying mechanism and paying close attention to the key experimental parameters, a high yield of the desired product can be achieved, facilitating the downstream synthesis of important pharmaceutical compounds.

References

ethyl 3-(pyridin-2-ylamino)propanoate preparation for Dabigatran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimized Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate for Dabigatran Etexilate

Abstract

This comprehensive guide details the robust and scalable synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a critical starting material for the oral anticoagulant Dabigatran Etexilate. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, critical process parameters, and underlying rationale for the chosen methodology. We present an optimized protocol centered on the triflic acid-catalyzed aza-Michael addition of 2-aminopyridine to ethyl acrylate, consistently delivering high yield and purity. This note includes a detailed reaction mechanism, step-by-step protocols for synthesis and purification, analytical characterization data, and a comparative discussion of alternative synthetic routes.

Introduction: The Strategic Importance of Ethyl 3-(pyridin-2-ylamino)propanoate

Dabigatran Etexilate is a potent, direct thrombin inhibitor that has become a cornerstone of modern anticoagulant therapy.[1] Its synthesis is a multi-step process where the efficiency and purity of each intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Ethyl 3-(pyridin-2-ylamino)propanoate (herein referred to as EPP ) is a key building block, serving as the foundational scaffold upon which the benzimidazole core is constructed.[2][3]

The structural integrity of EPP is paramount. Impurities carried over from this initial stage can lead to the formation of difficult-to-remove related substances in the final API, complicating downstream processing and potentially compromising patient safety. Therefore, a reliable and well-characterized process for EPP preparation is not merely a preliminary step but a critical control point in the overall synthesis of Dabigatran. This guide provides the field-proven insights necessary to establish such a process.

Synthetic Strategy: The Aza-Michael Addition

The most efficient and industrially scalable synthesis of EPP involves the conjugate addition of 2-aminopyridine to ethyl acrylate. This reaction, a classic example of an aza-Michael addition (or hydroamination), is favored for its atom economy and straightforward execution.[1][4]

Reaction Mechanism and the Role of Triflic Acid

The reaction proceeds via a Brønsted acid-catalyzed mechanism, for which trifluoromethanesulfonic acid (TfOH, Triflic Acid) is a uniquely powerful catalyst.[5][6]

The mechanism can be described in two key steps:

  • Activation of the Michael Acceptor: Triflic acid, being a superacid (pKa ≈ -14), protonates the carbonyl oxygen of ethyl acrylate. This protonation significantly enhances the electrophilicity of the β-carbon by increasing the polarization of the α,β-unsaturated system, making it highly susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine, acting as the nucleophile, attacks the activated β-carbon. The pyridine ring nitrogen is less nucleophilic due to the delocalization of its lone pair within the aromatic system. A subsequent proton transfer regenerates the catalyst and yields the final product, EPP .

Why Triflic Acid? The choice of triflic acid is a critical parameter for success. Its extreme acidity ensures efficient protonation of the acrylate, driving the reaction forward.[8] Crucially, its conjugate base, the triflate anion (CF₃SO₃⁻), is exceptionally stable and non-nucleophilic. This prevents the formation of unwanted side products that could arise if the catalyst's anion were to compete with the aminopyridine as a nucleophile.[6] This combination of high Brønsted acidity and a non-nucleophilic counter-ion makes TfOH superior to other acids like sulfuric acid or Lewis acids for this transformation.[7]

aza_michael_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer EA Ethyl Acrylate Activated_EA Protonated Acrylate (Activated Electrophile) EA->Activated_EA + H⁺ (from TfOH) AP 2-Aminopyridine Intermediate_complex Adduct Intermediate AP->Intermediate_complex TfOH_cat TfOH (Catalyst) Activated_EA->Intermediate_complex EPP Ethyl 3-(pyridin-2-ylamino)propanoate (Product) Intermediate_complex->EPP - H⁺ Intermediate_complex->EPP TfOH_regen TfOH (Regenerated)

Figure 1: Catalytic cycle for the TfOH-catalyzed aza-Michael addition.

Comparative Analysis of Synthetic Routes

While the triflic acid-catalyzed route is preferred, an understanding of alternative methods provides valuable context. An older, multi-step route begins with 2-chloropyridine N-oxide.[1][9]

FeatureTriflic Acid Route2-Chloropyridine N-Oxide Route
Starting Materials 2-Aminopyridine, Ethyl Acrylate2-Chloropyridine N-oxide, β-Alanine
Number of Steps 13-4 (N-oxide formation, substitution, esterification, reduction)
Typical Overall Yield 80-94%[1][10]~52-54%[1][9]
Key Reagents Triflic Acid (catalytic)Thionyl Chloride, Pd/C, H₂
Process Time 16-20 hours[4]~100 hours[9]
Atom Economy High (addition reaction)Low (multiple steps with byproducts)
Scalability ExcellentModerate (use of hydrogenation)

This comparison clearly illustrates the process advantages of the direct, one-step aza-Michael addition in terms of yield, efficiency, and operational simplicity.

Detailed Experimental Protocols

Safety First: This procedure involves highly corrosive and toxic materials. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Review the Safety Data Sheets (SDS) for 2-aminopyridine, ethyl acrylate, and trifluoromethanesulfonic acid before commencing work.[11][12][13]

Optimized Synthesis of EPP

This protocol is optimized for a ~150 g scale, achieving high yield and purity.[10]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
2-Aminopyridine504-29-094.12150.0 g1.59
Ethyl Acrylate140-88-5100.12169.5 mL1.75
Trifluoromethanesulfonic Acid1493-13-6150.0825.0 mL0.28
Anhydrous Ethanol64-17-546.0780.0 mL-
Petroleum Ether8032-32-4-As required-
Ethyl Acetate141-78-688.11As required-

Procedure:

  • Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (150 g). Add anhydrous ethanol (80 mL) and stir until the solid is mostly dissolved.

  • Addition of Reagents: Add ethyl acrylate (169.5 mL) to the flask. Stir the mixture for 5-10 minutes.

  • Catalyst Addition (Caution!): Slowly and carefully, add trifluoromethanesulfonic acid (25 mL) dropwise to the stirred mixture. The addition is exothermic; maintain control by adjusting the addition rate.

  • Reaction: Under a nitrogen atmosphere, heat the mixture in an oil bath to 120-140°C. Maintain a gentle reflux for 16-20 hours. The reaction progress can be monitored by TLC or HPLC.

    • Causality Insight: The high temperature is necessary to overcome the activation energy, but temperatures exceeding 160°C may promote the retro-aza-Michael reaction, potentially reducing yield.[14] The nitrogen atmosphere prevents oxidation and moisture ingress, which could deactivate the catalyst.

  • Initial Workup: After the reaction is complete (as determined by HPLC), cool the mixture to 35-40°C. Wash the reaction liquid with petroleum ether (2 x 200 mL) to remove non-polar impurities.

  • Concentration: Concentrate the washed reaction solution under reduced pressure to remove the ethanol and excess ethyl acrylate.

Purification by Recrystallization
  • Solvent Addition: To the concentrated residue, add a solvent mixture of petroleum ether and ethyl acetate. A ratio of 10:1 (v/v) is a robust starting point.[10] Use enough solvent to fully dissolve the residue with gentle warming.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath (or refrigerate at 2-8°C) for several hours to maximize crystal formation.

    • Causality Insight:EPP is highly soluble in ethyl acetate but poorly soluble in petroleum ether. The combination creates a system where the product crystallizes out in high purity upon cooling, while more soluble impurities remain in the mother liquor.

  • Isolation and Drying: Collect the resulting white, flaky crystals by vacuum filtration. Wash the filter cake with a small amount of cold petroleum ether. Dry the product under vacuum at 40°C to a constant weight.

Expected Yield: 83-87%. Purity (by HPLC): >99%.[10]

Figure 2: Experimental workflow for EPP synthesis and purification.

Analytical Characterization

To ensure the quality of the EPP intermediate, a suite of analytical tests should be performed.

TestMethodExpected Result / Specification
Appearance Visual InspectionWhite to off-white crystalline solid.[]
Identity ¹H NMRSpectrum should conform to the known structure of Ethyl 3-(pyridin-2-ylamino)propanoate.[16]
Purity HPLC≥ 99.0%
Melting Point Capillary Method48-55°C[12][17]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

  • A triplet for the methyl protons of the ethyl group (~1.2 ppm).

  • A quartet for the methylene protons of the ethyl group (~4.1 ppm).

  • Two triplets for the two methylene groups of the propanoate backbone (~2.6 ppm and ~3.7 ppm).

  • A series of signals in the aromatic region corresponding to the four protons on the pyridine ring (~6.4-8.1 ppm).

  • A broad signal for the N-H proton.

Conclusion

The triflic acid-catalyzed aza-Michael addition of 2-aminopyridine to ethyl acrylate represents a highly efficient, scalable, and robust method for the preparation of Ethyl 3-(pyridin-2-ylamino)propanoate. By understanding the underlying reaction mechanism and the critical role of the catalyst, researchers can confidently implement this protocol to produce high-purity material essential for the successful synthesis of Dabigatran Etexilate. The detailed procedures and analytical guidance provided herein serve as a comprehensive resource for drug development professionals seeking to establish a reliable and well-characterized manufacturing process.

References

Application Note: Synthesis of N-(2-pyridinyl)-beta-alanine via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(2-pyridinyl)-beta-alanine, a valuable building block in pharmaceutical development. The synthesis is achieved through a robust and efficient aza-Michael addition reaction between 2-aminopyridine and an acrylate ester. This guide details the underlying chemical principles, provides a complete step-by-step protocol for laboratory execution, outlines methods for purification and characterization, and includes critical safety information. The protocols and insights are designed for researchers, chemists, and professionals in drug discovery and development, ensuring scientific integrity and reproducibility.

Scientific & Strategic Overview

The Significance of β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This structural variation imparts unique conformational properties, making them critical components in the development of peptidomimetics, pharmaceuticals, and natural products. Their incorporation into peptide chains can enhance metabolic stability by conferring resistance to enzymatic degradation.

The Aza-Michael Addition: A Cornerstone of C-N Bond Formation

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. The aza-Michael variant, which utilizes an amine as the nucleophile, is a particularly powerful method for forming carbon-nitrogen bonds under relatively mild conditions. This reaction is central to the synthesis of various nitrogen-containing scaffolds that are ubiquitous in bioactive molecules.

In the context of this protocol, the synthesis of N-(2-pyridinyl)-beta-alanine proceeds via the aza-Michael addition of 2-aminopyridine to an acrylate ester, such as ethyl acrylate. The lone pair of electrons on the exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electron-deficient β-carbon of the acrylate. This reaction is often facilitated by a catalyst to enhance its rate and efficiency.

Mechanistic Rationale: The Role of Brønsted Acid Catalysis

While the aza-Michael addition can proceed without a catalyst, the reaction between a weakly nucleophilic aromatic amine like 2-aminopyridine and an acrylate is often slow. The introduction of a Brønsted acid, such as glacial acetic acid or trifluoromethanesulfonic acid, serves a critical catalytic role. The acid protonates the carbonyl oxygen of the acrylate ester, which increases the electrophilicity of the β-carbon by enhancing the polarization of the α,β-unsaturated system. This activation makes the acrylate more susceptible to nucleophilic attack by the 2-aminopyridine, thereby accelerating the reaction.

The synthesis described herein first produces the ethyl ester of N-(2-pyridinyl)-beta-alanine, which is then hydrolyzed to yield the final carboxylic acid product.

Diagrams and Visualizations

Overall Reaction Scheme

Reaction_Scheme Reactant1 2-Aminopyridine Intermediate Ethyl 3-(pyridin-2-ylamino)propanoate Reactant1->Intermediate + Ethyl Acrylate (Acetic Acid, 80°C) Reactant2 Ethyl Acrylate Product N-(2-pyridinyl)-beta-alanine Intermediate->Product Hydrolysis (e.g., NaOH, H2O)

Caption: Overall synthesis of N-(2-pyridinyl)-beta-alanine.

Aza-Michael Addition Mechanism

Mechanism cluster_activation Step 1: Acrylate Activation cluster_attack Step 2: Nucleophilic Attack cluster_tautomerization Step 3: Tautomerization Acrylate Acrylate Activated_Acrylate Activated_Acrylate Acrylate->Activated_Acrylate + H+ (from Catalyst) Enolate_Intermediate Enolate_Intermediate 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Enolate_Intermediate attacks Activated_Acrylate Ester_Product Ester_Product Enolate_Intermediate->Ester_Product Proton Transfer Workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Reactants Charge Reactants (2-Aminopyridine, Ethyl Acrylate, Acetic Acid) Setup->Reactants Reaction Heat & Stir (80°C, 12-24h) Monitor by TLC Reactants->Reaction Workup Post-Reaction Work-up (Solvent Removal, Neutralization) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Hydrolysis Ester Hydrolysis (NaOH solution) Purification->Hydrolysis Final_Purification Final Product Isolation (Acidification, Filtration) Hydrolysis->Final_Purification Characterization Analysis (NMR, MS, IR) Final_Purification->Characterization

Purification of 3-(pyridin-2-ylamino)propanoic acid: From Crude Synthesis to High-Purity Material

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of 3-(pyridin-2-ylamino)propanoic acid, a molecule of interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal relationships between the compound's physicochemical properties and the strategic selection of purification techniques. We will explore methods ranging from classical recrystallization and column chromatography to high-resolution preparative HPLC, each accompanied by detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only execute these purifications but also to troubleshoot and adapt them based on a foundational understanding of the underlying chemical principles.

Physicochemical Profile: The Blueprint for Purification Strategy

Understanding the inherent properties of this compound is the cornerstone of developing an effective purification strategy. The molecule possesses both a weakly basic pyridinyl nitrogen and a carboxylic acid group, making it zwitterionic under certain pH conditions. This dual character is the primary determinant of its behavior during separation.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol [1][2]Influences diffusion rates and behavior in size-exclusion chromatography.
Appearance Reported as a brown oil in crude form[1].The color and physical state suggest the presence of significant impurities. Solidification is a primary goal for scalable purification methods like recrystallization.
Predicted pKa ~6.26[3]This likely corresponds to the pyridinium ion. At pH < 6, the pyridine nitrogen is protonated (cationic). The carboxylic acid group (pKa ~2-4) will be deprotonated (anionic) at pH > 4. This charge manipulability is ideal for ion-exchange chromatography.
Predicted logP 0.9682[2]Indicates moderate lipophilicity, suggesting that both normal-phase and reverse-phase chromatography are viable options.
Solubility Soluble in DMSO, Methanol[3].Provides starting points for preparing samples for chromatography and for solvent screening in recrystallization.
Storage Recommended at 2-8°C, sealed in dry conditions[2][4].Suggests potential instability or hygroscopicity that must be considered during workup and handling.

The zwitterionic nature of this compound cannot be overstated. By carefully controlling the pH, we can modulate its net charge, making it cationic at low pH, anionic at high pH, and neutral near its isoelectric point. This behavior is the key to unlocking high-selectivity separations.

Synthetic Landscape and Anticipated Impurities

Effective purification requires an understanding of what needs to be removed. A common synthesis route involves the Michael addition of 2-aminopyridine to an acrylate ester, followed by saponification (hydrolysis) of the resulting ester.[1]

Synthesis_Pathway cluster_impurities Potential Impurities A 2-Aminopyridine Intermediate Intermediate Ester A->Intermediate Michael Addition B Butyl Acrylate B->Intermediate C KOH / H₂O Product This compound (Crude Brown Oil) C->Product Intermediate->Product Saponification I1 Unreacted 2-Aminopyridine I2 Unreacted Butyl Acrylate / Polymer I3 Residual Intermediate Ester Chromatography_Workflow Start Crude Material (Dissolved) Load Load onto Column Start->Load Elute Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, HPLC) Collect->Analyze Analyze->Elute Continue elution Pool Pool Pure Fractions Analyze->Pool Fractions meet purity criteria Evaporate Evaporate Solvent Pool->Evaporate End Purified Product Evaporate->End Decision_Tree Start Start: Crude Material (e.g., Brown Oil) Q1 Can it be solidified by trituration? Start->Q1 Recryst Purify by Recrystallization (High Scale, Low Cost) Q1->Recryst Yes IEX Purify by Ion-Exchange Chromatography (Medium Scale, Good Resolution) Q1->IEX No Q2 Is purity >98% required? Recryst->Q2 PrepHPLC Purify by Prep-HPLC (Low-Medium Scale, Highest Purity) Q2->PrepHPLC Yes (Final Polish) End Final QC: HPLC, NMR, MS Q2->End No IEX->Q2

References

Application Note & Protocol: Quantitative Analysis of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate and robust quantification of 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2] Recognizing the diverse needs of researchers and drug development professionals, this guide presents two validated analytical approaches: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis, and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols herein are grounded in established chromatographic principles and adhere to the validation framework of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[3][4][5][6]

Introduction and Analyte Overview

Analyte: this compound CAS Number: 104961-64-0[7] Molecular Formula: C₈H₁₀N₂O₂[7][8] Molecular Weight: 166.18 g/mol [7][8] Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

This compound is a polar molecule featuring a pyridine ring, a secondary amine linker, and a propanoic acid tail. This zwitterionic potential and polarity present unique challenges and opportunities for chromatographic separation. Its role as a pharmaceutical intermediate necessitates reliable analytical methods to monitor reaction progress, assess purity of isolated material, and ensure the quality of starting materials for subsequent synthetic steps.

Strategic Approach to Method Development

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • For purity assessment and quantification in bulk drug substance or reaction mixtures , a robust, accessible, and cost-effective Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the method of choice. The aromatic pyridine ring provides a strong chromophore for UV detection.[9]

  • For trace-level quantification, analysis in complex biological matrices (e.g., plasma), or for metabolite identification studies , a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior. Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed as an effective separation strategy to achieve better retention and separation from other polar matrix components, which can be a challenge in reversed-phase chromatography.[9][10][11][12]

The following sections provide detailed, step-by-step protocols for both recommended methods.

Method 1: RP-HPLC-UV for Routine Quantification

This method is designed for accuracy, precision, and robustness in analyzing samples where this compound is a major component. It is based on established methods for the analysis of Dabigatran and its impurities.[3][5][13]

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in separating aromatic compounds and their polar derivatives.[4][5] Modern, end-capped C18 columns minimize secondary interactions with the basic pyridine nitrogen, leading to improved peak symmetry.

  • Mobile Phase: A phosphate buffer is used to control the pH. At a pH of approximately 3.0, the carboxylic acid group will be largely protonated (neutral), while the pyridine nitrogen (pKa ~5.2-6) will be protonated (positive charge).[14] This ionization state promotes good interaction and retention on the nonpolar C18 stationary phase. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution is employed to ensure efficient elution of the target analyte while also separating it from potential nonpolar impurities.

  • Detection: The pyridine ring exhibits strong UV absorbance. Based on similar structures, a detection wavelength of 220-230 nm is selected to maximize sensitivity.[3][5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/ Sample Accurately S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 S3 Vortex & Sonicate to Dissolve S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 Inject into HPLC System S4->H1 H2 Separate on C18 Column (Gradient Elution) H1->H2 H3 Detect at 225 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for RP-HPLC-UV quantification of this compound.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity)
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
  • Orthophosphoric acid (AR grade)
  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water, adjust pH to 3.0 with orthophosphoric acid, and filter through a 0.45 µm filter.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0 | 90 | 10 | | 20 | 40 | 60 | | 25 | 40 | 60 | | 26 | 90 | 10 | | 30 | 90 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 225 nm.
  • Injection Volume: 10 µL.
  • Diluent: Acetonitrile:Water (50:50, v/v).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
  • Sample Solution: Accurately weigh the sample to be tested. Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[15]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Determine the concentration of the analyte in the sample solution from the calibration curve.
  • Calculate the purity or assay content using the following formula: Purity (%) = (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std

Method 2: HILIC-LC-MS/MS for High-Sensitivity Quantification

This method is ideal for determining low concentrations of this compound in complex matrices where high selectivity and sensitivity are paramount. Direct analysis of underivatized amino acids by LC-MS/MS is a powerful technique.[16][17]

Rationale for Experimental Choices
  • Chromatography Mode: HILIC is chosen to provide enhanced retention for this polar analyte, which may be poorly retained on traditional C18 columns under high organic mobile phase conditions suitable for MS.[9][10] HILIC separates compounds based on partitioning between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[12]

  • Stationary Phase: An amide-bonded stationary phase is recommended as it offers excellent peak shape and selectivity for a wide range of polar compounds, including those with amine and carboxylic acid functionalities.[9][10]

  • Mobile Phase: Acetonitrile serves as the weak solvent, and an aqueous solution of ammonium formate acts as the strong solvent. Ammonium formate is a volatile buffer, making it perfectly compatible with mass spectrometry.[17]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is drastically reduced. Positive electrospray ionization (ESI+) is selected as the secondary amine and pyridine nitrogen are readily protonated.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_lcms HILIC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Protein Precipitation (e.g., Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect & Evaporate Supernatant P3->P4 P5 Reconstitute in Mobile Phase P4->P5 L1 Inject into LC-MS/MS System P5->L1 L2 Separate on Amide HILIC Column L1->L2 L3 Detect by MRM (ESI+) L2->L3 D1 Integrate Peak Areas (Analyte & IS) L3->D1 D2 Calculate Area Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for HILIC-LC-MS/MS quantification in a biological matrix.

Detailed Protocol: HILIC-LC-MS/MS

1. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity)
  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-3-(pyridin-2-ylamino)propanoic acid) is ideal. If unavailable, a structurally similar compound not present in the matrix can be used.
  • Acetonitrile (LC-MS grade)
  • Ammonium formate (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Column: HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 5 | 95 | | 5.0 | 40 | 60 | | 5.1 | 5 | 95 | | 7.0 | 5 | 95 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometer Parameters (Example):

  • Ionization Mode: ESI Positive
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • MRM Transitions:
  • To be determined by direct infusion of a standard solution.
  • Analyte (Expected): Q1: 167.1 m/z → Q3: [fragment ion] (e.g., loss of H₂O and CO)
  • Internal Standard (Expected): Q1: 171.1 m/z → Q3: [corresponding fragment ion]

4. Sample Preparation (from Plasma):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.
  • Add 200 µL of cold acetonitrile to precipitate proteins.[18]
  • Vortex for 1 minute, then centrifuge at 14,000 g for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of 90:10 (v/v) Acetonitrile:Water and inject.

Method Validation

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][4][5][6] The following parameters should be assessed:

Validation Parameter Description Acceptance Criteria (Typical)
Specificity Ability to measure the analyte in the presence of impurities, degradants, or matrix components.[4]No interference at the retention time of the analyte. Peak purity should pass for HPLC-UV.
Linearity Direct correlation between analyte concentration and signal response over a defined range.[4]Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of test results to the true value, often expressed as percent recovery.[4]Recovery between 98.0% and 102.0% for drug substance; 85-115% for bioanalysis at low concentrations.
Precision Agreement among a series of measurements (repeatability, intermediate precision). Expressed as %RSD.[4]RSD ≤ 2.0% for drug substance; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria should be met.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[4]System suitability parameters remain within acceptance criteria.

Conclusion

The two detailed methods provide a comprehensive framework for the quantification of this compound. The RP-HPLC-UV method offers a reliable and accessible approach for routine quality control and process monitoring. The HILIC-LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex research and development settings. Proper validation of the chosen method is critical to ensure the generation of accurate, reliable, and reproducible scientific data.

References

Application Notes & Protocols for the Integration of 3-(pyridin-2-ylamino)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 3-(pyridin-2-ylamino)propanoic acid, a structural analog of β-alanine featuring an N-terminal pyridinyl moiety, presents a unique building block for medicinal chemists. The pyridine ring can engage in specific interactions such as π-stacking or hydrogen bonding, potentially influencing peptide conformation and binding affinity.[1] This document provides a comprehensive guide, outlining the strategic considerations and detailed experimental protocols for the successful incorporation of this N-arylated β-amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for N-Aryl Amino Acid Integration

Peptide therapeutics often face limitations such as poor stability and low bioavailability.[1] The strategic inclusion of unnatural amino acids is a proven method to overcome these hurdles.[1] this compound is of particular interest due to its hybrid structure, combining the flexibility of a β-amino acid with the aromatic, weakly basic properties of a pyridine ring. This modification can:

  • Introduce Conformational Constraints: The N-aryl substitution can restrict bond rotation, influencing the peptide backbone's secondary structure.

  • Enhance Binding Affinity: The pyridine moiety can serve as a hydrogen bond acceptor or participate in π-π stacking interactions with biological targets.

  • Improve Pharmacokinetic Properties: N-substitution can sterically hinder enzymatic degradation, prolonging the peptide's in-vivo half-life.

  • Serve as a Conjugation Handle: The pyridine ring offers a potential site for post-synthesis modifications or bioconjugation.[1]

Despite these advantages, the incorporation of N-arylated amino acids like this compound is not trivial. The secondary amine's reduced nucleophilicity and steric hindrance pose significant challenges to standard SPPS protocols. This guide provides a systematic approach to navigate these complexities.

Foundational Chemistry: Protecting Group Strategy

Successful SPPS relies on an orthogonal protection scheme, where the Nα-amino protecting group is removed at each cycle without affecting the side-chain protecting groups.[2][3] For incorporating this compound, the standard Fmoc/tBu strategy is recommended due to its milder reaction conditions compared to the Boc/Bzl approach.[2][4]

Nα-Fmoc Protection

The carboxylic acid moiety of this compound must be protected on its α-amine (the secondary amine of the propanoic acid backbone) with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the temporary protecting group that will be cleaved at the beginning of each coupling cycle. The resulting building block is Fmoc-3-(pyridin-2-ylamino)propanoic acid .

Consideration of the Pyridine and Secondary Amine Functionalities

A critical consideration is whether the pyridine nitrogen or the secondary amine of the propanoic acid backbone requires protection.

  • Pyridine Nitrogen: The pyridine ring is weakly basic and generally does not require protection during Fmoc-SPPS. It is typically stable to the mild basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage.

  • Secondary Amine: The secondary amine is part of the amino acid backbone and is protected by the Fmoc group. No additional protection is needed here.

The primary challenge arises from the electronic properties of this secondary amine. Being directly attached to an aromatic ring, its lone pair of electrons is delocalized, reducing its nucleophilicity. This makes peptide bond formation more difficult compared to standard primary amino acids.

Experimental Workflow: Synthesis & Incorporation

This section details the step-by-step process for incorporating Fmoc-3-(pyridin-2-ylamino)propanoic acid into a growing peptide chain on a solid support.

Diagram: SPPS Cycle for Incorporating the Unnatural Amino Acid

spss_cycle cluster_resin Solid Support Resin Resin-Linker-Peptide-(NH2) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Removes Fmoc group Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Prepares for coupling Wash2 4. DMF Wash Coupling->Wash2 Forms new peptide bond note Critical Step for This compound: Requires potent activator and longer coupling time. Coupling->note Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Fmoc_Deprotection For next amino acid

Caption: Workflow for a single SPPS coupling cycle.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-3-(pyridin-2-ylamino)propanoic acid .

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: High-efficiency coupling activators are crucial.

  • Base: Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: See Section 4 for details.

Pre-Synthesis Setup
  • Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Loading: If starting a new synthesis, load the first Fmoc-protected amino acid onto the resin according to standard protocols for the specific resin type.

Protocol for a Single Coupling Cycle

This protocol outlines the steps to add an amino acid to the growing peptide chain.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-3-(pyridin-2-ylamino)propanoic acid:

    • Rationale: Due to the low nucleophilicity of the N-arylated amine, a highly efficient activation method and extended reaction time are necessary. Standard coupling reagents may result in incomplete reactions.

    • In a separate vial, dissolve Fmoc-3-(pyridin-2-ylamino)propanoic acid (3-5 equivalents relative to resin loading) and a uronium/aminium-based coupling agent such as HATU (0.95 eq. relative to the amino acid) or HCTU in DMF.

    • Add DIEA (2 eq. relative to the amino acid) to the activation mixture. Allow to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. Note: The Kaiser test will not work for the secondary amine of the newly coupled this compound. A chloranil test is a suitable alternative for detecting secondary amines.

    • If the coupling is incomplete (positive test), a recoupling step is recommended. Drain the reaction solution, wash with DMF, and repeat the activation and coupling step with a fresh solution.

  • Washing:

    • After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Table 1: Recommended Coupling Conditions
ParameterStandard Amino AcidFmoc-3-(pyridin-2-ylamino)propanoic acidRationale
Equivalents (AA) 3-5 eq.3-5 eq.Ensure reaction is driven to completion.
Activator HBTU, DIC/OxymaHATU, HCTU More potent activators needed to overcome steric hindrance and low nucleophilicity.
Base (DIEA) 2 eq.2-3 eq.Maintains basicity for the coupling reaction.
Coupling Time 30-60 min2-4 hours (or overnight) Increased time is required for the less reactive amine to attack the activated carboxyl group.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.

Selecting a Cleavage Cocktail

The choice of cleavage cocktail depends on the amino acids present in the peptide sequence. The pyridine ring itself is generally stable to TFA, but other residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to modification by reactive cationic species generated during cleavage. Scavengers are added to the trifluoroacetic acid (TFA) to prevent these side reactions.

Diagram: Cleavage and Purification Workflow

cleavage_workflow Start Peptide-Resin Wash 1. Wash with DCM & Dry Resin Start->Wash Cleavage 2. Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Incubate 2-3 hours Wash->Cleavage Filter 3. Filter to Collect Cleaved Peptide Solution Cleavage->Filter Precipitate 4. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge 5. Centrifuge & Wash Peptide Pellet Precipitate->Centrifuge Purify 6. Purify by RP-HPLC Centrifuge->Purify Analyze 7. Analyze by Mass Spec Purify->Analyze Final Lyophilized Pure Peptide Analyze->Final

Caption: Post-synthesis peptide cleavage and purification process.

Recommended Cleavage Cocktails
  • For peptides without sensitive residues:

    • Reagent: TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5)

    • Procedure: Treat the resin with the cocktail for 2-3 hours at room temperature.

  • For peptides containing Trp, Met, Cys, or Tyr (General Purpose):

    • Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)

    • Procedure: Treat the resin with the cocktail for 2-3 hours at room temperature. The scavengers in Reagent K protect susceptible residues from alkylation and oxidation.

Cleavage Protocol
  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most likely challenge. If a recoupling step is insufficient, consider raising the temperature of the coupling reaction to 40-50°C.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, the use of potent activators and extended coupling times can increase the risk of racemization, particularly if the activated carboxyl group is adjacent to a chiral center. Analysis of the final peptide by chiral chromatography may be necessary.

  • Side Reactions: The pyridine ring is generally stable, but be mindful of other sensitive residues in your sequence and choose cleavage scavengers accordingly.[4][5]

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a feasible but challenging endeavor that requires deviation from standard protocols. The key to success lies in utilizing high-potency coupling reagents, extending reaction times to overcome the reduced nucleophilicity of the N-arylated amine, and diligent monitoring of reaction completion. By following the detailed protocols and strategic considerations outlined in this guide, researchers can successfully leverage the unique properties of this building block to advance the development of novel and more effective peptide-based therapeutics.

References

Protocol for Coupling 3-(pyridin-2-ylamino)propanoic acid with Amine-Containing Molecules via Carbodiimide-Mediated Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a detailed protocol for the covalent coupling of 3-(pyridin-2-ylamino)propanoic acid to molecules containing primary amine functionalities. This compound is a valuable bifunctional building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of anticoagulants like Dabigatran etexilate.[1] Its structure, featuring a terminal carboxylic acid and a pyridinylamino group, allows for straightforward conjugation. This guide focuses on the widely adopted and robust method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and offer insights for reaction optimization and troubleshooting.

Introduction to the Chemistry of Coupling

The conjugation of this compound hinges on the activation of its carboxyl group to make it susceptible to nucleophilic attack by an amine. The zero-length crosslinker EDC is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2][3] This intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce coupling efficiency.[2][4]

To overcome this instability, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS efficiently intercepts the O-acylisourea intermediate to create a semi-stable NHS ester.[2][4][5] This amine-reactive ester is significantly more resistant to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine at a physiological pH.[2][4] This two-step approach is particularly advantageous as it minimizes unwanted side reactions and protein-protein cross-linking if the target molecule also contains carboxyl groups.[4][5]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Amide Bond Formation Carboxyl R-COOH (this compound) Intermediate1 O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS / sulfo-NHS NHS->Intermediate2 Product Amide Conjugate (R-CO-NH-R') Intermediate2->Product + Amine Amine R'-NH2 (Target Molecule) Amine->Product

Figure 1: Two-step coupling mechanism using EDC and NHS.

Materials and Reagents

  • This compound (CAS: 104961-64-0)

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[4]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer.

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Purification system (e.g., desalting columns, HPLC, dialysis tubing)

  • Standard laboratory equipment (pipettes, vortex mixer, pH meter)

Detailed Experimental Protocol

This protocol outlines the coupling of this compound to a generic amine-containing protein. Molar ratios and concentrations should be optimized for each specific application.

Reagent Preparation
  • Equilibrate Reagents: Allow EDC and NHS/sulfo-NHS to come to room temperature before opening the vials to prevent condensation of moisture, as these reagents are hygroscopic.[2]

  • Prepare Molecule Solutions:

    • Dissolve this compound in the Activation Buffer (0.1 M MES, pH 6.0) to a desired final concentration (e.g., 10-20 mM).

    • Dissolve the amine-containing target molecule in the Coupling Buffer (e.g., PBS, pH 7.2).

  • Prepare EDC/NHS Solutions: Prepare EDC and NHS solutions immediately before use, as EDC is susceptible to hydrolysis.[5]

    • Dissolve EDC in ultrapure water or Activation Buffer to a high concentration (e.g., 100 mM).

    • Dissolve NHS (or sulfo-NHS) in ultrapure water or Activation Buffer to a high concentration (e.g., 100 mM).

Two-Step Coupling Procedure

The following workflow provides a logical sequence for the coupling reaction.

Figure 2: Experimental workflow for EDC/NHS coupling.
  • Activation:

    • To your solution of this compound from step 3.1.2, add the freshly prepared EDC and NHS solutions.

    • Rationale: The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0), which minimizes competing amine hydrolysis.[4][6]

    • Gently mix and allow the activation reaction to proceed for 15 minutes at room temperature.[2][3]

  • Coupling:

    • Add the amine-containing molecule solution to the activated this compound mixture.

    • Rationale: The reaction of the NHS ester with the primary amine is most efficient at a pH of 7-8.[3] The buffer from the amine solution will raise the pH of the mixture into the optimal range for coupling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.[2][3]

    • Rationale: This step hydrolyzes any unreacted NHS esters, preventing them from reacting with other molecules during purification or storage.

  • Purification:

    • Remove excess reagents (EDC, NHS) and reaction by-products (isourea) from the conjugate mixture.

    • For protein conjugates, a desalting column (size-exclusion chromatography) is a common and effective method.[2] Dialysis or ultrafiltration can also be used.

    • For smaller molecule conjugates, purification may require techniques like HPLC or column chromatography.

Optimization and Data

The success of the coupling reaction depends on the stoichiometry of the reagents. The table below provides a starting point for optimization.

ReagentMolar Ratio (vs. Carboxyl)Typical ConcentrationRationale & Notes
This compound 1x1-10 mMThe limiting reagent in this example.
EDC 2x - 10x2-20 mMA molar excess is required to drive the activation. High concentrations can lead to aggregation.[6]
NHS/sulfo-NHS 2.5x - 5x5-25 mMA slight excess over EDC is often used to efficiently form the stable NHS-ester intermediate.[3]
Amine Molecule 1x - 1.5xVariesMolar ratio depends on the number of available primary amines and desired degree of labeling.

Alternative Coupling: Esterification

While amide coupling is most common, the carboxyl group of this compound can also be coupled with alcohols to form esters. This is relevant for creating prodrugs or modifying solubility. For instance, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, an intermediate for Dabigatran, can be achieved by reacting 2-aminopyridine with ethyl acrylate in the presence of a catalyst like trifluoromethanesulfonic acid in ethanol.[7][8] This one-step synthesis highlights an alternative pathway for derivatizing the carboxyl group.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Inactive EDC/NHS due to hydrolysis.- Incorrect pH for activation or coupling steps.- Insufficient molar excess of EDC/NHS.- Prepare fresh EDC and NHS solutions immediately before use.[5]- Verify the pH of Activation (pH 6.0) and Coupling (pH 7.2-8.0) buffers.[6]- Increase the molar ratio of EDC/NHS.
Precipitation/Aggregation - High concentration of EDC.- Low solubility of the NHS-ester intermediate.- The target molecule is unstable under reaction conditions.- Reduce the concentration of EDC used.[3]- Use the more water-soluble sulfo-NHS instead of NHS.[6]- Perform the reaction at 4°C.
Non-specific Cross-linking - One-step reaction (omitting NHS) with molecules containing both amines and carboxyls.- Always use the two-step protocol with NHS to stabilize the activated acid before adding the amine-containing molecule.[4]

References

Application Notes & Protocols for the Large-Scale Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the pharmaceutical industry, notably for the production of the direct thrombin inhibitor, dabigatran etexilate.[1][2][3] The protocol detailed herein is based on a highly efficient, one-step synthesis that offers significant advantages over older, multi-step methods in terms of yield, purity, and process time.[4] This guide offers in-depth insights into the reaction mechanism, a detailed step-by-step protocol, safety considerations, and process optimization for industrial-scale production.

Introduction and Significance

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9) is a critical building block in the synthesis of various pharmaceutical compounds.[3][] Its most prominent application is as an intermediate in the manufacture of dabigatran etexilate, an oral anticoagulant that has seen widespread clinical use.[1][3] The efficient and cost-effective production of this intermediate is therefore of paramount importance to the pharmaceutical manufacturing sector. This application note describes a robust and scalable synthesis route that proceeds via a direct catalytic reaction between 2-aminopyridine and ethyl acrylate.[2][3][4]

Reaction Mechanism and Rationale

The synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is achieved through a Michael addition reaction. In this reaction, the nucleophilic amine group of 2-aminopyridine attacks the electrophilic β-carbon of the α,β-unsaturated ester, ethyl acrylate. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, which protonates the carbonyl group of ethyl acrylate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic 2-aminopyridine. The use of a nitrogen atmosphere is crucial to prevent oxidation and other side reactions, ensuring a high-purity product.[1][4]

Reaction_Mechanism 2-Aminopyridine 2-Aminopyridine Product Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Product Nucleophilic Attack Ethyl Acrylate Ethyl Acrylate Intermediate Protonated Ethyl Acrylate (Enhanced Electrophilicity) Ethyl Acrylate->Intermediate Protonation Intermediate->Product Catalyst Trifluoromethanesulfonic Acid (H+) Catalyst->Intermediate

Caption: Reaction scheme for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

Detailed Synthesis Protocol

This protocol is adapted from a patented, high-yield procedure and is suitable for laboratory-scale synthesis with considerations for scaling up.[1][4]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Aminopyridine504-29-0C₅H₆N₂94.11Toxic solid
Ethyl Acrylate140-88-5C₅H₈O₂100.12Flammable liquid
Anhydrous Ethanol64-17-5C₂H₆O46.07Solvent
Trifluoromethanesulfonic Acid1493-13-6CF₃SO₃H150.08Corrosive liquid catalyst
Petroleum Ether8032-32-4N/AN/AFlammable liquid solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable liquid solvent
Equipment
  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Rotary evaporator

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in anhydrous ethanol. The ratio of ethanol to 2-aminopyridine can vary, but a common starting point is approximately 1 mL of ethanol for every 1-2 grams of 2-aminopyridine.[1]

  • Addition of Ethyl Acrylate: To the stirring solution, add ethyl acrylate. A typical molar ratio of 2-aminopyridine to ethyl acrylate is in the range of 1:1 to 1:2.[4]

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture using a dropping funnel. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[4]

  • Reaction: The reaction mixture is heated to a reflux temperature of 120-160°C under a nitrogen atmosphere for 16-20 hours.[1][4]

  • Work-up: After the reaction is complete, cool the mixture to 35-40°C. The reaction mixture is then washed with petroleum ether.[1][4]

  • Concentration: The washed reaction mixture is concentrated under reduced pressure (0.09-0.1 MPa) to remove the solvent.[1][4]

  • Purification: The concentrated crude product is further purified by washing with a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 volume ratio) followed by recrystallization to yield white, lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[1][4]

  • Drying: The purified crystals are collected by vacuum filtration and dried.

Expected Yield and Purity

This process has been reported to produce yields in the range of 80-85% with a purity of over 99% as determined by HPLC.[1]

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: While 5-10 mol% of trifluoromethanesulfonic acid is effective, optimization studies can be performed to potentially reduce the catalyst loading without compromising reaction time or yield, thereby improving the process economics and reducing the acid waste stream.

  • Solvent: Anhydrous ethanol is the specified solvent; however, for industrial-scale production, exploring alternative solvents or a solvent-free reaction could be beneficial for cost and environmental reasons.

  • Temperature and Reaction Time: The reaction is conducted at a relatively high temperature for an extended period. A Design of Experiments (DoE) approach could be used to optimize the temperature and reaction time to maximize throughput and minimize energy consumption.

  • Purification: For large-scale purification, the use of silica gel adsorption followed by recrystallization has been shown to be an effective method for removing colored impurities and by-products.[6] The choice of recrystallization solvent system is critical for achieving high purity and good recovery.

Safety Precautions

  • 2-Aminopyridine: This starting material is toxic if swallowed or in contact with skin and can cause serious eye and skin irritation.[7][8] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9][10] In case of contact, wash the affected area immediately with plenty of water.[10]

  • Ethyl Acrylate: This reagent is a flammable liquid and should be handled away from sources of ignition.

  • Trifluoromethanesulfonic Acid: This catalyst is highly corrosive. Handle with extreme care, using appropriate PPE.

  • General Precautions: The entire synthesis should be conducted in a well-ventilated area. An emergency shower and eyewash station should be readily accessible.[11]

Characterization and Quality Control

The purity of the final product, ethyl 3-(pyridin-2-ylamino)propanoate, should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product.[1] The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the solid product can also be used as an indicator of purity.[12]

Experimental Workflow

Experimental_Workflow A Reaction Setup: Dissolve 2-aminopyridine in ethanol B Addition of Ethyl Acrylate A->B C Catalyst Addition: Trifluoromethanesulfonic Acid B->C D Reflux at 120-160°C (16-20 hours under N2) C->D E Work-up: Cool and wash with petroleum ether D->E F Concentration under Reduced Pressure E->F G Purification: Washing and Recrystallization F->G H Drying and Characterization G->H

Caption: Overall workflow for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

References

The Bridge Between Biology and Catalysis: Application Notes for 3-(pyridin-2-ylamino)propanoic Acid as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design of ligands is paramount to dictating the ultimate function of a metal complex. 3-(pyridin-2-ylamino)propanoic acid, also known as N-(2-pyridyl)-β-alanine, emerges as a ligand of significant interest for researchers in materials science, catalysis, and drug development. Its structure is deceptively simple, yet it houses a powerful combination of coordination sites: a pyridine nitrogen, a secondary amine nitrogen, and a carboxylate group. This unique N,N,O-donor set provides a versatile platform for creating stable chelate rings with a wide array of transition metals, enabling the fine-tuning of electronic, steric, and chiral properties of the resulting complexes.

While this specific ligand is a known intermediate in pharmaceutical synthesis, its application as a primary coordinating agent in novel metal complexes is an area ripe for exploration.[1] This guide serves as a comprehensive technical resource, providing field-proven insights and detailed protocols for the synthesis and characterization of this compound and its subsequent use in the formation of metal complexes. Drawing upon established principles from analogous pyridyl-amino acid systems, we will explore potential applications in catalysis and biological systems, offering a robust starting point for innovation.

Physicochemical Properties and Structural Data

A thorough understanding of the ligand's fundamental properties is critical for experimental design.

PropertyValueSource
CAS Number 104961-64-0[2][3][4]
Molecular Formula C₈H₁₀N₂O₂[2][3][4]
Molecular Weight 166.18 g/mol [2][3][4]
Appearance Brown oil or solid[2]
Boiling Point 389.4 °C at 760 mmHg[3]
Density 1.281 g/cm³[3]

PART 1: Ligand Synthesis Protocol

The synthesis of this compound can be achieved through a Michael addition reaction followed by hydrolysis. The following protocol is adapted from established procedures.[2]

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Michael Addition: The initial reaction between 2-aminopyridine and an acrylate ester is a classic Michael addition, where the amino group acts as a nucleophile attacking the β-carbon of the α,β-unsaturated ester. Acetic acid is used as a catalyst to activate the electrophile.

  • Hydrolysis: The subsequent addition of a strong base like potassium hydroxide saponifies the ester group to the corresponding carboxylate salt.

  • Acidification & Extraction: Acidification of the aqueous solution protonates the carboxylate, yielding the final carboxylic acid product, which can then be isolated. The choice of washing with a non-polar solvent like DCM is to remove unreacted starting materials and non-polar byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminopyridine (4.0 g, 42.5 mmol), butyl acrylate (5.45 g, 42.5 mmol), and glacial acetic acid (0.75 g, 12.5 mmol).

  • Michael Addition: Heat the reaction mixture to 70°C and stir overnight (approximately 16 hours). The solution will typically darken.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of potassium hydroxide (3.37 g, 60.1 mmol) in 10 mL of water. Stir the resulting solution at room temperature overnight to ensure complete hydrolysis of the ester.

  • Work-up and Isolation:

    • Concentrate the mixture under reduced pressure to remove the butanol and water.

    • Wash the resulting residue extensively with dichloromethane (DCM) (3 x 50 mL) to remove any remaining unreacted 2-aminopyridine and other organic-soluble impurities.

    • The remaining aqueous layer contains the potassium salt of the desired product. Carefully acidify this layer with 6M HCl with cooling in an ice bath until the pH is approximately 4-5.

    • A precipitate may form. If so, collect it by vacuum filtration. If an oil forms, extract the aqueous layer with a more polar solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization:

  • Mass Spectrometry: Confirm the product formation by ESI-MS. Expect to see a peak at [M+H]⁺: 167.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. Key signals in ¹H NMR will include aromatic protons from the pyridine ring, and two methylene triplets corresponding to the propanoic acid chain.

PART 2: Metal Complex Synthesis & Coordination Chemistry

The N,N,O donor set of this compound allows it to act as a versatile chelating ligand, likely forming stable 5- and 6-membered rings with metal ions. The coordination can occur in several modes, making it a fascinating subject for synthetic exploration.

Expected Coordination Modes:

  • Bidentate (N,N): Coordination through the pyridine nitrogen and the secondary amine nitrogen. This is common in neutral or acidic conditions where the carboxylic acid remains protonated.

  • Bidentate (N,O): Coordination via the pyridine nitrogen and the carboxylate oxygen.

  • Tridentate (N,N,O): In basic conditions, the deprotonated carboxylate can coordinate along with both nitrogen atoms, forming a highly stable pincer-type complex. This is often the most sought-after coordination mode for creating robust catalysts and biologically active molecules.

Caption: Potential coordination modes of this compound with a metal center (M).

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol provides a general method for synthesizing a Cu(II) complex, drawing on procedures for similar pyridyl-amino acid ligands.[3] Copper complexes are of particular interest due to their demonstrated biological activities, including anticancer and antimicrobial properties.[1][2]

Causality Behind Experimental Choices:

  • Solvent: A polar protic solvent like methanol or ethanol is chosen to dissolve both the ligand and the metal salt.

  • Base: A mild base like triethylamine (TEA) or sodium hydroxide is used to deprotonate the carboxylic acid, facilitating its coordination to the metal center. The stoichiometry of the base is critical.

  • Metal Salt: Copper(II) acetate or chloride are common starting materials. The choice of counter-ion can influence the final structure and solubility of the complex.

  • Reaction Conditions: Gentle heating can promote complexation, while subsequent slow cooling or solvent evaporation encourages crystallization for X-ray diffraction analysis.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (1.0 mmol) in 15 mL of methanol in a 50 mL flask.

  • Deprotonation: Add a stoichiometric amount of a methanolic solution of sodium hydroxide (1.0 mmol in 5 mL methanol) dropwise while stirring. Stir for 15 minutes to ensure the formation of the sodium salt of the ligand.

  • Metal Addition: In a separate flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in 10 mL of warm methanol.

  • Complexation: Add the copper(II) solution dropwise to the ligand solution. A color change (typically to blue or green) should be observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at 50°C for 2-3 hours.

  • Isolation: Allow the solution to cool to room temperature. Slow evaporation of the solvent over several days may yield crystals suitable for X-ray diffraction. Alternatively, the product can be precipitated by adding a less polar solvent like diethyl ether, collected by filtration, washed with cold methanol and ether, and dried under vacuum.

Characterization of the Metal Complex:

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Key changes to look for include:

    • A shift in the C=O stretching frequency of the carboxylate group upon coordination.

    • Changes in the C=N and C=C stretching vibrations of the pyridine ring.

  • UV-Vis Spectroscopy: The formation of the complex will likely result in new absorption bands in the visible region due to d-d transitions of the Cu(II) center.

  • Elemental Analysis: To confirm the stoichiometry of the complex (C, H, N content).

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure, coordination geometry, and bond lengths of the complex.

Caption: General workflow for the synthesis and analysis of metal complexes.

PART 3: Potential Applications and Future Directions

While direct experimental data for complexes of this compound is limited, we can extrapolate potential applications from structurally related systems.

Homogeneous Catalysis
  • Ruthenium Complexes for Hydrogen Transfer: Ruthenium complexes bearing pyridyl-amino ligands have shown activity as catalysts in transfer hydrogenation reactions, which are crucial in organic synthesis.[5] The N,N,O-coordination of our ligand could create a stable and electronically tunable environment around a ruthenium center, potentially catalyzing the reduction of ketones and aldehydes.

  • Alcohol Oxidation: Ruthenium carbonyl complexes with pyridine-alkoxide ligands are effective catalysts for alcohol oxidation.[6] A complex of this compound could offer a similar reactive framework.

Bioinorganic Chemistry and Drug Development
  • Anticancer Agents: Copper complexes are widely studied as alternatives to platinum-based drugs due to their potential to induce cell death through mechanisms like ROS generation and DNA interaction.[1] The presence of the pyridyl moiety is often associated with enhanced cytotoxicity against cancer cell lines.[2] A Cu(II) complex with this ligand would be a prime candidate for screening against various cancer cell lines, such as breast (MCF-7) and cervical (HeLa) cancer.

  • Antimicrobial Agents: Transition metal complexes often exhibit greater antimicrobial activity than the free ligands.[7] The chelation can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Complexes with metals like Cu(II), Zn(II), and Ag(I) could be tested against a panel of Gram-positive and Gram-negative bacteria.

Materials Science
  • Luminescent Materials: Zinc(II) and other d¹⁰ metal complexes with N-heterocyclic ligands are known to be luminescent.[8][9][10] The fluorescence typically arises from intra-ligand (π–π*) transitions. The rigid, chelated structure that would form with this compound could enhance quantum yields.[11][12] These materials could be investigated for applications in chemical sensors or as emissive layers in Organic Light-Emitting Diodes (OLEDs).

Conclusion

This compound represents a highly promising, yet underexplored, ligand for the development of novel metal complexes. Its straightforward synthesis and versatile N,N,O-donor set provide a foundation for creating a diverse range of coordination compounds. The protocols and insights provided in this guide, based on established chemical principles and research on analogous systems, offer a clear pathway for researchers to synthesize and characterize these new molecules. The potential for applications spanning catalysis, medicine, and materials science makes this ligand an exciting target for future research and development.

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticoagulants from a 3-(pyridin-2-ylamino)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer, more effective oral anticoagulants is a cornerstone of modern cardiovascular medicine. The limitations of traditional therapies have spurred the development of direct oral anticoagulants (DOACs), with agents targeting Factor Xa and thrombin revolutionizing patient care.[1] The core structure of Dabigatran, a potent direct thrombin inhibitor, features a key N-pyridin-2-yl-β-alanine moiety derived from 3-(pyridin-2-ylamino)propanoic acid.[2] This highlights the potential of this scaffold as a privileged starting point for novel anticoagulant discovery. This guide provides a comprehensive framework for a drug discovery program centered on synthesizing and evaluating novel derivatives of this compound. We present detailed protocols for chemical synthesis, a robust in-vitro screening cascade, and a strategy for establishing a clear structure-activity relationship (SAR) to guide lead optimization.

Introduction: The Rationale for a New Generation of Anticoagulants

For decades, vitamin K antagonists like warfarin were the standard for long-term oral anticoagulation. However, their use is complicated by a narrow therapeutic window, numerous drug-food interactions, and the need for frequent coagulation monitoring.[1] The advent of DOACs, such as the direct Factor Xa inhibitor Rivaroxaban and the direct thrombin inhibitor Dabigatran, offered significant improvements due to their predictable pharmacokinetics and reduced monitoring requirements.[1][3]

Despite these advances, the search for agents with improved safety profiles—specifically, a wider therapeutic index and a reduced risk of bleeding—continues to be a high priority.[4] The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in numerous biologically active compounds.[5][6] Its presence in Dabigatran suggests that the this compound core is an ideal launchpad for generating new chemical entities with potentially superior anticoagulant properties. This document outlines a strategic, experience-driven approach to unlock that potential.

A Proposed Drug Discovery Workflow

A successful drug discovery campaign requires a logical, iterative process of design, synthesis, and testing. The workflow below is designed to efficiently identify and optimize novel anticoagulant candidates starting from the this compound scaffold.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In-Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization A Scaffold Selection: This compound B Design Analog Library (R1, R2, R3 Modifications) A->B C Protocol 1: Parallel Synthesis of N-Aryl-β-Alanine Derivatives B->C D Primary Screening: Plasma Clotting Assays (aPTT/PT) C->D Test Compound Library E Protocol 2: Chromogenic Factor IIa (Thrombin) Assay D->E Identify Active Compounds F Protocol 3: Chromogenic Factor Xa Assay D->F Identify Active Compounds G Data Analysis: IC50 Determination & Selectivity Profiling E->G Quantitative Data F->G Quantitative Data H Structure-Activity Relationship (SAR) Establishment G->H I Iterative Redesign & Resynthesis H->I I->B Refined Hypotheses

Figure 1. A high-level overview of the proposed drug discovery workflow.

Phase 1: Synthesis of an Analog Library

The foundation of this program lies in the creation of a diverse chemical library based on the core scaffold. Modifications will be targeted at three key positions to explore the chemical space and its impact on biological activity.

Rationale for Modifications:

  • R1 (Pyridine Ring): Substitution on the pyridine ring can modulate electronic properties, solubility, and potential interactions with the enzyme's binding pocket.

  • R2 (Amine Linker): Alkylation or arylation of the secondary amine can alter the compound's conformation and steric profile.

  • R3 (Carboxylic Acid): Conversion of the carboxylic acid to various esters or amides is a classic prodrug strategy (as seen in Dabigatran Etexilate) to improve oral bioavailability and can also influence target engagement.[2]

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing a library of derivatives. The initial step is a Michael addition, followed by hydrolysis and subsequent amide or ester formation.

Materials:

  • Substituted 2-aminopyridines (for R1 diversity)

  • Various acrylates (e.g., ethyl acrylate, tert-butyl acrylate)

  • Trifluoromethanesulfonic acid (catalyst) or similar Lewis acid

  • Anhydrous ethanol

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Amine or alcohol reagents (for R3 diversity)

  • Peptide coupling reagents (e.g., HATU, HOBt) or esterification reagents (e.g., DCC, DMAP)

Step-by-Step Methodology:

  • Step A: Michael Addition.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the selected 2-aminopyridine (1.0 eq) in anhydrous ethanol.

    • Add the corresponding acrylate (1.2 eq).

    • Slowly add trifluoromethanesulfonic acid (0.1 eq) as a catalyst.

    • Heat the reaction mixture to reflux (typically 80-120°C) for 16-20 hours.[7]

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Step B: Saponification (Hydrolysis of the Ester).

    • Dissolve the crude ester from Step A in a mixture of water and a co-solvent like THF or methanol.

    • Add an excess of KOH or LiOH (2.0-3.0 eq).

    • Stir the mixture at room temperature overnight.

    • Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Once complete, carefully acidify the mixture with 1N HCl to a pH of ~4-5, which should precipitate the desired carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the this compound analog.

  • Step C: Amide or Ester Formation (R3 Diversification).

    • For Amides: Dissolve the carboxylic acid from Step B (1.0 eq) in an anhydrous solvent like DMF or DCM. Add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 10 minutes.

    • Add the desired amine (1.2 eq) and stir the reaction at room temperature until completion (typically 4-12 hours).

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., EtOAc), dry over sodium sulfate, and purify by column chromatography.

    • For Esters: Dissolve the carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.

    • Filter the resulting dicyclohexylurea byproduct and purify the filtrate by column chromatography.

Phase 2: In-Vitro Screening Cascade

The screening cascade is designed to first identify active compounds and then quantify their potency and selectivity against the primary targets in the coagulation cascade: Factor IIa (thrombin) and Factor Xa.

G A Synthesized Compound Library (in DMSO) B Primary Assay: Plasma Clotting (aPTT) Single High Concentration A->B C Hit Identification (>50% prolongation) B->C D Inactive Compounds C->D No E Secondary Assay 1: Factor IIa (Thrombin) Chromogenic Assay C->E Yes F Secondary Assay 2: Factor Xa Chromogenic Assay C->F Yes G IC50 Determination (Dose-Response Curve) E->G H IC50 Determination (Dose-Response Curve) F->H I Data Analysis: Potency & Selectivity G->I H->I

Figure 2. The in-vitro anticoagulant screening cascade.

Protocol 2: Chromogenic Anti-Factor IIa (Thrombin) Assay

Materials:

  • Purified human alpha-thrombin (Factor IIa)

  • Thrombin-specific chromogenic substrate (e.g., H-D-Phe-Pip-Arg-pNA)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

  • Enzyme Incubation: To each well of a 96-well plate, add 20 µL of the diluted test compound or buffer (for control wells).

  • Add 20 µL of a working solution of human thrombin (e.g., 1.25 ng/µL).[1]

  • Gently mix and incubate the plate at 37°C for 15-30 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Plot the percentage of thrombin inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Chromogenic Anti-Factor Xa Assay

This protocol is analogous to the anti-IIa assay but measures the direct inhibition of Factor Xa, the enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[9][10]

Materials:

  • Purified human Factor Xa

  • Factor Xa-specific chromogenic substrate (e.g., S-2222)

  • Assay Buffer (as above)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader (405 nm)

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of test compounds as described in Protocol 2.

  • Enzyme Incubation: To each well, add 20 µL of the diluted test compound or buffer.

  • Add 20 µL of a working solution of human Factor Xa (e.g., 3.0 U/mL).[11]

  • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pre-warmed Factor Xa chromogenic substrate to all wells.

  • Measurement: Immediately read the plate kinetically at 405 nm and 37°C for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value as described for the anti-IIa assay.

Phase 3: Data Analysis and Lead Optimization

The quantitative data from the screening cascade is crucial for building a robust Structure-Activity Relationship (SAR). This analysis forms the basis of a rational, iterative design cycle to improve the potency, selectivity, and drug-like properties of hit compounds.

Establishing the Structure-Activity Relationship (SAR)

The goal is to understand how specific chemical modifications (at R1, R2, and R3) affect anticoagulant activity and selectivity.

Data Presentation: The results should be compiled into a clear, comparative table.

Compound IDR1-GroupR2-GroupR3-GroupFactor IIa IC50 (nM)Factor Xa IC50 (nM)Selectivity (FXa IC50 / FIIa IC50)
Parent HH-OHValueValueValue
Cmpd-001 4-ClH-OHValueValueValue
Cmpd-002 H-CH3-OHValueValueValue
Cmpd-003 HH-OEtValueValueValue
... ..................
Dabigatran (ref)(ref)(ref)1.23[12]>10,000>8000

Causality and Interpretation:

  • Potency: A lower IC50 value indicates higher potency. Analyze trends: Does adding an electron-withdrawing group at R1 increase potency against either target? How does the size of the R3 ester affect activity?

  • Selectivity: The selectivity index (ratio of off-target to on-target IC50) is critical. For a thrombin inhibitor, a high selectivity index against Factor Xa is desired. SAR studies on Dabigatran derivatives have shown that modifications can significantly impact potency and in-vivo activity.[12][13] For example, fluorination of the terminal phenyl ring in the Dabigatran structure has been shown to maintain potent antithrombin activity.[12]

  • Iterative Design: Based on these trends, design the next generation of compounds. If small alkyl esters at R3 improve potency, explore a wider range of esters. If a specific substitution on the pyridine ring is beneficial, synthesize more analogs with variations at that position. This iterative cycle of design, synthesis, and testing is the engine of lead optimization.

Conclusion and Future Directions

This document provides a strategic and methodological blueprint for initiating a drug discovery program targeting novel anticoagulants from the this compound scaffold. By systematically synthesizing a diverse library of analogs and evaluating them through a robust in-vitro screening cascade, researchers can efficiently identify promising hit compounds. The subsequent establishment of a clear SAR is paramount for guiding the iterative optimization process toward a clinical candidate with a superior efficacy and safety profile. Further development would involve in-vivo thrombosis models, pharmacokinetic studies, and toxicology assessments to fully characterize the therapeutic potential of lead compounds.

References

Application Notes and Protocols for the Derivatization of 3-(pyridin-2-ylamino)propanoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Analytical Potential of 3-(pyridin-2-ylamino)propanoic acid

This compound, a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate, is a molecule of significant interest in pharmaceutical research and development.[1][2] Its structure, featuring a secondary amine, a carboxylic acid, and a pyridine ring, presents both opportunities and challenges for its quantification and functional analysis in complex biological matrices.[3][4][5] Raw analysis of this small molecule often suffers from poor sensitivity and retention in reversed-phase liquid chromatography.[6] Chemical derivatization is a powerful strategy to overcome these limitations by modifying the molecule to enhance its detectability in a variety of biological assays, such as those based on fluorescence or mass spectrometry.[7][]

This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of this compound. We will explore methodologies for selective and dual-functional group derivatization, providing researchers, scientists, and drug development professionals with the tools to develop robust and sensitive bioanalytical assays. The protocols are designed with self-validation and trustworthiness in mind, explaining the rationale behind experimental choices to ensure reliable and reproducible results.

Strategic Considerations for Derivatization

The presence of two distinct functional groups, a secondary amine and a carboxylic acid, allows for several derivatization strategies. The choice of strategy will depend on the specific requirements of the biological assay and the desired analytical endpoint.

  • Selective Derivatization of the Secondary Amine: This approach is ideal when the carboxylic acid is essential for a biological interaction or when a specific fluorescent or mass tag is desired on the amine.

  • Selective Derivatization of the Carboxylic Acid: This is useful for assays where the secondary amine's integrity is crucial, or to introduce a tag that enhances ionization in mass spectrometry.

  • Dual Derivatization: Modifying both functional groups can be employed to significantly alter the molecule's physicochemical properties, which can be advantageous for certain chromatographic separations.

The concept of orthogonal protecting groups is critical for selective derivatization.[9][10] This involves protecting one functional group while the other is being modified, followed by the deprotection of the first group. This strategy provides precise control over the derivatization process.

PART 1: Fluorescent Labeling for Enhanced Sensitivity

Fluorescent labeling is a widely used technique to enhance the sensitivity of detection in HPLC and other fluorescence-based assays.[11][12] Here, we present protocols for derivatizing this compound with two common fluorescent reagents: Dansyl Chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Protocol 1.1: Derivatization of the Secondary Amine with Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent sulfonamide adducts.[13]

Rationale: This method is robust, and the resulting dansylated derivative exhibits strong fluorescence, allowing for detection at low concentrations.

Experimental Protocol:

Reagents and Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (5 mg/mL in acetone, freshly prepared and protected from light)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Methylamine hydrochloride solution (2% w/v) for quenching

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.

  • Quenching: After incubation, add 100 µL of 2% methylamine hydrochloride solution to react with excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 530 nm)

Trustworthiness (Self-Validation):

  • Control Reaction: Run a blank reaction without the analyte to identify any peaks originating from the reagents.

  • Confirmation of Derivatization: The success of the derivatization can be confirmed by LC-MS analysis, where a mass shift corresponding to the addition of the dansyl group (mass increase of 233.05 Da) should be observed.

Protocol 1.2: Derivatization of the Secondary Amine with FMOC-Cl

FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[4][14][15]

Rationale: FMOC-Cl derivatization is rapid and the resulting adducts are highly fluorescent, offering excellent sensitivity.

Experimental Protocol:

Reagents and Materials:

  • This compound standard or sample

  • FMOC-Cl solution (2.5 mg/mL in acetonitrile, freshly prepared)

  • Borate buffer (0.1 M, pH 8.5)

  • Glycine solution (0.1 M) for quenching

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the borate buffer to a final concentration of 1 mg/mL.

  • Derivatization Reaction: Mix 100 µL of the sample solution with 200 µL of the FMOC-Cl solution.

  • Incubation: Vortex the mixture and let the reaction proceed at room temperature for 10-20 minutes.

  • Quenching: Add 100 µL of 0.1 M glycine solution to consume excess FMOC-Cl. Vortex and let it stand for 5 minutes.

  • Analysis: Inject the sample into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from 40% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm)

Trustworthiness (Self-Validation):

  • Control Reaction: A blank reaction should be performed to identify reagent-related peaks.

  • Confirmation of Derivatization: Confirm the derivatization via LC-MS, looking for a mass increase of 222.07 Da corresponding to the FMOC group.

Data Presentation: Comparison of Fluorescent Derivatization Reagents

FeatureDansyl ChlorideFMOC-Cl
Target Group Primary & Secondary AminesPrimary & Secondary Amines
Reaction pH Alkaline (pH 9.5-10.5)Mildly Alkaline (pH 8.0-9.0)
Reaction Time 30-60 minutes1-20 minutes
Excitation λ ~330-350 nm~265 nm
Emission λ ~510-540 nm~315 nm
Derivative Stability GoodExcellent
Interferences Excess reagent is fluorescentHydrolysis product is fluorescent

PART 2: Derivatization for Mass Spectrometry (MS) Based Assays

Derivatization for LC-MS analysis aims to improve ionization efficiency, chromatographic retention, and introduce specific fragmentation patterns for enhanced selectivity and sensitivity.[7][16][17]

Protocol 2.1: Selective Derivatization of the Carboxylic Acid via Carbodiimide Coupling

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for coupling with an amine-containing tag.[5][18][19] This protocol describes the coupling of a model amine tag to the carboxylic acid of this compound.

Rationale: This method allows for the introduction of a variety of tags to the carboxylic acid moiety, which can be tailored to improve ionization in positive or negative mode ESI-MS. For this protocol, we will use benzylamine as a model amine tag.

Experimental Protocol:

Reagents and Materials:

  • This compound standard or sample

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Benzylamine

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Analyte Solution: Dissolve this compound in MES buffer to a concentration of 1 mg/mL.

  • Activation: To 100 µL of the analyte solution, add 2 mg of EDC and 1 mg of NHS. Vortex to dissolve and incubate at room temperature for 15 minutes to form the active NHS ester.

  • Coupling Reaction: Add 1.5 µL of benzylamine to the activated solution. Vortex and allow the reaction to proceed for 2 hours at room temperature.

  • Analysis: The reaction mixture can be directly diluted with the mobile phase and injected into the LC-MS system.

LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to elute the derivatized product.

  • Flow Rate: 0.3 mL/min

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]+ of the derivatized product (expected m/z = 256.14).

Trustworthiness (Self-Validation):

  • Monitoring Reactants and Products: Use LC-MS to monitor the consumption of the starting material and the formation of the derivatized product.

  • Structural Confirmation: The structure of the purified derivative can be confirmed using NMR spectroscopy.[20][21][22]

Visualization of Derivatization Workflows

Derivatization_Workflows cluster_fluorescence Fluorescent Labeling cluster_ms Mass Spectrometry Derivatization Analyte1 3-(pyridin-2-ylamino) propanoic acid Reagent1 Dansyl Chloride (pH 9.5) Analyte1->Reagent1 Amine Derivatization Reagent2 FMOC-Cl (pH 8.5) Analyte1->Reagent2 Amine Derivatization Product1 Dansylated Derivative (Ex: 330 nm, Em: 530 nm) Reagent1->Product1 Product2 FMOC Derivative (Ex: 265 nm, Em: 315 nm) Reagent2->Product2 Analyte2 3-(pyridin-2-ylamino) propanoic acid Activation EDC / NHS (pH 6.0) Analyte2->Activation Carboxyl Activation Intermediate NHS-ester Intermediate Activation->Intermediate Tag Amine Tag (e.g., Benzylamine) Intermediate->Tag Coupling Product3 Tagged Derivative (Enhanced MS Signal) Tag->Product3

Caption: Derivatization workflows for this compound.

PART 3: Orthogonal Strategy for Selective Derivatization

For assays requiring the derivatization of one functional group while keeping the other unmodified, an orthogonal protection strategy is necessary.[9][23][24]

Protocol 3.1: Selective Fluorescent Labeling of the Carboxylic Acid

This protocol outlines the protection of the secondary amine, followed by the derivatization of the carboxylic acid, and subsequent deprotection of the amine.

Rationale: By temporarily protecting the more reactive amine group, we can selectively target the carboxylic acid for modification. A tert-butyloxycarbonyl (Boc) group is a suitable protecting group for the secondary amine as it is stable under the conditions required for carboxyl derivatization and can be removed under acidic conditions.

Experimental Workflow:

Orthogonal_Strategy Start This compound Step1 Step 1: Amine Protection (Boc Anhydride, Base) Start->Step1 Protected Boc-Protected Intermediate Step1->Protected Step2 Step 2: Carboxyl Derivatization (EDC/NHS + Fluorescent Amine Tag) Protected->Step2 Derivatized Boc-Protected, Tagged Derivative Step2->Derivatized Step3 Step 3: Amine Deprotection (Trifluoroacetic Acid) Derivatized->Step3 Final_Product Selectively Labeled Product (Free Amine, Tagged Carboxyl) Step3->Final_Product

Caption: Orthogonal strategy for selective carboxyl derivatization.

Detailed Steps:

  • Amine Protection: The secondary amine of this compound is protected using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine.

  • Carboxylic Acid Derivatization: The carboxylic acid of the Boc-protected intermediate is then activated with EDC/NHS and coupled to an amine-containing fluorescent tag (e.g., a fluorescent hydrazine or a diamine linker for subsequent labeling).

  • Amine Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the final product with a selectively derivatized carboxylic acid and a free secondary amine.

Trustworthiness (Self-Validation): Each step of this multi-step synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion before proceeding to the next step. The final product should be fully characterized by LC-MS and NMR to confirm its structure and purity.[20][22]

Conclusion and Future Perspectives

The derivatization of this compound is a critical step in the development of sensitive and robust bioanalytical assays. The protocols outlined in this guide provide a comprehensive framework for researchers to fluorescently label or introduce mass-sensitive tags to this important molecule. By carefully selecting the derivatization strategy based on the analytical requirements, researchers can significantly enhance the detectability and quantification of this compound in various biological contexts. The principles of orthogonal protection further expand the toolkit for creating highly specific molecular probes for advanced biological studies. Future work could explore the use of click chemistry for more efficient and specific labeling of this molecule after the introduction of a suitable bioorthogonal handle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(pyridin-2-ylamino)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your experimental success and yield.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. Each point of failure is analyzed with a focus on the underlying chemical principles to guide you to an effective solution.

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in synthesis. The causes can range from suboptimal reaction conditions to reactant degradation.

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction between 2-aminopyridine and an acrylic acid derivative (like butyl acrylate or ethyl acrylate) is a conjugate addition, which can be reversible and may not proceed to completion under certain conditions.

  • Solution:

    • Increase Reaction Time and Temperature: A common protocol involves stirring the reaction mixture overnight at around 70°C.[1] If you suspect an incomplete reaction, consider extending the reaction time to 24 or even 36 hours. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Catalyst Choice: While some protocols use acetic acid, stronger acid catalysts like trifluoromethanesulfonic acid have been shown to significantly improve yields, with some reported yields as high as 85%.[2][3] The catalyst facilitates the reaction by protonating the acrylate, making it a better Michael acceptor.

    • Solvent Selection: Anhydrous ethanol is a commonly used solvent.[2][3] Ensure your solvent is truly anhydrous, as water can interfere with the reaction. In some cases, using water as a solvent has also been reported, particularly in syntheses starting from 2-chloropyridine-N-oxide.[4]

Possible Cause 2: Reactant Purity and Stoichiometry

  • Explanation: The purity of starting materials, particularly 2-aminopyridine, is critical. Impurities can introduce side reactions that consume reactants and complicate purification. Incorrect stoichiometry will also limit the yield.

  • Solution:

    • Verify Purity: Use fresh, high-purity 2-aminopyridine and acrylic acid ester. If the purity is questionable, consider purification of the starting materials before use.

    • Optimize Stoichiometry: A slight excess of the acrylate (e.g., 1.2 equivalents) is often used to ensure the complete consumption of the limiting reagent, 2-aminopyridine.[1]

Possible Cause 3: Inefficient Saponification

  • Explanation: The initial reaction typically forms the ester, which is then saponified to the desired carboxylic acid using a base like potassium hydroxide (KOH). Incomplete hydrolysis will result in a mixture of the ester and the acid, lowering the yield of the final product.

  • Solution:

    • Ensure Sufficient Base: Use a stoichiometric excess of the base (e.g., 2.5 equivalents of KOH) to drive the saponification to completion.[1]

    • Adequate Reaction Time: Allow the saponification to proceed overnight at room temperature to ensure full conversion.[1]

Problem 2: Difficulty in Product Isolation and Purification

The workup and purification steps are critical for obtaining a high-purity product.

Possible Cause 1: Emulsion Formation During Extraction

  • Explanation: During the aqueous workup, emulsions can form, making phase separation difficult and leading to product loss.

  • Solution:

    • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filtration: In some cases, filtering the mixture through a pad of Celite can help to break up the emulsion.

Possible Cause 2: Inefficient Purification

  • Explanation: The crude product may contain unreacted starting materials or side products that are difficult to remove.

  • Solution:

    • Acid-Base Extraction: The product is an amino acid and is therefore amphoteric. This property can be exploited for purification. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent (like dichloromethane) can remove non-acidic impurities.[1] Subsequently, acidifying the aqueous layer will precipitate the product, which can then be collected by filtration.

    • Recrystallization: For higher purity, recrystallization from a suitable solvent system is recommended. A common method involves using a mixture of petroleum ether and ethyl acetate.[2][3]

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and a decision-making process for troubleshooting.

Caption: A flowchart of the synthesis and troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

The reported yields for the synthesis of this compound can vary significantly depending on the specific protocol used. A yield of around 57% has been reported for a method using 2-aminopyridine, butyl acrylate, and acetic acid, followed by saponification with KOH.[1] However, by using a stronger catalyst like trifluoromethanesulfonic acid with ethyl acrylate, yields as high as 80-85% have been achieved for the ester intermediate.[2][3]

Q2: What are some common side reactions to be aware of?

The primary side reaction of concern is the dialkylation of the 2-aminopyridine, where two molecules of the acrylate add to the amino group. This can be minimized by controlling the stoichiometry and reaction conditions. Polymerization of the acrylic acid derivative can also occur, especially at higher temperatures.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product:

  • Mass Spectrometry (MS): The expected [M+H]+ peak for this compound is at m/z 167.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the pyridine ring, as well as two triplets corresponding to the -CH₂-CH₂- backbone of the propanoic acid chain.

    • ¹³C NMR: Will show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, and the two aliphatic carbons.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product, with purities greater than 95% being achievable.[4]

Q4: Are there alternative synthetic routes to this compound?

Yes, several alternative routes exist. One notable method starts from 2-chloropyridine-N-oxide and 3-aminopropionic acid.[4] This multi-step process involves the formation of 3-(pyridin-2-ylamino)propionic acid N-oxide, followed by esterification and then reduction to yield the ethyl ester of the target molecule.[4] While more steps are involved, this route can offer high purity and a good overall yield.[4]

Q5: What are the key safety precautions for this synthesis?

  • 2-Aminopyridine: Is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Acrylic Acid Esters: Are flammable and can be irritants. Avoid inhalation and skin contact.

  • Acids and Bases: Acetic acid, trifluoromethanesulfonic acid, and potassium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Organic Solvents: Dichloromethane, ethanol, and petroleum ether are flammable and/or toxic. Use in a fume hood and away from ignition sources.

Reaction Mechanism Overview

The synthesis proceeds via a Michael (conjugate) addition followed by saponification.

Reaction_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Intermediate Ester 2-Aminopyridine->Intermediate_Ester + Butyl Acrylate (Acid Catalyst) Butyl Acrylate Butyl Acrylate Final_Product This compound Intermediate_Ester->Final_Product + KOH, H₂O KOH KOH, H₂O

Caption: A simplified overview of the two-step reaction mechanism.

Summary of Key Reaction Parameters

ParameterCondition 1Condition 2
Starting Materials 2-Aminopyridine, Butyl Acrylate2-Aminopyridine, Ethyl Acrylate
Catalyst Acetic Acid[1]Trifluoromethanesulfonic Acid[2][3]
Solvent None (neat) or Acetic Acid[1]Anhydrous Ethanol[2][3]
Temperature 70°C[1]120-160°C (reflux)[2][3]
Reaction Time Overnight[1]16-20 hours[2][3]
Saponification KOH, Water[1](Not specified for the acid)
Reported Yield ~57% (for the acid)[1]80-85% (for the ester)[2][3]

References

Technical Support Center: Synthesis of N-(2-pyridinyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-pyridinyl)-beta-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of N-(2-pyridinyl)-beta-alanine is typically approached via two primary synthetic routes: the Michael addition of 2-aminopyridine to an acrylate derivative, or the N-arylation of beta-alanine with a 2-halopyridine, commonly through a Buchwald-Hartwig amination. Both methods are effective but are susceptible to specific side reactions that can impact yield and purity. This guide will address the potential pitfalls of each route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, categorized by the synthetic route.

Route 1: Michael Addition of 2-Aminopyridine to an Acrylate Ester

This reaction involves the conjugate addition of 2-aminopyridine to an acrylic acid ester (e.g., ethyl acrylate or methyl acrylate). While seemingly straightforward, several side reactions can complicate the process.

Question: My reaction between 2-aminopyridine and ethyl acrylate is giving a low yield of N-(2-pyridinyl)-beta-alanine ethyl ester. I'm also observing a significant amount of a less polar, higher molecular weight impurity on my TLC and in my mass spectrometry data. What is happening and how can I fix it?

Answer:

Probable Cause: Double Michael Addition. The most likely culprit is the formation of a double addition product, where a second molecule of ethyl acrylate reacts with the nitrogen of your desired product.[1] The exocyclic nitrogen of 2-aminopyridine is nucleophilic, and the resulting secondary amine in the product can also act as a nucleophile, leading to the formation of a tertiary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of 2-aminopyridine relative to the acrylate ester (e.g., 1.5 to 2 equivalents). This will statistically favor the mono-addition product.

  • Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it can help to disfavor the second addition, which may have a higher activation energy.

  • Slow Addition: Add the acrylate ester dropwise to a solution of 2-aminopyridine over an extended period. This maintains a low concentration of the acrylate, minimizing the chance of the product reacting with it before all the initial 2-aminopyridine is consumed.

ParameterStandard ConditionOptimized Condition for Mono-addition
Molar Ratio (2-aminopyridine:acrylate) 1:1.11.5:1 to 2:1
Temperature RefluxRoom Temperature to 50°C
Addition Method All at onceSlow, dropwise addition of acrylate

Question: During my Michael addition, the reaction mixture became very thick, and a solid has precipitated out. I am having trouble isolating my product. What is causing this?

Answer:

Probable Cause: Polymerization of the Acrylate Ester. Acrylate esters are prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators (which can be formed from trace impurities or exposure to light).[1][2] This leads to the formation of polyacrylate, a common side reaction that can significantly reduce the yield of the desired product.

Troubleshooting Steps:

  • Lower Reaction Temperature: As with the double addition, lower temperatures can mitigate polymerization.

  • Use of Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Degas Solvents: Ensure that the solvents used are thoroughly degassed to remove dissolved oxygen, which can promote radical formation.

  • Work in the Dark: Protect the reaction from light, which can also initiate polymerization.

Route 2: Buchwald-Hartwig N-Arylation of β-Alanine with a 2-Halopyridine

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond. However, it is sensitive to reaction conditions, and several side reactions can compete with the desired amination.[3]

Question: In my Buchwald-Hartwig reaction between 2-chloropyridine and the ethyl ester of β-alanine, I am seeing a significant amount of pyridine in my crude product. Why is this happening?

Answer:

Probable Cause: Hydrodehalogenation. This is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene (in this case, pyridine) instead of being aminated.[4][5] This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture. The source of the hydride can be trace amounts of water, the amine itself (via β-hydride elimination), or the solvent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[4]

  • Choice of Base: The choice of base is critical. While strong bases like sodium tert-butoxide are often used, ensure it is of high purity and anhydrous. Some sources may contain impurities that promote hydrodehalogenation.[4]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) can accelerate the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the amination pathway.[4]

Question: My Buchwald-Hartwig reaction is producing a side product that I have identified as 2,2'-bipyridyl. What is the cause of this?

Answer:

Probable Cause: Homocoupling of the Aryl Halide. The palladium catalyst can mediate the coupling of two molecules of the 2-halopyridine to form 2,2'-bipyridyl.[6] This side reaction is more prevalent at higher temperatures and when the concentration of the active Pd(0) catalyst is high.

Troubleshooting Steps:

  • Optimize Catalyst Loading: While a higher catalyst loading can be beneficial for less reactive chlorides, an excessive amount can promote homocoupling. Titrate the catalyst loading to find the optimal balance.

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Use of Appropriate Ligands: Certain ligands can suppress homocoupling by stabilizing the palladium intermediates and favoring the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Should I use the free acid of β-alanine or its ester in the Buchwald-Hartwig reaction?

A1: It is generally advisable to use an ester of β-alanine (e.g., ethyl or methyl ester). The free carboxylic acid can interfere with the basic conditions of the reaction and can also coordinate to the palladium catalyst, inhibiting its activity. The ester can be easily hydrolyzed in a subsequent step to yield the final product.

Q2: My Michael addition reaction is very slow at room temperature. Can I heat it?

A2: Heating can accelerate the reaction, but it also increases the likelihood of side reactions like double addition and polymerization of the acrylate.[1] A moderate temperature (e.g., 40-60°C) is often a good compromise. If the reaction is still slow, consider using a mild catalyst. While often performed neat or with a base catalyst, the reaction can sometimes be accelerated under mildly acidic conditions which activate the acrylate.

Q3: I am getting a complex mixture of products in my Buchwald-Hartwig reaction. What is the first thing I should check?

A3: The integrity of your catalytic system is paramount. Ensure your palladium source is active and your ligand has not degraded. The reaction must be run under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[4] Also, verify the purity and dryness of your solvent and base.

Q4: Can thermal decarboxylation of β-alanine be a problem?

A4: While β-alanine is more resistant to thermal decarboxylation than α-amino acids, it can occur at high temperatures (typically above 200°C).[7][8] If your synthetic route involves high temperatures and the free acid of β-alanine, this could be a potential side reaction leading to the formation of ethylamine. However, under the typical conditions for Michael additions or Buchwald-Hartwig reactions (usually below 150°C), significant decarboxylation is unlikely.

Visualizing Reaction Pathways

Michael Addition Pathway and Side Reactions

Michael_Addition cluster_main Desired Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 2-Aminopyridine 2-Aminopyridine Desired Product N-(2-pyridinyl)-beta-alanine ethyl ester 2-Aminopyridine->Desired Product + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Desired Product Polyacrylate Polyacrylate Ethyl Acrylate->Polyacrylate Polymerization Double Addition Product Double Addition Product Desired Product->Double Addition Product + Ethyl Acrylate

Caption: Michael addition main reaction and common side reactions.

Buchwald-Hartwig Amination Pathway and Side Reactions

Buchwald_Hartwig cluster_main Desired Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 2-Chloropyridine 2-Chloropyridine Desired Product N-(2-pyridinyl)-beta-alanine ethyl ester 2-Chloropyridine->Desired Product Pyridine Pyridine (Hydrodehalogenation) 2-Chloropyridine->Pyridine [H] source 2,2'-Bipyridyl 2,2'-Bipyridyl (Homocoupling) 2-Chloropyridine->2,2'-Bipyridyl + 2-Chloropyridine beta-Alanine Ester beta-Alanine Ester beta-Alanine Ester->Desired Product Catalytic_Cycle Pd(0)/Ligand Catalytic Cycle

Caption: Buchwald-Hartwig amination main reaction and common side reactions.

Experimental Protocols

Protocol 1: Optimized Michael Addition
  • To a round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.5 mmol) and a suitable solvent (e.g., ethanol or acetonitrile, 5 mL).

  • Stir the solution at room temperature.

  • In a separate syringe, prepare a solution of ethyl acrylate (1.0 mmol) in the same solvent (2 mL).

  • Add the ethyl acrylate solution dropwise to the stirring 2-aminopyridine solution over 1 hour.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-(2-pyridinyl)-beta-alanine ethyl ester.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), a suitable bulky phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by 2-chloropyridine (1.0 mmol) and β-alanine ethyl ester (1.2 mmol).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the product.

References

Technical Support Center: Purification of Ethyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1][2][3] The synthesis of this compound, typically via the Michael addition of 2-aminopyridine to ethyl acrylate at elevated temperatures (120-160°C), often presents purification challenges.[2][4] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of ethyl 3-(pyridin-2-ylamino)propanoate in a direct question-and-answer format.

Q1: My final product is a yellow or brown oil/solid, not the expected white, flaky crystals. How can I remove the color?

A1: This is the most common issue, and it stems from the high temperatures used during synthesis, which can generate colored degradation byproducts or polymers.[4][5] The goal is to remove these polar, high-molecular-weight impurities without significant loss of your target compound.

Causality: The coloration is due to chromophores formed through thermal stress. These are often more polar than your product.

Solutions (in order of increasing complexity):

  • Activated Carbon Treatment: This is effective for removing bulk color.

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol).

    • Add a small amount of activated carbon (typically 1-2% w/w).

    • Heat the mixture gently with stirring for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Proceed with recrystallization or solvent removal.

  • Silica Gel Plug Filtration: This is a rapid method to remove polar impurities and is often sufficient for moderately colored products.[5]

    • Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel (100-400 mesh is suitable).[5]

    • Dissolve your crude product in a minimum amount of a moderately polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes).

    • Pass the solution through the silica plug, eluting with a slightly more polar solvent system. The colored impurities should remain adsorbed at the top of the silica.

    • Collect the eluate and concentrate under reduced pressure.

  • Full Flash Column Chromatography: If the above methods fail, full column chromatography is the most definitive solution.

    • See the Data Presentation table below for recommended solvent systems. The goal is to have your product elute with an Rf of approximately 0.3-0.4 for optimal separation.[6]

Q2: My isolated yield is significantly lower than the 80-85% reported in some procedures. What are the likely causes?

A2: Yield loss can occur at multiple stages. A systematic review of your process is necessary.

Potential Causes & Mitigation Strategies:

  • Incomplete Reaction: The reaction requires high temperatures and long reaction times (16-20 hours).[3][4]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent (typically 2-aminopyridine).

  • Losses During Workup:

    • Premature Precipitation: The product may precipitate if the reaction mixture is cooled too quickly or if an anti-solvent is added improperly during the initial wash.

    • Hydrolysis: As an ester, the product is susceptible to hydrolysis to its corresponding carboxylic acid, especially in the presence of water under acidic or basic conditions.[7][8] This is a critical consideration if an aqueous workup is employed.

    • Solution: Perform washes with anhydrous or saturated solutions. Use petroleum ether for initial washes as described in several patents, which minimizes solubility of the product.[1][4] Ensure all glassware is dry and use anhydrous solvents where possible.

  • Improper Recrystallization:

    • Using too much solvent: This will keep your product in solution even after cooling.

    • Cooling too rapidly: This can trap impurities and lead to poor crystal formation and difficult filtration.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution. The melting point of ethyl 3-(pyridin-2-ylamino)propanoate is relatively low (approx. 48-55°C).[9][10]

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly and undisturbed.

  • Lower Solvent Polarity: Oiling out is common in highly polar solvent systems. The recommended system is a mixture of a good solvent (like ethyl acetate) and a poor solvent/anti-solvent (like petroleum ether or hexanes).[3][4] Dissolve the crude in minimal hot ethyl acetate, then slowly add hot hexanes/petroleum ether until the solution becomes faintly turbid. Allow to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Section 2: Purification Workflow & FAQs

This section provides a general purification strategy and answers to specific questions about methodologies.

General Purification Workflow

The following diagram illustrates a standard, multi-step approach to purifying the crude reaction mixture.

crude Crude Reaction Mixture (Post-synthesis) wash Wash with Petroleum Ether (Removes non-polar impurities) crude->wash concentrate Concentrate Under Reduced Pressure wash->concentrate assess Assess Purity & Color concentrate->assess recryst Recrystallization (e.g., Ethyl Acetate / Hexanes) assess->recryst Minor Impurities/ Slight Color chromatography Column Chromatography assess->chromatography Significant Color/ Multiple Impurities final_product Pure White Product (>99% Purity) recryst->final_product chromatography->recryst

Caption: Standard purification workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.

Q1: What are the best solvent systems for flash column chromatography?

A1: The choice depends on the impurities present. It is always recommended to first determine the optimal solvent system using TLC analysis.

Solvent System (v/v)Typical Rf of ProductNotes
Hexanes / Ethyl Acetate (Gradient) Start at 9:1, increase to 7:3This is the most common and effective system. Unreacted 2-aminopyridine will be more polar (lower Rf), while non-polar byproducts will be less polar (higher Rf).
Dichloromethane / Methanol (Gradient) Start at 99:1, increase to 95:5Useful for more polar impurities. Use with caution as methanol can increase the solubility of the product on silica.
Petroleum Ether / Ethyl Acetate (5:3) ~0.35A specific ratio mentioned in the literature for effective separation.[5]

Q2: What are the key parameters for successful recrystallization?

A2: The most successful reported solvent system is a binary mixture of petroleum ether and ethyl acetate.[1][3][4]

  • Solvent Ratio: The ideal ratio can vary depending on the purity of the crude material. Ratios from 5:1 to 10:1 (petroleum ether:ethyl acetate) have been reported to be effective.[3][4]

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add warm petroleum ether with swirling until the solution becomes persistently cloudy. Add a drop or two of ethyl acetate to clarify, then allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.

Q3: How should the purified ethyl 3-(pyridin-2-ylamino)propanoate be stored?

A3: The compound is a stable solid, but proper storage is key to maintaining its purity over time.[11][12]

  • Temperature: Store at 2-8°C.[1][10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential long-term oxidative degradation.[1][10]

  • Container: Keep in a tightly sealed container in a dark, dry place to protect from moisture and light.

Section 3: Detailed Experimental Protocols

Protocol 1: Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting based on the initial assessment of your crude product.

cluster_0 Purity & Color Issues cluster_1 Physical Form & Yield Issues start Crude Product Analysis (TLC, Appearance) color_issue Product is Colored (Yellow/Brown) start->color_issue purity_issue Multiple Spots on TLC start->purity_issue yield_issue Yield is < 70% start->yield_issue oil_issue Product 'Oils Out' start->oil_issue decolorize Perform Silica Plug Filtration or Carbon Treatment color_issue->decolorize column Perform Flash Column Chromatography purity_issue->column end_node Proceed to Final Recrystallization decolorize->end_node column->end_node review_rxn Review Reaction Time & Workup Procedure yield_issue->review_rxn adjust_recryst Adjust Recrystallization Solvent/Cooling Rate oil_issue->adjust_recryst review_rxn->end_node adjust_recryst->end_node

Caption: Troubleshooting decision tree for purification challenges.

Protocol 2: Recrystallization using Ethyl Acetate/Petroleum Ether

This protocol is a field-proven method for obtaining high-purity, crystalline material.

  • Dissolution: Place the crude ethyl 3-(pyridin-2-ylamino)propanoate in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (e.g., start with 2-3 mL per gram of crude) and heat gently with swirling until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still hot, slowly add warm petroleum ether (or hexanes) dropwise with constant swirling.

  • Induce Turbidity: Continue adding petroleum ether until the solution becomes faintly and persistently cloudy. This indicates you have reached the point of saturation.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, flaky crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, pure product.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dabigatran Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dabigatran intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical anticoagulant. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your intermediates.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield and Purity in the Synthesis of Ethyl 3-{[4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido]}propanoate (Intermediate I)

Question: My synthesis of Intermediate I is resulting in inconsistent yields and significant impurities. What are the likely causes and how can I optimize this step?

Root Cause Analysis: Inconsistent yields and impurity formation during the synthesis of Intermediate I can often be attributed to the self-condensation of the acyl chloride intermediate derived from 4-(methylamino)-3-nitrobenzoic acid.[1] The reaction conditions for the coupling of this acid chloride with ethyl 3-(pyridin-2-ylamino)propanoate are critical for achieving high yield and purity.

Optimization Protocol:

  • Acid Chloride Formation:

    • React 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride in dichloromethane (DCM) at reflux. A catalytic amount of dimethylformamide (DMF) can facilitate this conversion.[1]

    • Crucial Step: After the reaction is complete, ensure the complete removal of excess thionyl chloride under vacuum. Residual thionyl chloride can lead to side reactions.

  • Coupling Reaction:

    • Dissolve the resulting acid chloride in dry DCM.

    • In a separate flask, prepare a solution of ethyl 3-(pyridin-2-ylamino)propanoate and a suitable base, such as triethylamine, in DCM.

    • Slowly add the acid chloride solution to the amine solution at a low temperature (0–10 °C) to control the reaction exotherm and minimize side reactions.[1]

    • After the addition is complete, allow the reaction to warm to room temperature (around 30 °C) and stir for 4-5 hours until completion.[1]

Optimized Reaction Conditions for Intermediate I Synthesis:

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Coupling Agent Thionyl Chloride with catalytic DMFEfficient conversion of carboxylic acid to acid chloride.[1]
Base TriethylamineEffectively scavenges the HCl generated during the reaction.
Temperature 0–10 °C for addition, then warm to 30 °CLow initial temperature controls the reaction rate and reduces impurity formation.[1]
Issue 2: Challenges in the Reduction of the Nitro Group in Intermediate I to Synthesize N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester (Intermediate II)

Question: I am struggling with the reduction of the nitro group in Intermediate I. Catalytic hydrogenation seems inefficient on a large scale, and other methods are giving me impure products. What is a robust and scalable reduction method?

Root Cause Analysis: The reduction of the nitro group to an amine in the presence of other functional groups can be challenging. Catalytic hydrogenation with Pd/C is a common method but can be problematic on a larger scale due to catalyst handling and potential for catalyst poisoning.[2][3] The use of sodium dithionite is a viable alternative, but the reaction conditions must be carefully controlled to avoid the formation of byproducts.[4]

Optimization Protocol using Sodium Dithionite:

A significant improvement in yield and purity can be achieved by using sodium dithionite in the presence of a base. This method avoids the challenges associated with catalytic hydrogenation.[4]

  • Reaction Setup:

    • Dissolve Intermediate I in a mixture of a water-miscible solvent (e.g., tetrahydrofuran (THF) or dioxane) and water.[4]

    • Add an organic or inorganic base to the solution. The presence of a base is crucial for simplifying the reduction process and improving yield and purity.[4]

  • Reduction:

    • Slowly add sodium dithionite to the reaction mixture while maintaining the temperature between 25–35 °C.[1]

    • Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

  • Work-up and Purification:

    • Upon completion, perform a standard aqueous work-up.

    • The product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield Intermediate II as a solid with excellent purity.[4]

Comparison of Reduction Methods for Intermediate II Synthesis:

MethodReagentsSolventTemperature (°C)Reported YieldScalability Issues
Catalytic HydrogenationPd/C, H₂Ethyl Acetate50~91%[5]Pressure reactions, catalyst recovery.[2][3]
Sodium DithioniteNa₂S₂O₄, BaseTHF/Water or Dioxane/Water25–35Excellent[4]More scalable and avoids catalyst handling.
Iron/HClFe, HClTHF/Water25–35~61 g from KI-1[1]Can be less efficient than dithionite.

Troubleshooting Flowchart for Nitro Group Reduction:

G start Low Yield/Purity in Nitro Reduction sub_hydrogenation Using Catalytic Hydrogenation? start->sub_hydrogenation sub_dithionite Using Sodium Dithionite? sub_hydrogenation->sub_dithionite No check_catalyst Check Catalyst Activity & Loading. Ensure proper hydrogen pressure. sub_hydrogenation->check_catalyst Yes check_base Is a base included in the reaction? sub_dithionite->check_base consider_dithionite Consider switching to Sodium Dithionite method for better scalability. check_catalyst->consider_dithionite add_base Add an organic or inorganic base to improve yield and purity. check_base->add_base No check_temp Is the temperature controlled (25-35°C)? check_base->check_temp Yes add_base->check_temp control_temp Maintain temperature to avoid side reactions. check_temp->control_temp No purification Recrystallize from Ethyl Acetate for high purity solid. check_temp->purification Yes control_temp->purification

Caption: Troubleshooting logic for the reduction of Intermediate I.

Issue 3: Impurity Formation When Using n-Hexyl Chloroformate in the Final Step

Question: The final step of my Dabigatran synthesis, which involves n-hexyl chloroformate, is generating several impurities that are difficult to remove. How can I minimize these impurities?

Root Cause Analysis: Commercially available n-hexyl chloroformate can contain impurities that lead to the formation of related substances in the final product.[6] A significant improvement in the purity of the final product can be achieved by avoiding n-hexyl chloroformate altogether and using a different synthetic strategy.

Alternative Protocol Using n-Hexanol:

An improved process utilizes pure n-hexanol, which circumvents the issues associated with impure n-hexyl chloroformate.[6] A novel approach involves the use of n-hexyl-4-nitrophenyl carbonate as a synthon, which has been shown to substantially eliminate the formation of potential impurities.[7]

Experimental Protocol for Alternative Final Step:

While the specific details of using n-hexyl-4-nitrophenyl carbonate are proprietary to certain synthetic routes, the general principle involves reacting the amidine intermediate with this carbonate synthon in the presence of a suitable base. This approach offers a cleaner reaction profile.

Common Impurities in Dabigatran Synthesis:

Impurity TypeOriginAnalytical Detection
Related Substances Byproducts from the synthesis, often from impure starting materials like n-hexyl chloroformate.[6][8]HPLC, LC-MS[8]
Degradation Products Result from exposure to light, heat, or moisture.[8]HPLC, LC-MS[8]
Residual Solvents Solvents used during the manufacturing process.[8]Gas Chromatography (GC)

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for Dabigatran synthesis?

A1: The purity of all starting materials is paramount. For instance, the purity of 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate directly impacts the yield and purity of Intermediate I.[1] Similarly, using high-purity n-hexanol in alternative final steps is crucial for avoiding downstream impurities.[6] It is recommended to use materials with a purity of >99% as determined by HPLC.

Q2: How can I effectively monitor the progress of these reactions?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of these reactions and assessing the purity of the intermediates and the final product.[8][9] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of reaction completion.[10]

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Standard laboratory safety protocols should be followed. Thionyl chloride is corrosive and should be handled in a fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriate pressure reactor with proper safety measures.[2][3] Always consult the Safety Data Sheet (SDS) for each reagent used.

Q4: What are the main challenges when scaling up the synthesis of Dabigatran intermediates?

A4: The primary challenges in scaling up include:

  • Heat Transfer: Many of these reactions are exothermic, and efficient heat management is crucial to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of reagents, such as the acid chloride in the formation of Intermediate I, needs to be carefully controlled.

  • Catalyst Handling: For reactions involving catalysts like Pd/C, safe handling, filtration, and recovery of the catalyst at a large scale can be challenging.[2][3]

  • Purification: Tedious purification methods like column chromatography are often not feasible for large-scale production. Developing robust crystallization methods is key.[4][6]

Q5: What are the typical analytical methods used for final product release?

A5: A validated, stability-indicating RP-HPLC method is typically used to determine the assay and related substances of the final product.[9][11][12] Other tests include residual solvent analysis by GC, heavy metals testing, and characterization by NMR and Mass Spectrometry to confirm the structure.[13]

Reaction Pathway Overview:

Caption: Simplified synthetic pathway to Dabigatran Etexilate.

References

preventing byproduct formation in Michael addition of 2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Byproduct Formation

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aza-Michael addition of 2-aminopyridine. As a molecule with multiple nucleophilic centers, 2-aminopyridine presents unique challenges in controlling selectivity and minimizing byproduct formation. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve clean, high-yielding reactions.

Core Concepts: Understanding the "Why" Behind Byproduct Formation

Before troubleshooting, it is crucial to understand the inherent chemical properties of 2-aminopyridine that predispose it to side reactions.

Q1: Why is 2-aminopyridine a problematic nucleophile in Michael additions?

A1: The primary challenge arises from 2-aminopyridine being an ambident nucleophile . It possesses two distinct nucleophilic nitrogen atoms: the exocyclic primary amine (–NH₂) and the endocyclic pyridine ring nitrogen (N1). These two sites compete in reactions, potentially leading to a mixture of products and reducing the yield of the desired isomer. The nucleophilicity of each nitrogen is influenced by resonance and electronic effects within the heterocyclic ring.

To visualize this, consider the key nucleophilic sites:

Fig. 1: Competing nucleophilic centers in 2-aminopyridine.
Troubleshooting Guide: Common Issues & Proven Solutions

This section addresses the most frequent problems encountered during the aza-Michael addition of 2-aminopyridine, providing explanations and actionable solutions.

Q2: My reaction yields a mixture of regioisomers (addition at the exocyclic amine vs. the ring nitrogen). How can I improve selectivity for the exocyclic amine?

A2: Achieving high regioselectivity is a matter of controlling the reaction conditions to favor kinetic or thermodynamic pathways and leveraging the subtle electronic differences between the two nitrogen atoms. Addition to the exocyclic amine is often the desired outcome.

The Underlying Chemistry: The exocyclic amine is generally considered the more nucleophilic, "softer" site, which preferentially attacks the soft electrophilic β-carbon of the Michael acceptor in a conjugate addition.[1][2] However, under certain conditions, particularly with highly reactive electrophiles or under harsh conditions, competitive alkylation at the ring nitrogen can occur.

Solutions:

  • Solvent Selection: The solvent plays a critical role in modulating nucleophilicity and stabilizing intermediates. Polar protic solvents can promote the desired aza-Michael addition.[3][4]

  • Temperature Control: Lowering the reaction temperature often favors the kinetically preferred product, which is typically the adduct at the more nucleophilic exocyclic amine. Elevated temperatures can provide the energy needed to overcome the activation barrier for the formation of the thermodynamically more stable, but undesired, isomer or other side products.[5]

  • Catalysis: The use of a catalyst can dramatically enhance selectivity. Lewis acids can coordinate to the Michael acceptor, increasing its electrophilicity at the β-carbon and allowing the reaction to proceed under milder conditions that favor selective attack by the exocyclic amine.[6]

ParameterCondition Favoring Exocyclic (N-2) AdditionRationale & References
Solvent Polar Protic (e.g., Water, TFE, HFIP)Stabilizes charged intermediates of the conjugate addition pathway. Selectivity can be finely tuned based on the specific solvent and acceptor.[4]
Temperature Ambient to Moderate (e.g., 25-80 °C)Favors the kinetic product by minimizing energy available for alternative pathways.[7]
Catalyst Catalyst-free (Microwave) or Lewis/Brønsted AcidsCatalyst-free conditions can be highly efficient and clean.[8] Acids activate the Michael acceptor, promoting conjugate addition under mild conditions.[9]
pH Neutral to slightly acidicBasic conditions can sometimes lead to competing side reactions.[10]

Table 1: Influence of Reaction Conditions on Regioselectivity.

G cluster_solutions Troubleshooting Steps start Reaction Start (2-Aminopyridine + Michael Acceptor) product_mix Problem: Mixture of Isomers start->product_mix undesired Byproduct: Endocyclic (N-1) Adduct product_mix->undesired Uncontrolled Pathway sol1 Adjust Solvent: Try polar protic (e.g., TFE, water) product_mix->sol1 Control Environment desired Desired Product: Exocyclic (N-2) Adduct sol2 Lower Temperature: Run at RT or 0 °C sol1->sol2 sol3 Introduce Catalyst: Screen Lewis acids (e.g., Y(NO₃)₃) sol2->sol3 sol3->desired Optimize for Selectivity

Fig. 2: Troubleshooting workflow for poor regioselectivity.
Q3: I'm observing a significant amount of a higher molecular weight byproduct, likely from double addition. How can I promote mono-addition?

A3: The formation of a double Michael adduct (di-adduct) occurs when the initial product, a secondary amine, is sufficiently nucleophilic to react with a second molecule of the Michael acceptor. This is common when the starting amine is a weak nucleophile.[3]

Solutions:

  • Control Stoichiometry: Use a slight excess of the 2-aminopyridine relative to the Michael acceptor (e.g., 1.2 to 1.5 equivalents). This ensures the acceptor is consumed before it can react extensively with the mono-adduct product. Conversely, using a large excess of the amine is a common strategy but can be wasteful and complicate purification.[11]

  • Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting Michael acceptor is consumed to prevent the slower, subsequent reaction of the product.

  • Solvent Choice: Specific polar solvents can selectively promote mono-addition. For example, in reactions with anilines, water has been shown to favor the mono-adduct, whereas hexafluoroisopropyl alcohol (HFIP) promotes di-addition.[4] This effect should be explored for 2-aminopyridine.

Q4: My reaction is very slow or gives no yield, and upon heating, I get a dark, intractable polymer.

A4: This issue points to two potential problems: low reactivity of the nucleophile and polymerization of the Michael acceptor. 2-aminopyridine is not a strong nucleophile, and many Michael acceptors (like acrylates and acrylamides) are prone to polymerization, especially under basic conditions or at high temperatures.

Solutions:

  • Use a Catalyst: This is the most effective solution. A catalyst activates the Michael acceptor, making it more electrophilic and thus more reactive towards the weakly nucleophilic 2-aminopyridine. This allows the reaction to proceed at lower temperatures, preventing polymerization.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times, often leading to cleaner products and higher yields by minimizing the time available for side reactions.[8] Catalyst-free, microwave-assisted methods have been reported to be highly effective.[8]

  • Solvent-Free Conditions: Performing the reaction neat (solvent-free), sometimes with microwave assistance, can accelerate the reaction and prevent solvent-related side reactions.[5][12]

Catalyst TypeExample(s)Typical ConditionsReference
Lewis Acids Y(NO₃)₃ · 6H₂O, Bi(OTf)₃, Ce(CAN)Solvent-free, RT or mild heating[8]
Brønsted Acids Boric Acid, Sulfanilic AcidWater or solvent-free, RT[8]
Organocatalysts N-Heterocyclic Carbenes (NHCs)Varies, often mild conditions[8]
Supported Silica-supported AlCl₃Solvent-free, RT to 60 °C[12]

Table 2: Recommended Catalysts for Aza-Michael Addition of 2-Aminopyridine.

Frequently Asked Questions (FAQs)
  • Q: Is a catalyst always necessary for the Michael addition of 2-aminopyridine?

    • A: Not always, but it is highly recommended. While some reactions proceed under catalyst-free conditions, especially with microwave heating, a catalyst generally provides milder conditions, better yields, and higher selectivity.[8]

  • Q: How should I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system to clearly separate the starting materials (2-aminopyridine and Michael acceptor) from the product. Staining with potassium permanganate or visualization under UV light is effective. For more precise monitoring, LC-MS is ideal.

  • Q: Can I use a protecting group on the exocyclic amine to force a reaction at the ring nitrogen?

    • A: Yes, this is a valid strategy in multistep synthesis, though it adds complexity. Protecting the exocyclic amine with a group like Boc (tert-Butoxycarbonyl) would prevent it from reacting, directing the Michael acceptor to the ring nitrogen.[13] However, for the direct synthesis of the exocyclic adduct, this is counterproductive.

Experimental Protocols
Protocol 1: Microwave-Assisted, Catalyst-Free Michael Addition

This protocol is adapted from methodologies that emphasize efficiency and clean reaction profiles.[8]

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the chalcone (Michael acceptor, 1.0 mmol) and 2-aminopyridine (1.2 mmol, 1.2 equiv).

  • Sealing: Securely cap the vial. Note: No solvent is added.

  • Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the power to ensure it does not exceed safety limits.

  • Monitoring: After the initial time, cool the vial to room temperature and check the reaction progress by TLC. If starting material remains, irradiate for an additional 5-10 minutes.

  • Workup: Once the reaction is complete, dissolve the crude mixture in a minimum amount of dichloromethane or ethyl acetate.

  • Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure Michael adduct.

Protocol 2: Lewis Acid Catalyzed Addition Under Solvent-Free Conditions

This protocol uses a mild Lewis acid catalyst to promote the reaction at ambient temperature.[8]

  • Preparation: In a round-bottom flask, combine the α,β-unsaturated compound (Michael acceptor, 1.0 mmol), 2-aminopyridine (1.1 mmol, 1.1 equiv), and Y(NO₃)₃ · 6H₂O (0.1 mmol, 10 mol%).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. Reactions are typically complete within 2-6 hours.

  • Workup: Upon completion, add water (10 mL) and ethyl acetate (15 mL) to the flask. Stir for 5 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography.

Mechanistic Visualization

The regioselectivity of the reaction is determined by the competition between two primary pathways.

G compound 2-Aminopyridine + Michael Acceptor adduct_exo Exocyclic (N-2) Adduct (Desired Product) compound->adduct_exo Attack from exocyclic -NH₂ adduct_endo Endocyclic (N-1) Adduct (Byproduct) compound->adduct_endo Attack from ring N path1 Pathway A (Kinetic Control) path2 Pathway B (Thermodynamic/Forced)

Fig. 3: Competing aza-Michael addition pathways for 2-aminopyridine.

References

Technical Support Center: Optimization of Catalyst Loading for 3-(Pyridin-2-ylamino)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(pyridin-2-ylamino)propanoic acid. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, notably the anticoagulant dabigatran etexilate.[1] The most common synthetic route is the aza-Michael addition of 2-aminopyridine to an acrylic acid derivative.[2][3] Achieving high yield and purity in this reaction is critically dependent on fine-tuning the reaction conditions, with catalyst loading being a paramount parameter.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst loading. We will delve into the causal relationships between catalyst concentration and reaction outcomes, offering field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis and what role does the catalyst play?

The synthesis of this compound is typically achieved via an aza-Michael addition.[2][4] In this reaction, the nucleophilic amino group of 2-aminopyridine attacks the electron-deficient β-carbon of an acrylate, such as ethyl acrylate or acrylic acid. The catalyst's role is to facilitate this nucleophilic attack.

  • Acid Catalysis (e.g., Trifluoromethanesulfonic Acid, Acetic Acid): An acid catalyst protonates the carbonyl oxygen of the acrylate, making the β-carbon more electrophilic and thus more susceptible to attack by the amine.[3][5]

  • Base Catalysis: A base catalyst can deprotonate the thiol (in related reactions) or amine, increasing its nucleophilicity.[2][6] Lewis bases are often used to catalyze Michael additions with amines.[2]

The catalyst provides an alternative reaction route with a lower activation energy, thereby increasing the reaction rate.[7]

Q2: Why is optimizing catalyst loading so critical?

Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity.[8]

  • Insufficient Loading: Too little catalyst will result in slow or incomplete reactions, leading to low conversion rates and poor yield.[9][10]

  • Excessive Loading: Too much catalyst can be wasteful and increase costs, especially with expensive catalysts.[11] More importantly, excessive loading can lead to an increase in side reactions, the formation of undesired by-products, and difficulties in purification to remove residual catalyst from the final product.[9]

An optimal catalyst concentration exists where the reaction rate is maximized; beyond this point, further increases may provide negligible improvement or even have adverse effects.[12]

Q3: What are common catalysts and a typical starting loading range for this synthesis?

Based on documented syntheses, acid catalysts are effective for this transformation.

  • Trifluoromethanesulfonic Acid: A patent describes using this strong acid at a loading of 5 to 10 mol% relative to the ethyl acrylate.[3][5]

  • Acetic Acid: A weaker acid, used in a different procedure, can also facilitate the reaction.[13]

For general optimization, a starting range of 1 to 5 mol% is a common and advisable starting point for many catalytic reactions.[14] For this specific reaction, given the patent data, a screening range between 2.5 mol% and 10 mol% would be a practical starting point for optimization studies.

Q4: How does catalyst loading directly impact reaction yield and time?

There is a direct, though not always linear, relationship.

  • Reaction Time: Increasing catalyst loading generally decreases the required reaction time by providing more active sites for reactants to interact, thus accelerating the process.[10][12]

  • Yield: As catalyst loading increases from a low value, the yield typically increases up to an optimal point.[10] For example, in one study on a different reaction, increasing the catalyst from 0.5 mol% to 2.5 mol% saw the yield jump from 64% to 95% while the reaction time dropped from 8 hours to 30 minutes.[10] However, beyond the optimal loading, the yield may plateau or even decrease due to the formation of by-products.

Troubleshooting Guide: Catalyst Loading Issues

Problem: My reaction shows low or no conversion to the desired product.
Potential CauseRecommended SolutionScientific Rationale
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).A higher concentration of catalyst molecules leads to more frequent collisions with reactant molecules, increasing the likelihood of successful reactions and overcoming the activation energy barrier.[7][12]
Catalyst Deactivation Ensure anhydrous conditions and inert atmosphere, as moisture or oxygen can deactivate certain catalysts. The 2-amino group on the pyridine can also coordinate with and deactivate some metal-based catalysts, though this is less common for acid catalysis.[14]Catalyst deactivation reduces the number of available active sites, effectively lowering your active catalyst concentration.
Incorrect Catalyst Choice Verify that the chosen catalyst is appropriate for this specific aza-Michael addition. Consider screening alternative acid or base catalysts.Different catalysts operate via different mechanisms and efficiencies. A catalyst that is too weak may not sufficiently activate the substrate.
Problem: The reaction is extremely slow or appears to have stalled.
Potential CauseRecommended SolutionScientific Rationale
Low Catalyst Concentration Increase the catalyst loading. This is the most direct way to increase the reaction rate.The reaction rate is often directly proportional to the catalyst concentration. Doubling the catalyst can often halve the reaction time, up to a certain saturation point.[8]
Poor Mass Transfer/Mixing Increase the stirring rate or consider a different solvent to ensure all reactants and the catalyst are in a homogeneous solution.In heterogeneous catalysis, or even in homogeneous systems with poor solubility, the reaction can be limited by the rate at which reactants can reach the catalytic sites.
Sub-optimal Temperature Increase the reaction temperature in conjunction with catalyst optimization. Patents for this synthesis note temperatures from 70°C to 160°C.[3][13]Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, which works synergistically with the catalyst to accelerate the reaction.
Problem: I am observing significant by-product formation.
Potential CauseRecommended SolutionScientific Rationale
Excessive Catalyst Loading Reduce the catalyst loading. Run a screen with lower concentrations to find the sweet spot where yield is high but by-product formation is minimal.Overcrowding of active sites or excessively high catalytic activity can promote undesired reaction pathways or subsequent degradation of the product.[9]
High Reaction Temperature Lower the reaction temperature.While higher temperatures increase the rate of the desired reaction, they can increase the rate of side reactions even more, leading to lower selectivity.
Polymerization of Acrylate Ensure the reaction is performed under controlled conditions. The presence of radical initiators (light, impurities) or very strong bases can cause the acrylate to polymerize.Acrylates are prone to polymerization, a common competing side reaction. The catalyst should ideally only promote the desired 1,4-addition.

Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of this compound from 2-aminopyridine and ethyl acrylate using trifluoromethanesulfonic acid.

Objective: To identify the catalyst loading (mol%) that provides the highest yield of pure product in the shortest reasonable time.

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous ethanol (solvent)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and/or LC-MS for monitoring

Workflow Diagram:

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Optimization A Define Catalyst Loading Range (e.g., 1, 2.5, 5, 7.5, 10 mol%) B Prepare Stock Solutions - Reactants in Ethanol - Catalyst in Ethanol A->B C Set up Parallel Reactions (5 vials, constant temp/volume) B->C D Add Reactant Stock Solution C->D E Add Variable Catalyst Volume D->E F Heat and Stir at 120°C E->F G Monitor Reactions (TLC or LC-MS at T=2, 6, 12, 18h) F->G Time Points H Quench and Work-up G->H I Analyze Yield & Purity (LC-MS, NMR) H->I J Select Optimal Loading I->J

Caption: Workflow for Catalyst Loading Optimization Study.

Step-by-Step Procedure:

  • Reaction Setup: In five separate, dry reaction vials, add a stir bar. Label them with the intended catalyst loading: 1.0, 2.5, 5.0, 7.5, and 10.0 mol%.

  • Add Reactants: To each vial, add 2-aminopyridine (e.g., 1.0 mmol) and ethyl acrylate (e.g., 1.2 mmol) dissolved in a fixed volume of anhydrous ethanol (e.g., 2 mL).

  • Add Catalyst: Prepare a stock solution of trifluoromethanesulfonic acid in anhydrous ethanol. Add the calculated volume of the catalyst stock solution to each respective vial to achieve the target mol%.

  • Reaction Conditions: Place all vials in a pre-heated oil bath or heating block set to 120°C.[3] Begin stirring.

  • Monitoring: At set time intervals (e.g., 2, 6, 12, and 18 hours), take a small aliquot from each reaction mixture to monitor the progress by TLC or LC-MS. Note the time to completion for each reaction.

  • Work-up: Once a reaction is complete (as determined by the consumption of the limiting reagent), cool it to room temperature, quench appropriately, and perform an extraction and purification to isolate the product.

  • Analysis: Determine the isolated yield and purity for each experiment.

  • Optimization: Compare the results to determine the catalyst loading that provides the optimal balance of reaction time, yield, and purity.

Data Interpretation and Troubleshooting Logic

Table 1: Expected Outcomes vs. Catalyst Loading
Catalyst Loading (mol%)Expected Reaction TimeExpected YieldPotential Issues
< 1.0> 24 hoursLow (< 50%)Incomplete conversion, stalled reaction.
1.0 - 2.512 - 20 hoursModerate (60-80%)Reaction may be slow but generally clean.[10]
2.5 - 7.5 (Optimal Range) 4 - 12 hours High (>90%) Efficient conversion with minimal side products. [3][10]
> 7.5< 4 hoursHigh, but may decreaseIncreased by-product formation, darker reaction color, difficult purification.[9]
Troubleshooting Low Yield: A Decision Tree

If your optimized reaction is still providing low yields, use the following logic to diagnose the issue.

G A Problem: Low Product Yield B Was starting material fully consumed? A->B C YES B->C D NO B->D E Issue is likely Selectivity or Stability C->E F Issue is likely Reactivity or Catalyst Activity D->F G Check for By-products (TLC, LC-MS) E->G H Increase Catalyst Loading (See Protocol) F->H N Increase Temperature OR Check Catalyst Quality F->N I Significant By-products? G->I J YES I->J K NO I->K L Reduce Temperature OR Reduce Catalyst Loading J->L M Product Degradation? Check stability under reaction conditions K->M

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Resolving Impurities in 3-(pyridin-2-ylamino)propanoic acid Batches

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(pyridin-2-ylamino)propanoic acid" (CAS 104961-64-0). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address challenges you may face in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis and general characteristics of this compound.

Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes?

Low yields in the synthesis, which is typically a Michael addition of 2-aminopyridine to an acrylic acid derivative, can stem from several factors.[1] A primary consideration is the equilibrium nature of the aza-Michael reaction, which can be influenced by reaction conditions.

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. While elevated temperatures can increase the reaction rate, they can also promote side reactions or the retro-Michael reaction, where the adduct reverts to the starting materials. A systematic optimization of the reaction temperature is crucial for maximizing yield.

  • Catalyst Choice and Concentration: The choice of catalyst, if any, and its concentration can significantly impact the reaction rate and selectivity. While the reaction can proceed without a catalyst, acidic or basic catalysts are sometimes employed to improve yields.

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion, while extended times might promote the formation of degradation products.

  • pH of the Reaction Mixture: The nucleophilicity of 2-aminopyridine and the reactivity of the acrylate are pH-dependent. An inappropriate pH can hinder the reaction.

Question 2: The isolated this compound is a brown oil or a discolored solid, not the expected off-white solid. What causes this discoloration?

Discoloration is a frequent observation and can be indicative of several issues:

  • Presence of Polymeric Impurities: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. These polymeric byproducts are often colored and can be difficult to remove.

  • Oxidation of 2-Aminopyridine: The starting material, 2-aminopyridine, can be susceptible to oxidation, leading to colored impurities that are carried through the synthesis.

  • Degradation Products: At higher temperatures, minor degradation of the starting materials or the product can lead to the formation of chromophoric impurities.

Question 3: I am having difficulty purifying this compound. Standard silica gel chromatography is not effective. What other techniques can I try?

Due to its polar nature, containing both a carboxylic acid and a pyridine ring, this compound can be challenging to purify by traditional normal-phase chromatography.

  • Recrystallization: This should be the first-line approach. Experiment with various solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol can be very effective.

  • Ion-Exchange Chromatography: Given the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, ion-exchange chromatography can be a powerful purification tool.

  • Aqueous Normal-Phase Chromatography: This technique, also known as Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for the purification of very polar compounds. It typically uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent, like water.

Part 2: Troubleshooting Guide for Impurity Resolution

This section provides a structured approach to identifying and resolving specific impurity-related challenges.

Identifying the Unknown Impurity: A Step-by-Step Workflow

When an unknown peak is detected in your analytical chromatogram (e.g., HPLC-UV), a systematic approach is necessary for its identification.

impurity_identification_workflow start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw_determination Determine Molecular Weight (MW) lcms->mw_determination hrms Obtain High-Resolution Mass (HRMS) for Elemental Composition mw_determination->hrms nmr Isolate Impurity for NMR Spectroscopy hrms->nmr If sufficient quantity structure_elucidation Elucidate Structure hrms->structure_elucidation Propose potential structures nmr->structure_elucidation end Impurity Identified structure_elucidation->end purification_strategy start Crude Product with Impurities solubility_check Assess Solubility in Various Solvents start->solubility_check recrystallization Attempt Recrystallization solubility_check->recrystallization Good differential solubility chromatography Proceed to Chromatography solubility_check->chromatography Poor differential solubility success Purity Met? recrystallization->success end Pure Product success->end Yes success->chromatography No polarity_check Polarity of Impurities vs. Product? chromatography->polarity_check normal_phase Normal-Phase Chromatography (Silica) polarity_check->normal_phase Significant difference reversed_phase Reversed-Phase Chromatography (C18) polarity_check->reversed_phase Similar polarity or very polar normal_phase->success reversed_phase->success ion_exchange Consider Ion-Exchange or HILIC reversed_phase->ion_exchange Co-elution ion_exchange->success

References

stability issues of "3-(pyridin-2-ylamino)propanoic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(pyridin-2-ylamino)propanoic acid (CAS 104961-64-0). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to help you make informed decisions in your experiments.

I. Compound Stability Profile: What to Expect

This compound is a molecule possessing three key functional groups that dictate its chemical behavior and stability: a pyridine ring, a secondary amine, and a carboxylic acid. The interplay of these groups can make the compound susceptible to degradation under certain conditions. Understanding these potential liabilities is the first step in ensuring reproducible experimental outcomes.

Key Structural Features and Potential Stability Concerns:

  • Secondary Amine and Pyridine Nitrogen: These basic centers can be susceptible to oxidation. The pyridine ring, while aromatic, can undergo oxidative cleavage under harsh conditions[1].

  • Carboxylic Acid: This group can participate in reactions such as esterification if alcohols are present as solvents or co-solvents, particularly under acidic catalysis.

  • β-Amino Acid Structure: While generally stable, the proximity of the amino and carboxyl groups can influence reactivity and susceptibility to certain degradation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling and use of this compound in solution.

FAQ 1: My stock solution has changed color (e.g., turned yellow/brown). Is it still usable?

Short Answer: A change in color typically indicates degradation, and the solution should be used with caution or discarded.

In-Depth Explanation: Color change is often a result of oxidation. The secondary amine or the electron-rich pyridine ring can be susceptible to oxidative degradation, forming colored byproducts. This process can be accelerated by exposure to air (oxygen), light (photodegradation), or trace metal impurities that can catalyze oxidation reactions.

Troubleshooting and Prevention:

  • Solvent Purity: Use high-purity, degassed solvents for preparing stock solutions. If using DMSO, be aware that it is hygroscopic and can absorb water, which may affect stability[2]. It is recommended to use freshly opened DMSO.

  • Inert Atmosphere: For long-term storage, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap vials with aluminum foil to protect from light.

  • Storage Temperature: Adhere to recommended storage conditions. For stock solutions, storage at -20°C or -80°C is advised to slow down degradation kinetics[2].

FAQ 2: I am seeing inconsistent results in my biological assays. Could this be related to compound instability?

Short Answer: Yes, inconsistent results are a classic sign of a compound degrading in your assay medium.

In-Depth Explanation: The stability of this compound can be highly dependent on the pH and composition of your experimental buffer or cell culture medium. The compound has both an acidic (carboxylic acid) and basic (pyridine and secondary amine) functional group, meaning its charge and solubility will be pH-dependent[3]. Degradation can occur over the course of an experiment (e.g., a 24-hour cell treatment), leading to a lower effective concentration of the active compound and thus, variable results.

Troubleshooting Workflow:

To diagnose and mitigate this issue, a systematic approach is necessary. The following workflow can help you determine the stability of your compound in the assay medium.

G cluster_0 Troubleshooting Inconsistent Assay Results A Inconsistent Results Observed B Prepare fresh stock solution in recommended solvent (e.g., DMSO). A->B C Perform time-course stability study in assay medium. B->C D Incubate compound in medium at 37°C. Sample at T=0, 2, 8, 24 hours. C->D E Analyze samples by HPLC or LC-MS. D->E F Is compound stable? (>90% remaining at 24h) E->F G Yes: Issue is likely not compound stability. F->G Yes H No: Compound is degrading. F->H No I Modify assay protocol: - Reduce incubation time - Dose more frequently - Prepare fresh dilutions for each experiment H->I J Consider formulation strategy: - Use of antioxidants - pH adjustment of stock I->J

Caption: Workflow for diagnosing and addressing compound instability in biological assays.

FAQ 3: What is the best solvent to use for this compound, and how should I store it?

Short Answer: For stock solutions, DMSO is a common choice. For aqueous buffers, solubility and stability are pH-dependent.

In-Depth Explanation: The choice of solvent is critical for both solubility and stability.

  • Organic Solvents (for stock solutions): DMSO is often used for its high solubilizing power[2]. However, it is important to use anhydrous DMSO as water can promote hydrolysis of certain compounds. Store DMSO stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[2].

  • Aqueous Solvents (for working solutions): The solubility of amino acids is sensitive to pH[3]. This compound is amphoteric and will have its lowest solubility at its isoelectric point (pI). Solubility will be higher in acidic or basic solutions due to the formation of charged species[3]. However, extreme pH values can promote acid- or base-catalyzed degradation. It is crucial to determine the optimal pH range for both solubility and stability.

Recommended Storage Conditions:

Solution TypeSolventStorage TemperatureDurationKey Considerations
Solid N/A2-8°CLong-termStore sealed and protected from moisture and light[4].
Stock Solution DMSO-20°CUp to 1 monthUse anhydrous DMSO; aliquot to avoid freeze-thaw cycles[2].
Stock Solution DMSO-80°CUp to 6 monthsUse anhydrous DMSO; aliquot to avoid freeze-thaw cycles[2].
Aqueous Solution Buffer (pH specific)2-8°CShort-term (days)Stability is pH-dependent; filter-sterilize for biological use[2].
FAQ 4: How can I proactively test the stability of this compound under my specific experimental conditions?

Short Answer: Conduct a forced degradation study.

In-Depth Explanation: A forced degradation (or stress testing) study is a systematic way to identify potential degradation pathways and determine the stability of a compound under various conditions. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) and analyzing the resulting mixture for the parent compound and any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is the standard analytical technique for these studies[5].

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for stress testing this compound.

Objective: To identify conditions that lead to degradation and characterize potential degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Set up Stress Conditions: In separate, appropriately labeled vials, mix the stock solution with the stressor as follows:

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Use the stock solution as is.

    • Photolytic Stress: Place the stock solution in a clear vial.

    • Control: Keep a sample of the stock solution protected from light at room temperature.

  • Incubation:

    • Incubate the acid, base, and oxidation samples at 60°C for 24 hours.

    • Incubate the thermal stress sample at 60°C in the dark.

    • Expose the photolytic stress sample to a light source (e.g., a photostability chamber) for 24 hours.

  • Sample Quenching & Analysis:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by HPLC or LC-MS, including the control.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify any new peaks, which represent degradation products.

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.

Visualizing Potential Degradation Pathways:

Based on the compound's structure, we can hypothesize potential degradation pathways that a forced degradation study might reveal.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (UV/Vis Light) parent This compound ox_n_oxide Pyridine N-oxide derivative parent->ox_n_oxide Oxidation ox_ring_cleavage Pyridinone derivatives (Ring Cleavage) parent->ox_ring_cleavage Harsh Oxidation hydro_dealkylation 2-Aminopyridine + 3-hydroxypropanoic acid parent->hydro_dealkylation Hydrolysis photo_radical Radical-mediated polymeric products parent->photo_radical Photodegradation

References

Technical Support Center: Overcoming Poor Solubility of 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(pyridin-2-ylamino)propanoic acid" (CAS 104961-64-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses both a basic pyridinyl amine group and an acidic carboxylic acid group.[1][2] This dual functionality means that in a neutral state, the molecule likely exists as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall molecule is neutral.[3][4] This zwitterionic nature leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice that is difficult to disrupt with many common organic solvents.[3][5] This is a common characteristic of amino acids and similar structures, which tend to have higher solubility in polar protic solvents like water and limited solubility in nonpolar organic solvents.[6][7]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₀N₂O₂[1][2][8]

  • Molecular Weight: 166.18 g/mol [1][2][8]

  • pKa: ~4.21 (likely for the carboxylic acid)[9]

  • LogP: 0.9682[2]

  • Topological Polar Surface Area (TPSA): 62.22 Ų[2]

The relatively low LogP value and significant TPSA suggest a degree of polarity, yet the strong zwitterionic crystal lattice energy often dominates, leading to poor solubility in solvents that cannot effectively solvate both charged centers.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: I'm struggling to dissolve this compound in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and THF for my reaction. What's going on?

Answer:

Your experience is common. The poor solubility in moderately polar to nonpolar aprotic solvents is a direct consequence of the compound's zwitterionic character. These solvents cannot effectively break down the strong intermolecular ionic and hydrogen-bonding interactions present in the solid state. Solvents like DCM and ethyl acetate lack the ability to donate hydrogen bonds or solvate the charged carboxylate and protonated pyridine groups efficiently.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for solubility issues.

Recommended Initial Steps:

  • Switch to Polar Solvents: Attempt to dissolve the compound in more polar solvents. Methanol is a good starting point as it is mentioned as a solvent in some literature.[9] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are also excellent choices due to their high polarity and ability to disrupt hydrogen bonds.

  • Use a Co-solvent System: If a single solvent isn't effective or suitable for your reaction, a co-solvent system can be a powerful tool.[10] Small additions of a polar solvent like methanol or DMSO to a less polar solvent can significantly enhance solubility.

  • Apply Energy: Gently warming the mixture can provide the energy needed to overcome the crystal lattice energy. Sonication is another effective method to break up solid particles and enhance the rate of dissolution.

Solvent Screening Data (General Expectations):

SolventPolarity IndexDielectric ConstantExpected SolubilityRationale
Dichloromethane3.19.1Very PoorAprotic, moderately polar. Cannot solvate ionic centers.
Tetrahydrofuran (THF)4.07.5PoorAprotic, moderately polar. Ineffective against zwitterions.
Ethyl Acetate4.46.0Very PoorAprotic, moderately polar. Poor solvating power for salts.
Methanol 5.132.7Moderate to Good Polar protic. Can hydrogen bond and solvate both ionic ends.[9]
Ethanol 4.324.5Moderate Polar protic. Similar to methanol but slightly less polar.[7][11]
DMSO 7.246.7Good to Excellent Highly polar aprotic. Excellent at disrupting H-bonds.[12]
DMF 6.436.7Good to Excellent Highly polar aprotic. Strong H-bond acceptor.
FAQ 2: I need to use a non-polar solvent for my reaction chemistry. Is there any way to make this compound soluble in it?

Answer:

Yes, this is achievable by chemically modifying the molecule to disrupt its zwitterionic character. The two primary strategies are salt formation and derivatization .

Strategy 1: Salt Formation (Protonation or Deprotonation)

By converting the zwitterion into a true salt, you can often dramatically alter its solubility profile. The goal is to eliminate the zwitterionic state by protonating the carboxylate or deprotonating the pyridinium amine.

  • Acidic Conditions (Forming an Ammonium Salt): Adding a strong acid (like HCl) will protonate the carboxylate group, leaving a positively charged pyridinium ion.[13][14][15] The resulting ammonium salt is typically more soluble in polar solvents, but this strategy is generally used to increase water solubility. For organic solvents, the counter-ion choice is critical. Using a lipophilic acid (e.g., p-toluenesulfonic acid) can sometimes improve organic solubility.

  • Basic Conditions (Forming a Carboxylate Salt): Adding a base (like NaH, K₂CO₃, or an organic base like DBU) will deprotonate the carboxylic acid, leaving a neutral pyridine amine and a carboxylate anion. The resulting salt may have improved solubility in some polar organic solvents, especially with a suitable counter-ion.

Protocol: In-situ Salt Formation for Improved Solubility

  • Select a Base: Choose a non-nucleophilic base compatible with your reaction. For example, use 1.1 equivalents of Sodium hydride (NaH) for a strong, non-nucleophilic option, or Potassium Carbonate (K₂CO₃) for a milder choice.

  • Suspend the Acid: Suspend the this compound in your desired aprotic solvent (e.g., THF, Dioxane).

  • Add the Base: Add the base portion-wise at room temperature or 0 °C.

  • Stir: Allow the mixture to stir for 30-60 minutes. You may observe the solid dissolving as the salt is formed.

  • Proceed: The resulting solution/suspension of the salt can now be used in your subsequent reaction step.

Strategy 2: Derivatization (Masking a Functional Group)

Derivatization involves temporarily or permanently converting one of the functional groups into a less polar, non-ionic group.[16][17][18]

  • Esterification of the Carboxylic Acid: This is the most common and effective approach. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) eliminates the negative charge and the zwitterionic character. The resulting compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a white solid or oil that is much more soluble in a range of organic solvents.[19][20][21]

Caption: Chemical strategies to enhance organic solubility.

Protocol: Fischer Esterification to Synthesize Ethyl 3-(pyridin-2-ylamino)propanoate

  • Combine Reagents: In a round-bottom flask, suspend this compound in anhydrous ethanol.

  • Add Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid.[19][20]

  • Heat: Reflux the mixture for 16-20 hours, monitoring the reaction by TLC or LC-MS.[19][20]

  • Workup: After cooling, neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The resulting ester can then be used in your desired reaction. If the carboxylic acid is needed in the final product, the ester can be hydrolyzed back to the acid in a later step.

FAQ 3: My compound precipitated out of solution during my reaction workup after an extraction. How can I prevent this and purify my product?

Answer:

Precipitation during workup is often caused by a pH change that forces the compound back into its poorly soluble zwitterionic state. This typically happens when neutralizing an acidic or basic aqueous layer to a pH near the isoelectric point (pI) of the molecule.

Troubleshooting Workup and Purification:

  • pH Control: The key is to keep the molecule in its charged (salt) form during aqueous extractions.

    • Acidic Extraction: If your product is stable to acid, perform extractions at a low pH (e.g., pH 2-3 with dilute HCl). This keeps the molecule as the water-soluble pyridinium salt in the aqueous layer, washing away non-basic organic impurities.[14][22]

    • Basic Extraction: Alternatively, extract at a high pH (e.g., pH 9-10 with dilute NaOH or K₂CO₃). This converts the molecule to the water-soluble carboxylate salt, removing non-acidic organic impurities.

  • Isolation from Aqueous Layer: After washing, you can isolate the product from the aqueous layer.

    • Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI). The neutral zwitterion is least soluble at its pI and will precipitate out.[23] This is a common purification technique for amino acids. Collect the solid by filtration.

    • Back-Extraction: Adjust the pH to make the compound soluble in an organic solvent again (e.g., make it basic to form the carboxylate, then extract with a polar solvent if solubility allows, although this is often difficult). The ester form is much more amenable to standard extraction.

  • Chromatography:

    • Normal Phase (Silica Gel): Direct chromatography of the zwitterionic acid on silica gel can be challenging due to strong binding. It's often better to run chromatography on the ester derivative.[21]

    • Reverse Phase (C18): Reverse-phase HPLC or flash chromatography is often more suitable for purifying polar, zwitterionic compounds. Use a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the compound remains protonated and well-behaved on the column.

By understanding the zwitterionic nature of this compound, you can rationally select solvents, modify the molecule's charge state, and design effective protocols to overcome solubility hurdles in your research.

References

analytical challenges in the characterization of "3-(pyridin-2-ylamino)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-(pyridin-2-ylamino)propanoic acid (CAS 104961-64-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the analysis of this important pharmaceutical intermediate.[1][2] As a molecule incorporating a pyridine ring, a secondary amine, and a carboxylic acid, its characterization requires a multi-faceted analytical approach, each with its own set of potential hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. The insights provided are based on established analytical principles and extensive field experience with similar molecular scaffolds.

Table of Contents

  • High-Performance Liquid Chromatography (HPLC): Troubleshooting peak shape, retention, and quantification issues.

  • Mass Spectrometry (MS): Overcoming ionization challenges and interpreting fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Tackling spectral resolution and interpretation complexities.

  • General FAQs: Addressing broader concerns about stability, purity, and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

The zwitterionic nature of this compound, arising from the basic pyridine nitrogen and the acidic carboxylic acid, can lead to challenging chromatographic behavior. Here’s how to troubleshoot common HPLC issues.

FAQ 1: My peak shape is poor (tailing or fronting). What's the cause and solution?

Answer:

Poor peak shape for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: The primary amine on the pyridine ring can interact with residual silanols on C18 columns, leading to peak tailing. The compound's amphoteric nature means its charge state is highly dependent on pH, which can also affect peak shape.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The isoelectric point (pI) of the molecule is crucial. Operating at a pH well below the pKa of the pyridine nitrogen (around 5-6) or well above the pKa of the carboxylic acid (around 3-4) can ensure a consistent charge state. A good starting point is a mobile phase pH of 2.5-3.0 using a buffer like phosphate or formate. This will protonate the pyridine nitrogen and keep the carboxylic acid mostly protonated, minimizing zwitterionic character.

    • Use of an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA can mask active sites on the stationary phase and provide a counter-ion for the protonated pyridine, improving peak symmetry.

    • Column Selection: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed to reduce silanol interactions.

Workflow for HPLC Method Development:

Caption: Troubleshooting workflow for poor HPLC peak shape.

FAQ 2: I'm seeing inconsistent retention times. Why is this happening?

Answer:

Retention time drift for this analyte is commonly linked to inadequate mobile phase buffering or temperature fluctuations.

  • Causality: Because the compound's ionization state is sensitive to pH, a poorly buffered mobile phase can lead to shifts in retention as the column equilibrates or as the buffer capacity changes over a sequence.

  • Troubleshooting Protocol:

    • Buffer Concentration: Ensure your buffer concentration is adequate, typically in the 10-25 mM range.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Column Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This will improve the reproducibility of retention times and can also enhance peak shape.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirmation of identity and impurity analysis. However, the structure of this compound can present some challenges.

FAQ 3: I'm struggling to get a stable and sensitive signal in ESI-MS. What can I do?

Answer:

Signal instability or low sensitivity in electrospray ionization (ESI) is often related to the mobile phase composition and the analyte's charge state.

  • Causality: Efficient ESI depends on the analyte being in a charged state in solution. For this compound, this can be achieved in either positive or negative ion mode.

  • Troubleshooting Protocol:

    • Positive Ion Mode (Recommended): This is generally the preferred mode. The pyridine nitrogen is readily protonated. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote the formation of the [M+H]+ ion. The expected m/z for the protonated molecule is 167.1.[3]

    • Negative Ion Mode: To detect the [M-H]- ion, a basic mobile phase (e.g., containing 0.1% ammonium hydroxide) would be required. However, this can be less compatible with standard silica-based columns.

    • Source Parameter Optimization: Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates specifically for your compound and mobile phase. A good starting point is a lower cone voltage to minimize in-source fragmentation.

Logical Flow for MS Ionization Mode Selection:

MS_Ionization compound This compound Contains basic pyridine N Contains acidic carboxylic acid pos_mode Positive Ion Mode (ESI+) Protonates pyridine N Forms [M+H]+ compound->pos_mode neg_mode Negative Ion Mode (ESI-) Deprotonates carboxylic acid Forms [M-H]- compound->neg_mode recommendation Recommendation: Start with Positive Ion Mode for higher sensitivity and compatibility with standard RP-HPLC. pos_mode->recommendation

Caption: Decision process for selecting the MS ionization mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of this compound.

FAQ 4: The proton signals for my compound in the NMR spectrum are broad. How can I sharpen them?

Answer:

Signal broadening in the ¹H NMR spectrum of this compound can arise from several factors, including solvent choice and the presence of exchangeable protons.

  • Causality: The amine and carboxylic acid protons are exchangeable and can lead to broad signals. The nitrogen atom can also cause quadrupolar broadening in adjacent protons.

  • Troubleshooting Protocol:

    • Solvent Selection: Use a deuterated solvent that can minimize proton exchange. DMSO-d₆ is often a good choice as it can form hydrogen bonds with the analyte, slowing down the exchange of the NH and OH protons and allowing for their observation as distinct, albeit often broad, signals.

    • D₂O Exchange: To confirm which signals correspond to the exchangeable NH and OH protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable protons will disappear.

    • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes sharpen signals by increasing the rate of conformational changes or proton exchange.

Expected ¹H NMR Signals:
ProtonsChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (OH)~12.0Broad Singlet1H
Aromatic (Pyridine)~6.5-8.0Multiplets4H
Amine (NH)VariableBroad1H
-CH₂- (adjacent to N)~3.5Triplet/Multiplet2H
-CH₂- (adjacent to COOH)~2.5Triplet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For a similar propanoic acid structure, the methylene protons adjacent to the carbonyl typically appear around 2.2-2.6 ppm, and those adjacent to a heteroatom are further downfield.[4]

General FAQs

FAQ 5: Is this compound prone to degradation? How should I store it?

Answer:

While generally stable, the compound can be susceptible to oxidation and decarboxylation under certain conditions.

  • Stability: The pyridine ring can be sensitive to strong oxidizing agents. At elevated temperatures, decarboxylation may occur.

  • Storage Recommendations: Store the material in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5][6] For long-term storage, refrigeration (2-8°C) is recommended.[5][6]

FAQ 6: What are the likely impurities I should look for?

Answer:

Potential impurities often stem from the synthesis process. A common synthesis involves the reaction of 2-aminopyridine with an acrylic acid derivative.[2][3]

  • Potential Impurities:

    • Starting Materials: Unreacted 2-aminopyridine or acrylic acid/ester.

    • Byproducts: Potential for dimerization or polymerization of the acrylic acid derivative. Isomeric impurities may also be present.

  • Analytical Strategy: A well-developed HPLC method with UV and MS detection is ideal for impurity profiling. The MS can help in the tentative identification of unknown peaks based on their mass-to-charge ratio.

References

strategies to minimize impurities in the synthesis of Dabigatran from its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Minimize Impurities in the Synthesis of Dabigatran from its Intermediates

Welcome to the technical support guide for the synthesis of Dabigatran etexilate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of impurities during the synthesis of this critical anticoagulant. The following sections provide in-depth answers to common challenges, grounded in established scientific literature and process chemistry principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the major classes of impurities encountered in the synthesis of Dabigatran etexilate?

A1: The impurities in Dabigatran etexilate synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These are by-products formed during the chemical reactions. They can include isomers, products of side-reactions, or unreacted starting materials and intermediates. A notable example includes impurities formed from the use of n-hexyl chloroformate during the acylation step[1][2].

  • Degradation Products: These impurities arise from the degradation of the Dabigatran etexilate molecule itself under certain conditions. Hydrolytic degradation is a significant concern, leading to the cleavage of the ethyl ester or the hexyl carbamate moieties[3][4][5].

  • Starting Material and Intermediate-Related Impurities: Impurities present in the starting materials or key intermediates can be carried through the synthesis and contaminate the final product. Therefore, the purity of key intermediates is crucial for the overall purity of the final Active Pharmaceutical Ingredient (API)[6].

Q2: Why is rigorous impurity profiling and control essential for Dabigatran etexilate?

A2: Rigorous impurity profiling and control are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product[7][8]. The presence of unwanted chemicals, even in trace amounts, can have significant consequences:

  • Toxicity: Some impurities may have their own pharmacological or toxicological effects, posing a risk to patient safety. For instance, N-nitroso Dabigatran etexilate is a potential mutagen that requires highly sensitive analytical methods for its detection and control[9].

  • Efficacy: Impurities can potentially reduce the efficacy of the drug by lowering the concentration of the active ingredient or by interfering with its mechanism of action.

  • Stability: The presence of certain impurities can affect the stability of the drug product, leading to a shorter shelf-life.

Therefore, a comprehensive understanding and control of the impurity profile are critical throughout the development and manufacturing process[10][11].

Q3: What are the general strategies to minimize impurity formation during Dabigatran synthesis?

A3: A multi-faceted approach is necessary to control impurities effectively:

  • Optimization of Reaction Conditions: This includes fine-tuning parameters such as temperature, reaction time, pH, and the stoichiometry of reactants. For example, controlling the temperature during the Pinner reaction for amidine formation can suppress the formation of by-products[12].

  • Selection of High-Purity Starting Materials: Using well-characterized and high-purity starting materials and intermediates is a fundamental prerequisite for a clean synthesis[6].

  • Choice of Reagents and Solvents: The choice of reagents can significantly impact the impurity profile. A prime example is the substitution of n-hexyl chloroformate with n-hexyl-4-nitrophenyl carbonate, which has been shown to substantially reduce the formation of certain potential impurities[2].

  • Effective Purification Techniques: Robust purification methods at intermediate and final stages are crucial. This often involves crystallization, salt formation, or chromatography to remove impurities[13][14][15]. For instance, converting the Dabigatran base to its mesylate salt can be an effective purification step[16][17][18].

  • In-Process Monitoring: Utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and impurity levels at different stages allows for timely intervention and control[7][19].

Section 2: Troubleshooting Guide - Impurity-Specific Issues

This section provides detailed troubleshooting for specific impurities commonly encountered during the synthesis of Dabigatran etexilate.

Q4: How can I minimize the formation of impurities arising from the use of n-hexyl chloroformate in the final acylation step?

A4: The reaction of the amidine intermediate with n-hexyl chloroformate is a critical step that can generate several impurities if not properly controlled.

Root Cause Analysis: The use of n-hexyl chloroformate can lead to the formation of several by-products. The high reactivity of the chloroformate can result in over-acylation or reactions with residual nucleophiles in the reaction mixture.

Troubleshooting and Mitigation Strategies:

  • Reagent Selection (Proven Alternative):

    • Protocol: A highly effective strategy is to replace n-hexyl chloroformate with a less reactive acylating agent, n-hexyl-4-nitrophenyl carbonate . This novel synthon has been demonstrated to substantially eliminate the formation of potential impurities that are typically generated with n-hexyl chloroformate[2].

    • Causality: n-hexyl-4-nitrophenyl carbonate is more selective and less prone to side reactions, leading to a cleaner reaction profile.

  • Reaction Condition Optimization (If using n-hexyl chloroformate):

    • Temperature Control: Maintain a low and controlled temperature during the addition of n-hexyl chloroformate to minimize side reactions.

    • Stoichiometry: Use a precise stoichiometric amount of n-hexyl chloroformate. Excess reagent can lead to the formation of di-acylated and other related impurities.

    • Base Selection: The choice and amount of base (e.g., potassium carbonate) are critical. The base neutralizes the HCl formed during the reaction, but an inappropriate base or excess amount can promote side reactions[16].

Visualizing the Alternative Pathway: The following diagram illustrates the use of the alternative reagent to circumvent impurity formation.

G cluster_0 Conventional Route cluster_1 Improved Route Amidine Amidine Intermediate DabigatranBase Dabigatran Etexilate Base Amidine->DabigatranBase Acylation HexylChloroformate n-hexyl chloroformate HexylChloroformate->DabigatranBase Impurities Process Impurities (e.g., di-acylation products) HexylChloroformate->Impurities Amidine_alt Amidine Intermediate DabigatranBase_alt Dabigatran Etexilate Base (Cleaner Profile) Amidine_alt->DabigatranBase_alt Selective Acylation NitrophenylCarbonate n-hexyl-4-nitrophenyl carbonate NitrophenylCarbonate->DabigatranBase_alt

Caption: Alternative acylation reagent to minimize impurities.

Q5: My final product shows significant levels of hydrolytic degradation impurities. What are the causes and how can I prevent this?

A5: Dabigatran etexilate is a double prodrug containing two ester linkages that are susceptible to hydrolysis. The main hydrolytic impurities are the result of the cleavage of the ethyl ester and/or the hexyl carbamate group[3][4][5].

Root Cause Analysis: Hydrolysis is catalyzed by the presence of acid or base and water. These conditions can be encountered during reaction work-ups, purification steps, or even during storage if the material is not handled and stored correctly.

Troubleshooting and Mitigation Strategies:

  • Control of pH During Work-up:

    • Protocol: During aqueous work-ups, carefully control the pH. Avoid strongly acidic or basic conditions. It is often preferable to work in a neutral or slightly acidic pH range.

    • Causality: Both the ethyl ester and the carbamate are labile under strong acid or base catalysis.

  • Use of Anhydrous Solvents:

    • Protocol: Ensure that all solvents used in the final steps of the synthesis and purification are anhydrous. Use techniques like distillation over drying agents or molecular sieves to remove residual water.

    • Causality: Water is a necessary reactant for hydrolysis. Minimizing its presence will significantly slow down the degradation process.

  • Drying of the Final Product:

    • Protocol: After isolation, the final product should be thoroughly dried under vacuum at a controlled temperature to remove any residual solvents and water.

    • Causality: Residual moisture in the final API can lead to degradation over time, impacting the stability of the drug substance.

  • Proper Storage Conditions:

    • Protocol: Store the final product and its intermediates in a cool, dry place, protected from moisture. The use of desiccants during storage is recommended[9].

    • Causality: Exposure to atmospheric moisture can be sufficient to cause hydrolysis over extended periods.

Table 1: Common Hydrolytic Impurities of Dabigatran Etexilate

Impurity NameDescriptionReference
DP-1Carboxylic acid from ethyl ester hydrolysis[3][4][5]
DP-2Product of hydrolysis of both ester and carbamate[3][4][5]
DP-3Carboxylic acid from carbamate hydrolysis[3][4][5]
Q6: I am observing incomplete cyclization during the formation of the benzimidazole ring. How can I improve the yield and purity of the key benzimidazole intermediate?

A6: The formation of the 1-methyl-1H-benzimidazole ring is a key step in the synthesis of Dabigatran. Incomplete cyclization leads to residual diamine intermediates and other related impurities, which can be difficult to remove later on.

Root Cause Analysis: Incomplete cyclization can be due to several factors, including suboptimal reaction temperature, insufficient reaction time, or the deactivation of the coupling agent. The choice of coupling and cyclization reagents is also critical.

Troubleshooting and Mitigation Strategies:

  • Optimization of Cyclization Conditions:

    • Protocol: Acetic acid-mediated cyclization is a common method. Ensure that the reaction is carried out at a suitable temperature (e.g., reflux) for a sufficient duration to drive the reaction to completion[6][15].

    • Causality: The cyclization is a condensation reaction that requires energy to overcome the activation barrier. Higher temperatures and longer reaction times favor the formation of the thermodynamically stable benzimidazole ring.

  • Alternative Coupling Agents:

    • Protocol: While 1,1'-Carbonyldiimidazole (CDI) is often used for the initial amide bond formation before cyclization, it can lead to impurities at high temperatures. Consider using alternative coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like HOBt. These can be used under milder conditions (25-35°C) and may result in lower levels of impurities[6][15].

    • Causality: Milder coupling conditions can prevent the degradation of sensitive starting materials and reduce the formation of side products.

  • Purification of the Intermediate:

    • Protocol: The benzimidazole intermediate is a crucial precursor, and its purity directly impacts the final API. If impurities are present after the reaction, consider purifying the intermediate by recrystallization from a suitable solvent like ethyl acetate or by forming a suitable salt (e.g., oxalate or HBr salt) to enhance purity before proceeding to the next step[6].

    • Causality: Removing impurities at an early stage is often more efficient and effective than trying to remove them from the more complex final molecule.

Troubleshooting Workflow for Impurity Management:

G Start Impurity Detected in Final Product (HPLC) Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Trace Trace Impurity to Synthetic Step Identify->Trace RootCause Determine Root Cause (e.g., Temp, Reagent, pH) Trace->RootCause Optimize Optimize Reaction Conditions RootCause->Optimize Condition Issue Reagent Change Reagent/ Solvent RootCause->Reagent Reagent Issue Purify Add Purification Step (Crystallization/Salt Formation) RootCause->Purify Purification Issue Validate Validate Improved Process (HPLC Analysis) Optimize->Validate Reagent->Validate Purify->Validate

Caption: A systematic workflow for troubleshooting impurities.

Section 3: Recommended Analytical Methods

Consistent and reliable analytical monitoring is key to controlling impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying Dabigatran etexilate and its potential impurities. A gradient reverse-phase HPLC (RP-HPLC) method is often employed for this purpose[7]. The use of a photodiode array (PDA) detector allows for the detection of impurities at various wavelengths.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities. It provides molecular weight information that is crucial for structure elucidation[20][21].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated impurities, 1H and 13C NMR are indispensable[10][11].

Section 4: References

  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024). Organic Process Research & Development - ACS Publications. 1

  • SYNTHESIS OF DABIGATRAN. (2020). European Patent Office - EP 2978750 B1. 13

  • Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. (2014). Semantic Scholar. 10

  • Synthesis of dabigatran. (US9688657B2). Google Patents. 14

  • Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. (2018). Taylor & Francis Online. 3

  • Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Arabian Journal of Chemistry. 7

  • Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. (2018). ResearchGate. 4

  • Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes (2014). SciSpace. 22

  • Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. (2018). Semantic Scholar. 5

  • an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. Der Pharma Chemica. 16

  • Process for the synthesis of dabigatran and its intermediates. (US9533971B2). Google Patents. 15

  • Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. (2025). ResearchGate. 11

  • Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. (2025). ResearchGate. 19

  • LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. 20

  • Method for preparing dabigatran etexilate hydrolysis impurities. Google Patents. 23

  • Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Agilent Technologies. 9

  • Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. IJPPR. 8

  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018). ACS Omega. 2

  • Process for the Synthesis of Dabigatran and Its Intermediates. (US20150246900A1). Google Patents. 6

  • LC-MS method for Analysis of Dabigatran and its Impurities. (2019). Acta Scientific. 21

  • QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scirp.org. 24

  • An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica. 17

  • Method for preparing dabigatran amidated impurities. Eureka | Patsnap. 25

  • Dabigatran. PubChem - NIH. 26

  • A kind of dabigatran etcxilate impurity and its preparation, detection method. (CN108373465A). Google Patents. 27

  • Dabigatran Etexilate Mesylate synthesis. ChemicalBook. 18

  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). 28

  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N -Hexyl-4-nitrophenyl Carbonate. ResearchGate. 12

References

Validation & Comparative

A Comparative Analysis of 3-(Pyridin-ylamino)propanoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – In the intricate landscape of drug discovery and development, the subtle variations in molecular structure can profoundly influence a compound's physicochemical properties and biological activity. This guide offers a detailed comparative analysis of the positional isomers of 3-(pyridin-ylamino)propanoic acid, specifically the 2-, 3-, and 4-isomers. While experimental data on these specific isomers is not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on established chemical principles, in silico predictions, and available data for structurally related compounds. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing future studies and synthesizing novel therapeutics.

Introduction: The Significance of Isomeric Variation

Positional isomerism in pyridine derivatives plays a crucial role in determining the electronic and steric environment of the molecule. The location of the 3-(aminopropanoic acid) substituent on the pyridine ring directly impacts the nitrogen atom's basicity, the molecule's overall polarity, and its potential interactions with biological targets. Understanding these differences is paramount for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for all three isomers is not available in a single comparative study, we have compiled available information and supplemented it with widely accepted in silico predictions to provide a comparative table.

Property3-(Pyridin-2-ylamino)propanoic acid3-(Pyridin-3-ylamino)propanoic acid (Predicted)3-(Pyridin-4-ylamino)propanoic acid (Predicted)
CAS Number 104961-64-0[1]Not available178933-04-5 (dihydrochloride)[2]
Molecular Formula C₈H₁₀N₂O₂[1]C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [1]166.18 g/mol 166.18 g/mol
Predicted pKa 6.26 (for the ethyl ester)[3]~4-5~5-6
Predicted logP 1.54 (for the ethyl ester)[4]~0.5-1.0~0.3-0.8

Note: Predicted values are generated based on computational models and should be confirmed experimentally. The pKa and logP values for the parent acids will differ from the ethyl ester.

The predicted pKa values suggest that the basicity of the pyridine nitrogen will vary among the isomers. The 4-isomer is expected to be the most basic, followed by the 2-isomer, and then the 3-isomer. This is due to the electronic effects of the amino-propanoic acid substituent on the pyridine ring. The predicted logP values indicate that all three isomers are likely to have moderate lipophilicity.

Synthesis Strategies: A Proposed Comparative Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product Aminopyridine_Isomer 2-, 3-, or 4-Aminopyridine Michael_Addition Michael Addition (Acid Catalyst, e.g., Trifluoromethanesulfonic Acid) Aminopyridine_Isomer->Michael_Addition Acrylate Ethyl Acrylate Acrylate->Michael_Addition Ester_Isomer Ethyl 3-(Pyridin-ylamino)propanoate (Isomer Mixture or Pure Isomer) Michael_Addition->Ester_Isomer Acid_Isomer 3-(Pyridin-ylamino)propanoic Acid (Isomer) Ester_Isomer->Acid_Isomer Hydrolysis caption Proposed comparative synthesis workflow.

Figure 1. Proposed comparative synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 3-(Pyridin-2-ylamino)propanoate

This protocol is adapted from a known procedure for the synthesis of the 2-isomer[5][6].

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask, condenser, and other standard glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask.

  • Add ethyl acrylate to the solution.

  • Slowly add trifluoromethanesulfonic acid as a catalyst.

  • Heat the reaction mixture to reflux (120-160 °C) for 16-20 hours.

  • After cooling to 35-40 °C, wash the reaction mixture with petroleum ether.

  • Concentrate the washed solution under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain pure ethyl 3-(pyridin-2-ylamino)propanoate.

This protocol can likely be adapted for the 3- and 4-aminopyridine isomers, although reaction conditions may need to be optimized.

Analytical Characterization: Differentiating the Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of these isomers. The choice of column and mobile phase will be critical for achieving baseline separation.

G Sample Mixture of Isomers HPLC HPLC System (Reversed-Phase C18 Column) Sample->HPLC Detector UV Detector (e.g., 254 nm) HPLC->Detector Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with Acidic Modifier) Mobile_Phase->HPLC Data Chromatogram (Separated Peaks for each Isomer) Detector->Data caption Analytical workflow for isomer separation.

Figure 2. Analytical workflow for isomer separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for structural elucidation and confirmation of the specific isomer synthesized. The chemical shifts of the protons on the pyridine ring will be distinct for each isomer, allowing for unambiguous identification.

Biological Activity: A Frontier for Investigation

The biological activities of 3-(pyridin-ylamino)propanoic acid and its derivatives are an emerging area of research. While data on the parent isomers is sparse, related structures have shown a range of activities, including potential anticancer and antioxidant properties[8][9]. The different electronic distributions and steric profiles of the three isomers suggest they may exhibit distinct biological activities and target specificities.

Future Directions for Biological Evaluation:

  • Cytotoxicity Screening: Assess the cytotoxic effects of each isomer against a panel of cancer cell lines to identify potential anticancer activity[10][11].

  • Enzyme Inhibition Assays: Investigate the inhibitory activity of the isomers against relevant enzyme targets, guided by the structural similarities to known inhibitors.

  • Antioxidant Assays: Evaluate the radical scavenging and antioxidant potential of each isomer.

Conclusion

The comparative analysis of this compound, 3-(pyridin-3-ylamino)propanoic acid, and 3-(pyridin-4-ylamino)propanoic acid highlights the critical role of positional isomerism in defining the physicochemical and, likely, the biological properties of these compounds. While a significant need for further experimental investigation exists, this guide provides a foundational framework for researchers to build upon. The proposed synthesis and analytical workflows offer a starting point for the preparation and characterization of these isomers, paving the way for a more thorough exploration of their therapeutic potential.

References

A Comparative Guide to Beta-Amino Acids in Drug Design: Profiling 3-(pyridin-2-ylamino)propanoic acid Against Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Beta-Amino Acids in Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. While alpha-amino acids are the fundamental building blocks of life, their direct use in peptide-based drugs is often hampered by poor metabolic stability and limited conformational diversity. This has propelled their structural isomers, beta-amino acids, into the spotlight of medicinal chemistry.[1] Beta-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound and advantageous changes in their chemical and biological properties.[2][3]

The incorporation of beta-amino acids into small molecules or peptide sequences can significantly increase resistance to proteolytic degradation, thereby extending plasma half-life.[4][5] Furthermore, the longer backbone provides unique conformational flexibility and the ability to form stable, well-defined secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides or interact with novel binding pockets.[2][6][7] These attributes have led to their successful application in developing drugs with diverse biological functions, including antimicrobial agents, GPCR ligands, and inhibitors of protein-protein interactions.[2][3]

This guide provides a comparative analysis of 3-(pyridin-2-ylamino)propanoic acid , a key intermediate in modern anticoagulant therapy, with other notable beta-amino acids. We will explore their distinct structural features, applications in drug design, and the experimental methodologies used to evaluate their potential, offering researchers and drug development professionals a comprehensive perspective on their utility.

Featured Compound: this compound

This compound is a non-proteinogenic beta-amino acid distinguished by the presence of a pyridin-2-ylamino group attached to its beta-carbon. This heterocyclic moiety is a critical feature that defines its primary application in pharmaceutical synthesis.

Structure and Synthesis: The molecule's structure consists of a propanoic acid core with an amino group at the β-position, which is itself substituted with a pyridine ring. Its chemical formula is C8H10N2O2 with a molecular weight of 166.18 g/mol .[8][9]

  • Systematic Name: this compound[1]

  • CAS Number: 104961-64-0[8][10]

Synthesis is commonly achieved through a Michael addition reaction between 2-aminopyridine and an acrylate ester, followed by hydrolysis. Various synthetic routes have been developed to optimize yield and purity for industrial-scale production.[8][11][12]

Role in Drug Design: A Crucial Building Block The principal significance of this compound in drug design is its role as a key intermediate in the synthesis of Dabigatran etexilate , a potent, direct thrombin inhibitor used clinically as an oral anticoagulant.[10][12] In the final drug molecule, this beta-amino acid derivative serves as a central scaffold, linking the benzimidazole core to the ethyl ester prodrug moiety. Its structure is integral to achieving the correct spatial orientation of the pharmacophoric groups required for high-affinity binding to the active site of thrombin.

Comparative Beta-Amino Acids in Drug Development

To understand the specific role of this compound, it is essential to compare it with other beta-amino acids that have carved their own niches in drug design.

Beta-Alanine: The Progenitor

As the simplest naturally occurring beta-amino acid, β-alanine (3-aminopropanoic acid) serves as a foundational building block and a bioactive molecule in its own right.[13]

  • Structural Simplicity: Lacking a side chain on its carbon backbone, β-alanine offers a flexible, unencumbered scaffold.

  • Biological & Pharmaceutical Roles:

    • Nutritional Supplement: It is a well-known precursor to carnosine, a dipeptide that buffers acid in muscles, thereby enhancing muscular endurance and performance during high-intensity exercise.[13][14]

    • Drug Precursor: It is used in the synthesis of various drugs, including the antifungal agent balsalazide and the bone-resorption inhibitor pamidronate.[13]

    • Antimicrobial Development: The propionic acid backbone of β-alanine has inherent antimicrobial properties, and researchers have synthesized ester and amide derivatives of N-benzoylated β-alanine to create novel compounds with significant antibacterial and antifungal activity.[15][16]

Beta-Homophenylalanine: The Pharmacophore

β-Homophenylalanine features a benzyl side chain, making it a beta-amino acid analog of the natural alpha-amino acid, phenylalanine. This structural feature has been expertly exploited in the design of enzyme inhibitors.

  • Targeted Design: The phenyl ring is a common pharmacophoric element that can engage in hydrophobic and π-stacking interactions within protein binding sites.

  • Application in Diabetes Treatment: Derivatives of β-homophenylalanine are central to a class of highly potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[17][18] DPP-4 inhibitors are a successful class of oral medications for type 2 diabetes.[17]

    • In these inhibitors, the β-amino group is essential for forming key hydrogen bonds with tyrosine and glutamate residues in the DPP-4 active site, while the phenyl ring occupies a hydrophobic pocket (S1 pocket).[17]

    • Extensive structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring, such as the addition of fluorine atoms, can dramatically improve potency and pharmacokinetic profiles.[19][20][21]

Constrained Beta-Amino Acids: The Structural Architects

This category includes beta-amino acids where the backbone or side chain is rigidified, often through cyclization or steric hindrance. This conformational constraint is a powerful tool for designing peptidomimetics with specific, predictable three-dimensional structures.[22]

  • Enforcing Conformation: By restricting bond rotation, these amino acids guide peptides to fold into desired secondary structures like helices or turns, which are often crucial for biological activity.[23][24]

  • Applications in Peptidomimetics:

    • Enhanced Stability and Affinity: The pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity for the target receptor.

    • Improved Selectivity: A rigid structure can better fit a specific receptor subtype, minimizing off-target effects.

    • Model Systems: Constrained beta-amino acids have been incorporated into model miniproteins to study protein folding and stability, demonstrating that strategic placement can significantly enhance structural integrity.[23]

Head-to-Head Comparison

The utility of a beta-amino acid in drug design is dictated by its inherent structural and chemical properties. The table below summarizes the key differences between our selected compounds.

FeatureThis compoundBeta-AlanineBeta-HomophenylalanineConstrained Beta-Amino Acids
Primary Role Specific structural intermediate/scaffold[10]Versatile building block, bioactive molecule[13]Pharmacophore for enzyme inhibition[17][18]Conformational stabilizer, peptidomimetic[22]
Key Structural Feature Pyridinylamino groupUnsubstituted aliphatic backboneBenzyl side chainCyclic or sterically hindered backbone/side chain
Conformational Flexibility Moderately flexibleHighModerateLow (by design)
Primary Application Area Anticoagulants (Dabigatran)[12]Sports nutrition, antimicrobials, drug synthesis[14][15]Antidiabetics (DPP-4 inhibitors)[19][20]Protein-protein interaction inhibitors, GPCR modulators[2]
Design Principle Serves as a linker to correctly orient other pharmacophoric groups.Used as a simple spacer or as a base for derivatization.Phenyl ring interacts with a specific hydrophobic pocket in the target enzyme.[17]Induces a specific, stable secondary structure in a peptide chain.[23]

Visualizing Concepts in Beta-Amino Acid Design

To better illustrate the concepts discussed, the following diagrams created using DOT language are provided.

cluster_alpha Alpha-Amino Acid cluster_beta Beta-Amino Acid a_c a_cooh COOH a_c->a_cooh a_nh2 NH₂ a_c->a_nh2 a_r R a_c->a_r a_h H a_c->a_h b_cb b_ca b_cb->b_ca b_nh2 NH₂ b_cb->b_nh2 b_r R b_cb->b_r b_h1 H b_cb->b_h1 b_cooh COOH b_ca->b_cooh b_h2 H b_ca->b_h2

Caption: General structures of Alpha- vs. Beta-Amino Acids.

start Beta-Amino Acid Library assay High-Throughput Screening (e.g., Enzyme Inhibition Assay) start->assay hit Identify 'Hit' Compounds (>50% Inhibition) assay->hit Primary Data assay->hit sar Structure-Activity Relationship (SAR) Studies hit->sar Active Hits hit->sar lead_opt Lead Optimization (ADMET Profiling) sar->lead_opt Guided Synthesis sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Experimental workflow for screening beta-amino acid derivatives.

cluster_native Native Peptide cluster_modified Modified Peptide p1 α-AA1 p2 α-AA2 p1->p2 p3 α-AA3 p2->p3 p4 α-AA4 p3->p4 degradation Rapid Degradation p4->degradation m1 α-AA1 m2 β-AA2 m1->m2 m3 α-AA3 m2->m3 m4 α-AA4 m3->m4 stability Increased Stability m4->stability protease Protease protease->p3 Cleavage Site protease->m2 Blocked

Caption: Incorporation of a beta-amino acid to enhance proteolytic stability.

Experimental Protocols

A robust comparison requires an understanding of the methodologies used to synthesize and evaluate these compounds. Below are representative protocols.

Protocol 1: Synthesis of this compound

This protocol is adapted from established chemical synthesis routes.[8]

Objective: To synthesize this compound via a Michael addition and subsequent hydrolysis.

Materials:

  • Pyridin-2-amine

  • Butyl prop-2-enoate (Butyl acrylate)

  • Acetic acid (AcOH)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (0.752 g, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).

  • Michael Addition: Stir the resulting solution at 70°C overnight under a nitrogen atmosphere. The acetic acid acts as a catalyst for the addition of the amine to the acrylate.

  • Hydrolysis: Cool the reaction mixture to room temperature (25°C). Add a solution of potassium hydroxide (3.37 g, 60.06 mmol) in water (10 mL).

  • Saponification: Stir the biphasic mixture overnight at 25°C to hydrolyze the butyl ester to the carboxylate salt.

  • Work-up: Concentrate the mixture under vacuum using a rotary evaporator to remove volatile components.

  • Purification: Wash the resulting residue with dichloromethane (6 x 200 mL) to remove unreacted starting materials and organic impurities. The desired product, as its potassium salt, is insoluble in DCM.

  • Isolation: Filter the solids. The filtrate, containing the product, is then concentrated under vacuum to yield this compound as a brown oil.

  • Characterization: Confirm product identity and purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected [M+H]⁺: 167.[8]

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a typical fluorescence-based assay to evaluate β-homophenylalanine derivatives as DPP-4 inhibitors.[17][18]

Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (β-homophenylalanine derivatives) dissolved in DMSO

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and sitagliptin in DMSO, then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 20 µL of test compound dilution (or DMSO for control).

    • 60 µL of assay buffer containing the DPP-4 enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] x 100.

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 3: Pharmacokinetic (PK) Analysis Workflow

This protocol outlines a general procedure for assessing the in vivo pharmacokinetic properties of a lead compound containing a beta-amino acid.[5][20]

Objective: To determine key PK parameters (e.g., half-life, bioavailability, clearance) of a test compound in a rodent model.

Materials:

  • Test compound

  • Vehicle suitable for intravenous (IV) and oral (PO) administration

  • Sprague-Dawley rats (or other suitable rodent model)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Divide animals into two groups (n=3-5 per group).

    • IV Group: Administer the test compound intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the test compound orally via gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for quantifying the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), and Oral Bioavailability (F% = [AUC_PO / AUC_IV] x [Dose_IV / Dose_PO] x 100).

Conclusion and Future Outlook

The comparative analysis reveals that the value of a beta-amino acid in drug design is highly context-dependent. This compound is a highly specialized building block, expertly crafted to serve as a structurally critical linker in a single, highly successful drug. In contrast, scaffolds like β-alanine and β-homophenylalanine offer broader utility, acting as versatile starting points for derivatization or as key pharmacophores that directly interact with biological targets. Finally, constrained beta-amino acids represent a sophisticated strategy to control molecular architecture, enabling the design of complex peptidomimetics with enhanced stability and affinity.

The continued success of beta-amino acids in approved drugs and clinical candidates ensures that they will remain a focal point of research. Future efforts will likely concentrate on developing novel synthetic routes to access more complex and stereochemically defined beta-amino acids, expanding their application in modulating challenging targets like protein-protein interactions and allosteric sites. As our understanding of molecular recognition deepens, the unique structural and metabolic advantages offered by the beta-amino acid scaffold will undoubtedly secure its place as an indispensable tool in the medicinal chemist's arsenal.

References

comparing the efficacy of different catalysts for "3-(pyridin-2-ylamino)propanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(pyridin-2-ylamino)propanoic acid

This compound and its ester derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. Notably, they are key building blocks for the production of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The efficiency and selectivity of the synthesis of this core structure are therefore of significant interest in medicinal and process chemistry. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, focusing on the aza-Michael addition of 2-aminopyridine to an acrylate source. We will delve into the efficacy of different catalytic systems, from catalyst-free approaches to Brønsted acid, transition metal, and biocatalytic methods, supported by experimental data and mechanistic insights to inform your selection of the most suitable synthetic route.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is primarily achieved through the conjugate addition of 2-aminopyridine to an acrylic acid derivative. The choice of catalyst is a critical parameter that influences reaction efficiency, yield, and environmental impact. Here, we compare the performance of several key methodologies.

MethodCatalystKey AdvantagesKey DisadvantagesYield (%)Purity (%)
Catalyst-Free None (Acetic Acid as solvent/promoter)Simple setup, avoids metal catalysts.Moderate yield, requires subsequent hydrolysis step.57%[1]Not specified
Brønsted Acid Catalysis Trifluoromethanesulfonic Acid (TfOH)High yield, high purity, relatively short reaction time.[2][3]Requires a strong, corrosive acid; high reaction temperature.80-85%[2][3]99% (HPLC)[2][3]
Heterogeneous Acid Catalysis Brønsted acid on silica gel/aluminaCatalyst is recyclable, simplified workup.[4]Moderate to good yields, may require column chromatography.50-76%[4]Not specified
Transition Metal Catalysis Palladium on Carbon (Pd/C) or Raney NickelHigh yield for the reduction step.Part of a multi-step synthesis, not a direct aza-Michael catalyst.[5]60-85% (for the reduction step)[5]>95% (HPLC)[5]
Biocatalysis LipasesMild reaction conditions, high selectivity (potential for enantioselectivity).Limited specific examples for this substrate, may require optimization.General applicabilityGeneral applicability

In-Depth Look at Catalytic Systems

Catalyst-Free Synthesis: A Baseline Approach

The most straightforward approach involves the direct reaction of 2-aminopyridine with an acrylate ester, such as butyl prop-2-enoate, often in the presence of a weak acid like acetic acid which may act as a proton shuttle rather than a true catalyst.[1] This method is followed by hydrolysis to yield the desired carboxylic acid.

Causality of Experimental Choices: The use of acetic acid helps to activate the acrylate ester and facilitate the initial nucleophilic attack by the aminopyridine. The subsequent hydrolysis with a base like potassium hydroxide is a standard procedure to convert the ester to the carboxylic acid. The main drawback is the moderate yield, suggesting that the uncatalyzed reaction is not highly efficient.

G cluster_reactants Reactants cluster_process Process 2-Aminopyridine 2-Aminopyridine Michael Addition Michael Addition 2-Aminopyridine->Michael Addition Butyl Acrylate Butyl Acrylate Butyl Acrylate->Michael Addition Intermediate Ester Intermediate Ester Michael Addition->Intermediate Ester AcOH, 70°C Hydrolysis Hydrolysis Final Product This compound Hydrolysis->Final Product Intermediate Ester->Hydrolysis KOH, H2O, 25°C

Brønsted Acid Catalysis: The High-Yield Route

The use of a strong Brønsted acid, particularly trifluoromethanesulfonic acid (TfOH), has been shown to be highly effective in catalyzing the aza-Michael addition of 2-aminopyridine to ethyl acrylate.[2][3] This method provides the corresponding ethyl ester in high yield and purity, which can then be hydrolyzed to the final acid product if required.

Causality of Experimental Choices: Triflic acid is a superacid that protonates the carbonyl group of the acrylate, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine. The use of a high boiling point solvent like anhydrous ethanol and elevated temperatures (120-160°C) is necessary to overcome the activation energy barrier for the reaction.

G cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Nucleophilic Attack Nucleophilic Attack 2-Aminopyridine->Nucleophilic Attack Ethyl Acrylate Ethyl Acrylate Protonated Acrylate Protonated Acrylate Ethyl Acrylate->Protonated Acrylate Protonation TfOH TfOH (Catalyst) TfOH->Protonated Acrylate Protonated Acrylate->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Deprotonation->TfOH Regenerates Catalyst Product Ethyl 3-(pyridin-2-ylamino)propanoate Deprotonation->Product

A variation of this approach employs a Brønsted acid supported on a solid phase like silica gel or alumina.[4] This heterogenized catalyst simplifies the purification process as it can be filtered off, and it offers the potential for recycling, aligning with green chemistry principles. The reported yields are good, though slightly lower than with homogeneous triflic acid.

Transition Metal Catalysis: An Alternative Pathway

While direct palladium-catalyzed aza-Michael addition of 2-aminopyridine to acrylates is not widely reported for this specific product, palladium catalysts are employed in an alternative multi-step synthesis.[5] This route starts from 2-chloropyridine-N-oxide and 3-aminopropionic acid. The final step involves the reduction of an N-oxide group, for which palladium on carbon (Pd/C) or Raney Nickel are effective catalysts.

Causality of Experimental Choices: This synthetic strategy avoids the direct and sometimes challenging aza-Michael addition of the deactivated 2-aminopyridine. Instead, it forms the C-N bond through a nucleophilic aromatic substitution, followed by functional group manipulations. The palladium-catalyzed hydrogenation is a standard and highly efficient method for the reduction of the N-oxide. While this is a reliable method, it involves a longer synthetic sequence.

Biocatalysis: A Green Horizon

The use of enzymes, particularly lipases, for catalyzing aza-Michael additions is an emerging area of interest. Lipases can operate under mild conditions (room temperature, neutral pH) and in aqueous or solvent-free systems, offering a green alternative to traditional chemical catalysis. While specific high-yielding examples for the synthesis of this compound are not yet prevalent in the literature, the general applicability of lipases to catalyze the addition of amines to acrylates has been demonstrated.

Causality of Experimental Choices: The catalytic activity of lipases in this context is often attributed to their ability to activate the amine nucleophile through the formation of an acyl-enzyme intermediate or by providing a suitable microenvironment in their active site that facilitates the reaction. Further research and enzyme engineering are likely to yield highly efficient biocatalysts for this transformation.

Experimental Protocols

Catalyst-Free Synthesis of this compound[1]
  • To a 250-mL round-bottom flask, add pyridin-2-amine (4 g, 42.50 mmol), acetic acid (752 mg, 12.52 mmol), and butyl prop-2-enoate (3.7 g, 28.87 mmol).

  • Stir the resulting solution overnight at 70°C.

  • Cool the reaction mixture to room temperature and add a solution of potassium hydroxide (3.37 g, 60.06 mmol) in water (10 mL).

  • Stir the solution overnight at 25°C.

  • Concentrate the mixture under vacuum.

  • Wash the resulting residue with dichloromethane (6 x 200 mL) and filter to remove solids.

  • Concentrate the filtrate to yield this compound (4 g, 57%) as a brown oil.

Trifluoromethanesulfonic Acid-Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[2][3]
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (e.g., 50 g) in anhydrous ethanol (e.g., 50 mL).

  • Add ethyl acrylate (e.g., 56.5 mL) to the solution.

  • Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise while stirring.

  • Place the flask under a nitrogen atmosphere and reflux the mixture in an oil bath at 120-160°C for 16-20 hours.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture.

  • Wash the reaction liquid with petroleum ether at 35-40°C.

  • Concentrate the washed solution under reduced pressure.

  • Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) and recrystallize to obtain white, flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate (yields reported between 80-85%).

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several catalytic and non-catalytic methods. For high yield and purity on a laboratory and potentially industrial scale, the trifluoromethanesulfonic acid-catalyzed aza-Michael addition stands out as a superior method. Its efficiency likely outweighs the concerns associated with handling a strong acid, especially in a controlled manufacturing environment. The catalyst-free method offers simplicity but at the cost of a significantly lower yield. The multi-step synthesis involving a palladium-catalyzed reduction is a viable but more laborious alternative.

Looking forward, the development of heterogeneous acid catalysts and biocatalysts holds significant promise for creating more sustainable and environmentally friendly processes. Recyclable solid acid catalysts could simplify purification and reduce waste, while enzymatic routes could offer unparalleled selectivity under mild conditions. Further research in these areas will be crucial for the next generation of synthetic routes to this important pharmaceutical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(pyridin-2-ylamino)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth technical comparison of methodologies for the validation of analytical procedures for 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH)[2][3][4], the U.S. Food and Drug Administration (FDA)[5][6], and the United States Pharmacopeia (USP)[7][8][9][10], this document will not only outline the requisite validation parameters but also delve into the scientific rationale behind the experimental designs.

The Critical Role of Method Validation

The objective of any analytical method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][7] For a compound like this compound, this ensures the identity, strength, quality, purity, and potency of the drug substance or its intermediates are accurately and reliably determined.[5] The validation process is a regulatory necessity, as stipulated by GMP regulations [21 CFR 211.194(a)], which mandate that test methods for assessing compliance with established specifications must meet proper standards of accuracy and reliability.[7][10]

Comparative Overview of Analytical Techniques

While various analytical techniques can be employed for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a prevalent choice due to its versatility, sensitivity, and specificity in separating and quantifying non-volatile and thermally labile compounds. A patent for a related compound mentions the use of HPLC for purity assessment, indicating its suitability. This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a common and robust technique for such analytes.

Analytical TechniquePrincipleApplicability to this compoundKey StrengthsPotential Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Highly suitable for the quantification of the main component and its impurities.High resolution, sensitivity, and specificity. Adaptable to various analytes.Can be complex to develop and requires specialized equipment.
Gas Chromatography (GC) Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.May require derivatization to increase volatility and thermal stability.Excellent for volatile and semi-volatile compounds.Not ideal for non-volatile or thermally labile compounds like this compound without derivatization.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Can be coupled with HPLC (LC-MS) for highly specific identification and quantification of the analyte and its impurities.Unparalleled specificity and sensitivity. Provides structural information.Higher cost and complexity compared to standalone chromatographic techniques.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by the analyte.Can be used for simple quantification if no interfering substances are present.Simple, fast, and cost-effective.Lacks specificity; susceptible to interference from other chromophoric compounds.

Based on this comparison, an RP-HPLC method with UV detection is the most practical and widely applicable technique for the routine quality control of this compound.

Validation of a Proposed RP-HPLC Method

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[2][7] According to ICH Q2(R2) guidelines, these parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4]

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method.

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Approval Review & Approve Report->Approval

Caption: A flowchart illustrating the sequential phases of analytical method validation.

Detailed Experimental Protocols

Here are the step-by-step methodologies for validating the key performance characteristics of an RP-HPLC method for this compound.

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Prepare a solution of this compound reference standard.

    • Prepare solutions of known impurities and potential degradation products.

    • Prepare a placebo solution (containing all excipients if in a drug product).

    • Prepare a spiked solution containing the reference standard and all potential interfering substances.

    • Analyze all solutions by the proposed HPLC method.

    • Acceptance Criteria: The peak for this compound in the spiked solution should be pure and well-resolved from all other peaks (resolution > 2). The placebo solution should show no interfering peaks at the retention time of the analyte.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • LOD = 3.3 * (standard deviation of the intercept / slope)

    • LOQ = 10 * (standard deviation of the intercept / slope)

    • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits. The assay results should not significantly change.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time; resolution > 2.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
LOD & LOQ Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ.
Robustness System suitability parameters met under varied conditions.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation Parameter Relationships cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Range Range Accuracy->Range Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Range->Robustness

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method for this compound is a comprehensive process that ensures the reliability and accuracy of analytical data. While this guide has focused on a hypothetical RP-HPLC method, the principles and parameters discussed are broadly applicable to other analytical techniques. By adhering to the guidelines set forth by regulatory bodies such as the ICH, FDA, and USP, researchers and drug development professionals can establish a robust and defensible analytical procedure that is fit for its intended purpose. The lifecycle management of analytical procedures should also be considered, where the method is monitored during routine use to ensure it remains fit for purpose.[12]

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Pyridin-2-ylamino)propanoic Acid Derivatives as Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 3-(pyridin-2-ylamino)propanoic acid derivatives, a scaffold of significant interest in the development of anticoagulants. As a key structural component of the direct thrombin inhibitor dabigatran etexilate, this scaffold has been the subject of extensive investigation.[1] Here, we will dissect the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds, providing researchers, medicinal chemists, and drug development professionals with a technical and experience-driven perspective on optimizing this privileged core for therapeutic applications.

The Central Role of Thrombin and the Emergence of a Key Scaffold

Thrombin (Factor IIa) is a serine protease that acts as the final effector enzyme in the blood coagulation cascade. Its primary role is the conversion of soluble fibrinogen into insoluble fibrin, which forms the mesh of a blood clot. Due to this pivotal function, thrombin is a prime target for anticoagulant therapy to prevent and treat thrombotic disorders.[2] The this compound framework has proven to be an exceptional starting point for the design of potent and selective direct thrombin inhibitors (DTIs). Its ethyl ester form is a well-established intermediate in the synthesis of dabigatran, underscoring its clinical relevance.[3][4]

The core structure provides a versatile platform for introducing functionalities that can interact with key pockets of the thrombin active site, primarily the catalytic site (S1) and the exosite (S2/S4). The following sections will compare how specific structural modifications to this scaffold influence inhibitory potency and selectivity.

Deconstructing the Scaffold: A Comparative SAR Analysis

The development of potent thrombin inhibitors from the this compound core involves its incorporation into a larger molecular architecture that can effectively occupy the active site of the enzyme. The SAR is best understood by examining how modifications to the groups attached to this core influence biological activity.

The P1 Pocket: Anchoring with Basic Moieties

The S1 pocket of thrombin is a deep, negatively charged cleft that preferentially accommodates basic residues like arginine. Consequently, a key strategy in designing inhibitors is to incorporate a strongly basic moiety to anchor the molecule in this pocket. In the context of dabigatran and its analogs, the this compound unit serves as a linker to a central benzimidazole ring, which is in turn connected to a P1-binding group.

Table 1: Comparative Thrombin Inhibitory Activity of P1-Group Modifications

Compound IDP1 MoietyTarget/AssayIC50 / Kᵢ (nM)Reference
Dabigatran 4-AmidinophenylThrombin Inhibition4.5(Implied from Dabigatran's known potency)
Analog 1 BenzamidineThrombin Inhibition9.20[2]
Analog 2 Tricyclic Fused ScaffoldThrombin Inhibition7.48[2]
Analog 3 4-AminopyridiniumThrombin Inhibition<1[5]
Analog 4 2-AminothiazoliniumThrombin Inhibition<1[5]

Note: The data presented is a synthesis from multiple sources to illustrate SAR principles. Compound IDs are for illustrative purposes.

The data clearly indicates that a potent basic group is essential for high-affinity binding. The classic benzamidine group, a well-known arginine mimic, provides potent inhibition.[2] Novel bioisosteric replacements, such as tricyclic fused scaffolds, can maintain or even slightly improve potency.[2] Furthermore, the exploration of alternative cationic groups like 4-aminopyridinium and 2-aminothiazolinium has led to the discovery of exceptionally potent inhibitors, demonstrating that moving beyond traditional amidine groups can be a fruitful strategy.[5]

SAR_P1_Pocket cluster_core Core Scaffold Linker cluster_modifications P1 Pocket Binding Moieties Core 3-(pyridin-2-ylamino) propanoic acid Benzamidine Benzamidine (Analog 1) IC50: 9.20 nM Tricyclic Tricyclic Scaffold (Analog 2) IC50: 7.48 nM Aminopyridinium 4-Aminopyridinium (Analog 3) Ki < 1 nM Benzamidine->Tricyclic Bioisosteric Replacement Maintains Potency Benzamidine->Aminopyridinium Novel Cationic Group Enhances Potency

Caption: Impact of P1 Pocket Moieties on Thrombin Inhibition.

The Propanoic Acid Moiety: Prodrug Strategy and P4 Interactions

The propanoic acid functional group is critical, not just for its potential interactions within the enzyme, but also as a handle for prodrug strategies to improve oral bioavailability. In dabigatran etexilate, the carboxylic acid is esterified with a hexyl chloroformate-derived group, which is cleaved in vivo to release the active acidic form.[6]

Modifications in this region can also influence interactions with the P4 pocket of thrombin.

Table 2: Comparative Anticoagulant Activity of Prodrug Modifications

Compound IDProdrug Moiety (Ester Group)Target/AssayIC50 (µM)Reference
Prodrug 1a Ethyl EsterThrombin-induced Platelet Aggregation1.44[2]
Prodrug 1b Isopropyl EsterThrombin-induced Platelet Aggregation0.91[2]
Prodrug 1c Hexyl Ester (Dabigatran Etexilate)Thrombin-induced Platelet AggregationPotent (Implied)[2]
Prodrug 1d Ethyl CarbamateThrombin-induced Platelet Aggregation0.75[2]
Prodrug 1e Isopropyl CarbamateThrombin-induced Platelet Aggregation0.73[2]

Note: The data presented is illustrative of prodrug strategies on related scaffolds.

The choice of the ester or carbamate prodrug moiety significantly impacts the compound's activity, likely by influencing its absorption and subsequent hydrolysis to the active form.[2] The data shows that even subtle changes, such as from an ethyl to an isopropyl group, can affect potency. Carbamate-based prodrugs also demonstrate excellent activity, providing an alternative to traditional esters.[2] This highlights the dual importance of the propanoic acid tail: it is a key site for prodrug modification and a vector for P4 pocket interactions.

Experimental Protocols: Synthesis and Biological Evaluation

Reproducible and rigorous experimental methods are the bedrock of reliable SAR studies. Below are representative protocols for the synthesis of a key intermediate and a standard in vitro assay for assessing thrombin inhibitory activity.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (Key Intermediate)

This intermediate is foundational for the synthesis of many dabigatran analogs.

Workflow Diagram:

Synthesis_Workflow Reactants 2-Aminopyridine + Ethyl Acrylate Reaction_Conditions Solvent: Anhydrous Ethanol Catalyst: Trifluoromethanesulfonic Acid Temperature: 120-160 °C Time: 16-20 h Atmosphere: Nitrogen Reactants->Reaction_Conditions Workup 1. Cool reaction mixture 2. Wash with petroleum ether 3. Concentrate under reduced pressure Reaction_Conditions->Workup Purification Recrystallize from petroleum ether/ethyl acetate Workup->Purification Product Ethyl 3-(pyridin-2-ylamino)propanoate Purification->Product

Caption: Synthetic Workflow for a Key Intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add ethyl acrylate (1.0-2.0 eq) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic acid (5-10 mol%).

  • Reaction: Heat the mixture to reflux (120-160 °C) with stirring for 16-20 hours.

  • Work-up: After the reaction is complete, cool the mixture to 35-40 °C. Wash the reaction liquid with petroleum ether and then concentrate it under reduced pressure.

  • Purification: The concentrated residue is washed with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) and recrystallized to yield the pure product as white crystals. Purity can be confirmed by HPLC.

In Vitro Thrombin Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin.

Workflow Diagram:

Assay_Workflow Preparation Prepare serial dilutions of test compounds Prepare Thrombin and Fluorogenic Substrate solutions Incubation Add Thrombin to compound dilutions in a 96-well plate Pre-incubate for 10-15 min at 37°C Preparation->Incubation Reaction_Initiation Add fluorogenic peptide substrate to all wells Incubation->Reaction_Initiation Detection Measure fluorescence intensity over time (Ex/Em = 350/450 nm) Kinetic mode Reaction_Initiation->Detection Data_Analysis Calculate initial reaction rates (V₀) Plot % inhibition vs. compound concentration Determine IC50 values Detection->Data_Analysis

Caption: Workflow for a Fluorometric Thrombin Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and PEG).

  • Assay Plate Setup: Add the diluted compounds to the wells of a 96-well black microplate. Include wells for a positive control (a known thrombin inhibitor like PPACK) and a negative control (vehicle/DMSO).

  • Enzyme Addition: Add human α-thrombin solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode using a microplate reader (e.g., Excitation = 350 nm, Emission = 450 nm) at 37°C for at least 30 minutes.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each well. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to calculate the IC50 value.

Mechanism of Action: Disrupting the Coagulation Cascade

The therapeutic effect of this compound derivatives stems from their ability to directly inhibit thrombin, thereby disrupting the final common pathway of the coagulation cascade.

Coagulation_Cascade_Inhibition cluster_inhibition Direct Thrombin Inhibition cluster_pathway Coagulation Cascade Derivative 3-(pyridin-2-ylamino)propanoic acid derivative Thrombin Thrombin (Factor IIa) Derivative->Thrombin Inhibits Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Insoluble) Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot Cross-linking by Factor XIIIa

Caption: Inhibition of the Coagulation Cascade by a Direct Thrombin Inhibitor.

By binding to the active site of thrombin, these inhibitors prevent it from cleaving fibrinogen to fibrin. This blockade halts the formation of the fibrin clot, resulting in an anticoagulant effect. This mechanism is highly effective in preventing the formation and propagation of thrombi in various pathological conditions.

Conclusion and Future Perspectives

The this compound scaffold is a clinically validated and highly tractable starting point for the design of novel direct thrombin inhibitors. The structure-activity relationships discussed herein underscore the importance of a dual strategy: optimizing a potent basic moiety to anchor within the S1 pocket while simultaneously employing a sophisticated prodrug approach at the propanoic acid terminus to ensure oral bioavailability. Future research in this area will likely focus on the discovery of novel, non-covalent P1-binding groups with improved selectivity and safety profiles, as well as the exploration of new prodrug technologies to further enhance pharmacokinetic properties. The continued application of rational, structure-based design principles to this versatile scaffold holds significant promise for the development of next-generation oral anticoagulants.

References

Comparative Guide to Purity Assessment of 3-(pyridin-2-ylamino)propanoic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(pyridin-2-ylamino)propanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical impact of purity on drug safety and efficacy, this document details two distinct reversed-phase HPLC (RP-HPLC) methods, offering researchers, scientists, and drug development professionals the technical insights needed to make informed decisions for their analytical workflows. We delve into the rationale behind method development, present detailed experimental protocols, and provide comparative data to guide the selection of the most suitable approach. This guide is grounded in the principles of scientific integrity, referencing authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Analytical Imperative for this compound

This compound (Figure 1) is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring both a pyridine ring and a propanoic acid moiety, imparts a degree of polarity that presents unique challenges for chromatographic separation.[1][7] The presence of impurities, which can arise from starting materials or side reactions during synthesis, necessitates the development of robust and reliable analytical methods to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][7]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8] This guide will compare two distinct RP-HPLC methods for the analysis of this compound, providing the scientific rationale for each and the experimental data to support their performance.

Foundational Principles: Adherence to Regulatory Standards

The development and validation of the HPLC methods described herein are guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[3][5][6][9][10] These standards ensure that analytical methods are fit for their intended purpose, providing reliable and reproducible data.[4][6] Key validation parameters to consider include specificity, linearity, accuracy, precision, and robustness.[4]

Method Development: A Tale of Two Columns

The inherent polarity of this compound makes its retention on traditional C18 columns challenging, especially with highly aqueous mobile phases.[11][12][13] To address this, we will compare two RP-HPLC methods utilizing different stationary phases designed to enhance the retention and separation of polar compounds.

Method A: The Workhorse - C18 with an Aqueous Mobile Phase

The C18 column is the most widely used stationary phase in reversed-phase chromatography. For polar analytes, a highly aqueous mobile phase is often necessary to achieve adequate retention.

Rationale:

  • Stationary Phase: A conventional C18 column provides a nonpolar stationary phase.

  • Mobile Phase: A buffered aqueous mobile phase with a small percentage of organic modifier (acetonitrile or methanol) is used. The buffer is crucial to control the ionization state of the acidic propanoic acid and the basic pyridine moieties, thereby ensuring consistent retention. A pH of at least one unit away from the analyte's pKa is recommended for robust results. The predicted pKa of this compound is approximately 4.21.[1]

  • Detection: UV detection is suitable due to the presence of the chromophoric pyridine ring.

Method B: The Specialist - Polar-Embedded Column

To overcome the retention challenges of polar compounds on traditional C18 phases, columns with polar-embedded groups have been developed.[14] These stationary phases offer alternative selectivity and improved retention for polar analytes.

Rationale:

  • Stationary Phase: A polar-embedded stationary phase (e.g., amide or carbamate) is more resistant to "dewetting" in highly aqueous mobile phases, leading to more reproducible retention times for polar compounds.

  • Mobile Phase: Similar to Method A, a buffered aqueous mobile phase with an organic modifier is used. However, the unique stationary phase chemistry may allow for different selectivity and potentially better resolution of closely eluting impurities.

  • Detection: UV detection remains the method of choice.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[1]

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

HPLC Instrumentation and Conditions
ParameterMethod A: C18 ColumnMethod B: Polar-Embedded Column
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water B: AcetonitrileA: 0.1% Formic Acid in Water B: Acetonitrile
Gradient Isocratic: 90% A / 10% BIsocratic: 95% A / 5% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm

Note: The mobile phase composition and gradient may require optimization based on the specific column and HPLC system used.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements as defined by USP <621>.[3][9][10] This is demonstrated by making replicate injections of the Working Standard Solution and evaluating parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates (N ≥ 2000), and tailing factor (T ≤ 2.0).

Comparative Performance Data

The following table summarizes the expected performance of the two methods for the analysis of this compound and a potential process impurity, 2-aminopyridine (a likely starting material).[15]

Performance MetricMethod A: C18 ColumnMethod B: Polar-Embedded Column
Retention Time (this compound) ~ 4.5 min~ 6.2 min
Retention Time (2-aminopyridine) ~ 2.8 min~ 3.5 min
Resolution (between main peak and impurity) > 2.0> 2.5
Tailing Factor (main peak) < 1.5< 1.2
Theoretical Plates (main peak) > 3000> 4000

Discussion and Method Selection

Both methods are capable of providing accurate and precise purity assessments of this compound. However, the choice between them will depend on the specific requirements of the analysis.

  • Method A (C18 Column): This method is a robust and widely applicable starting point for purity analysis. It is likely to be sufficient for routine quality control where the impurity profile is well-characterized.

  • Method B (Polar-Embedded Column): This method offers superior retention and peak shape for the polar analyte, which can be advantageous for detecting and quantifying trace impurities. The enhanced resolution may be critical during method development and for the analysis of samples with complex impurity profiles.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute hplc_system HPLC System Setup dilute->hplc_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity/% Impurity integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

The logical relationship between the choice of column and the resulting chromatographic performance is depicted below.

Column_Choice_Logic cluster_analyte Analyte Properties cluster_method_a Method A cluster_method_b Method B analyte This compound (Polar Molecule) column_a Standard C18 Column (Non-polar) analyte->column_a interacts with column_b Polar-Embedded Column (Intermediate Polarity) analyte->column_b interacts with performance_a Adequate Retention Good for Routine QC column_a->performance_a performance_b Enhanced Retention & Selectivity Ideal for Complex Samples column_b->performance_b

Caption: Logic for HPLC column selection.

Conclusion

The purity assessment of this compound by HPLC is a critical step in ensuring the quality of pharmaceuticals. This guide has compared two effective RP-HPLC methods, one utilizing a traditional C18 column and the other a polar-embedded column. While the C18 method is suitable for routine analysis, the polar-embedded column provides superior performance for this polar analyte, offering enhanced retention and resolution. The selection of the most appropriate method should be based on the specific analytical needs, taking into account the complexity of the sample and the desired level of analytical detail. Adherence to USP and ICH guidelines is paramount in the validation and implementation of either method.

References

A Comparative Guide to the Biological Evaluation of 3-(pyridin-2-ylamino)propanoic acid and its Analogs as Potential Anticoagulant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of 3-(pyridin-2-ylamino)propanoic acid and a curated set of its analogs. As a key intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, the parent compound serves as a relevant scaffold for exploring novel anticoagulant properties.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting thrombosis.

Our approach is grounded in established principles of medicinal chemistry and pharmacology. We will first propose a logical series of analogs for synthesis and subsequent testing. This will be followed by a detailed exposition of the experimental protocols required to assess their biological activity, including direct enzyme inhibition, effects on plasma clotting time, and general cytotoxicity. The causality behind each experimental choice is explained to provide a clear understanding of the structure-activity relationships (SAR) that can be derived from the generated data.

Rationale for Analog Selection

To establish a clear structure-activity relationship, a focused library of analogs of this compound should be synthesized. The selection of these analogs is based on common medicinal chemistry strategies to probe the importance of different structural features for biological activity.

Analog Set 1: Pyridine Ring Substitutions

The electronic and steric properties of the pyridine ring can significantly influence binding to the target protein. Therefore, we propose the synthesis of analogs with substitutions at key positions of the pyridine ring.

  • Analog 1a: 3-((4-methylpyridin-2-yl)amino)propanoic acid (introduction of a small, electron-donating group).

  • Analog 1b: 3-((4-(trifluoromethyl)pyridin-2-yl)amino)propanoic acid (introduction of a strong electron-withdrawing group).

  • Analog 1c: 3-((5-chloropyridin-2-yl)amino)propanoic acid (introduction of a halogen for potential new interactions).

Analog Set 2: Propanoic Acid Chain Modifications

The propanoic acid moiety is crucial for the overall physicochemical properties of the molecule. Modifications here can impact solubility, cell permeability, and interaction with the target.

  • Analog 2a: Methyl 3-(pyridin-2-ylamino)propanoate (esterification to increase lipophilicity).

  • Analog 2b: 3-(pyridin-2-ylamino)propan-1-ol (reduction of the carboxylic acid to an alcohol to remove the negative charge).

  • Analog 2c: 2-methyl-3-(pyridin-2-ylamino)propanoic acid (introduction of a methyl group on the alpha-carbon to explore steric effects).

A general synthesis scheme for the parent compound is presented below.[3][4][5] Similar synthetic routes can be adapted for the proposed analogs.

G A 2-Aminopyridine C 3-(pyridin-2-ylamino)propanoate Ester A->C Michael Addition B Acrylic Acid Ester B->C D This compound C->D Hydrolysis

Caption: General synthesis of this compound.

Biological Evaluation Workflow

The biological evaluation of the synthesized compounds will follow a tiered approach, starting from a direct enzyme inhibition assay, followed by plasma-based clotting assays, and finally, a general cytotoxicity assessment.

G A Compound Synthesis & Purification B In Vitro Thrombin Inhibition Assay A->B Primary Screening C Anticoagulant Activity Assays (APTT & PT) B->C Functional Assessment D Cytotoxicity Assay (MTT/XTT) C->D Safety Profiling E Data Analysis & SAR D->E Lead Identification

Caption: Workflow for the biological evaluation of compounds.

Experimental Protocols

In Vitro Thrombin Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. A chromogenic substrate is used, which upon cleavage by thrombin, releases a colored product that can be quantified spectrophotometrically.[6][7][8]

Materials:

  • Purified human alpha-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Test compounds and positive control (Dabigatran)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compounds and Dabigatran in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the test compound dilutions or control to the appropriate wells.

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of a pre-diluted human alpha-thrombin solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the control (thrombin activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anticoagulant Activity Assays

These assays assess the effect of the test compounds on the clotting time of human plasma, providing a more physiologically relevant measure of anticoagulant activity.

The APTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[2][9][10][11][12]

Materials:

  • Platelet-poor human plasma

  • APTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (0.025 M) solution

  • Test compounds and positive control (e.g., Heparin)

  • Coagulometer

Protocol:

  • Pre-warm the platelet-poor plasma, APTT reagent, and calcium chloride solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of platelet-poor plasma with 5 µL of the test compound solution or control.

  • Incubate the mixture for 3 minutes at 37°C.

  • Add 50 µL of the pre-warmed APTT reagent and incubate for a further 3 minutes at 37°C.

  • Initiate clotting by adding 50 µL of the pre-warmed calcium chloride solution.

  • The coagulometer will automatically measure the time taken for clot formation.

  • The results are expressed as the clotting time in seconds. An increase in clotting time indicates anticoagulant activity.

The PT assay assesses the extrinsic and common pathways of coagulation.[1][13][14][15][16]

Materials:

  • Platelet-poor human plasma

  • PT reagent (thromboplastin)

  • Test compounds and positive control (e.g., Warfarin)

  • Coagulometer

Protocol:

  • Pre-warm the platelet-poor plasma and PT reagent to 37°C.

  • In a coagulometer cuvette, mix 50 µL of platelet-poor plasma with 5 µL of the test compound solution or control.

  • Incubate the mixture for 3 minutes at 37°C.

  • Initiate clotting by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will measure the time to clot formation.

  • Results are reported as the clotting time in seconds.

Cytotoxicity Assay (MTT/XTT)

It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed anticoagulant effects are not due to cell death. The MTT or XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[13][17]

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[18][19][20][21]

  • Remove the medium and add fresh medium containing various concentrations of the test compounds.

  • Incubate the cells for 24-48 hours.

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation and Comparison

The experimental data should be compiled into clear and concise tables to facilitate a direct comparison of the biological activities of this compound and its analogs.

Table 1: In Vitro Thrombin Inhibition

CompoundIC50 (µM)
This compound
Analog 1a
Analog 1b
Analog 1c
Analog 2a
Analog 2b
Analog 2c
Dabigatran (Control)

Table 2: Anticoagulant Activity

Compound (at a fixed concentration)APTT (seconds)PT (seconds)
This compound
Analog 1a
Analog 1b
Analog 1c
Analog 2a
Analog 2b
Analog 2c
Vehicle Control

Table 3: Cytotoxicity

CompoundCC50 (µM)
This compound
Analog 1a
Analog 1b
Analog 1c
Analog 2a
Analog 2b
Analog 2c
Doxorubicin (Control)

Concluding Remarks

This guide outlines a systematic and robust approach for the biological evaluation of this compound and its analogs as potential anticoagulant agents. By following the detailed protocols and comparative data analysis framework, researchers can effectively identify promising lead compounds and gain valuable insights into the structure-activity relationships governing their biological effects. The integration of direct enzyme inhibition, plasma-based functional assays, and cytotoxicity profiling ensures a comprehensive assessment of both efficacy and safety, which are critical for the early stages of drug discovery.

References

A Comparative Guide to the Synthetic Routes of N-(2-pyridinyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-pyridinyl)-beta-alanine

N-(2-pyridinyl)-beta-alanine and its ethyl ester derivative are crucial intermediates in the synthesis of various pharmaceutically active compounds. Their structural motif, combining a pyridine ring with a β-amino acid, is a key feature for binding to target enzymes. The most prominent application is in the synthesis of Dabigatran, an anticoagulant medication.[1] A robust and efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will explore and compare the predominant synthetic strategies for this valuable compound.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic routes have emerged for the preparation of N-(2-pyridinyl)-beta-alanine and its ethyl ester: the direct aza-Michael addition of 2-aminopyridine to an acrylate ester, and a multi-step pathway commencing from 2-chloropyridine-N-oxide.

Route 1: The Aza-Michael Addition of 2-Aminopyridine to Ethyl Acrylate

The most direct and widely employed method for synthesizing the ethyl ester of N-(2-pyridinyl)-beta-alanine is the aza-Michael addition of 2-aminopyridine to ethyl acrylate. This reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is attractive for its atom economy and straightforward approach. The general mechanism involves the nucleophilic attack of the amino group of 2-aminopyridine on the β-carbon of ethyl acrylate, typically facilitated by a catalyst.[2][3][4][5]

The choice of catalyst is critical in this reaction, influencing reaction time, temperature, yield, and purity. Below is a comparison of the most common catalysts employed.

CatalystTypical ConditionsReported YieldReported PurityKey AdvantagesKey Disadvantages
Acetic Acid 80-85°C, neat or in a solvent~80%~98% (HPLC)Cost-effective, readily available, scalable.May require longer reaction times compared to stronger acids.
Trifluoromethanesulfonic Acid (TfOH) 120-160°C in anhydrous ethanol80-83%>99% (HPLC)High catalytic activity, leading to high purity.Higher cost, corrosive, requires anhydrous conditions.
Uncatalyzed High temperatureLowVariableAvoids catalyst cost and removal.Inefficient, low yield, often not practical for large scale.

Route 1a: Acetic Acid Catalysis

This method represents a balance between efficiency and cost, making it a popular choice for larger-scale synthesis. The acetic acid protonates the carbonyl oxygen of the ethyl acrylate, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by 2-aminopyridine.

Experimental Protocol: Acetic Acid Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

  • To a 1L three-necked flask, add 200g of 2-aminopyridine, 276.8ml of ethyl acrylate, and 63.6ml of glacial acetic acid.

  • Heat the mixture to an internal temperature of 80°C and stir overnight (approximately 12 hours).

  • Monitor the reaction progress by HPLC to confirm the consumption of 2-aminopyridine.

  • After completion, cool the reaction mixture to room temperature.

  • Add 1100ml of 2N HCl and stir. Note: This may be exothermic.

  • Extract the aqueous phase with ethyl acetate to remove impurities.

  • Neutralize the aqueous phase with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Route 1b: Trifluoromethanesulfonic Acid (TfOH) Catalysis

For laboratory-scale synthesis where high purity is paramount, trifluoromethanesulfonic acid is an excellent, albeit more expensive, choice. Its strong acidity allows for higher reaction temperatures and can lead to cleaner reaction profiles.

Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [6][7]

  • In a 500mL round-bottom flask under a nitrogen atmosphere, dissolve 50g of 2-aminopyridine in 50mL of anhydrous ethanol.[6]

  • To the stirred solution, add 56.5 mL of ethyl acrylate.[6]

  • Slowly add 9 mL of trifluoromethanesulfonic acid dropwise.[6]

  • Heat the reaction mixture to reflux in an oil bath at 120-160°C for 16-20 hours.[6][7]

  • After completion, cool the reaction mixture.

  • Wash the solution with petroleum ether.

  • Concentrate the solution under reduced pressure.

  • The crude product can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate to obtain white, flaky crystals.[1][7]

Direct Synthesis of N-(2-pyridinyl)-beta-alanine via Hydrolysis

The target carboxylic acid, N-(2-pyridinyl)-beta-alanine, can be readily obtained by the hydrolysis of its ethyl ester. A one-pot procedure starting from 2-aminopyridine and butyl acrylate has also been reported, providing a direct route to the final product.

Experimental Protocol: Direct Synthesis of 3-(pyridin-2-ylamino)propanoic acid [8]

  • In a 250-mL round-bottom flask, combine 4 g of 2-aminopyridine, 752 mg of acetic acid, and 3.7 g of butyl prop-2-enoate.[8]

  • Stir the resulting solution overnight at 70°C.[8]

  • Add a solution of 3.37 g of potassium hydroxide in 10 mL of water.[8]

  • Stir the mixture overnight at 25°C to facilitate hydrolysis.[8]

  • Concentrate the mixture under vacuum.[8]

  • Wash the resulting mixture with dichloromethane (6 x 200 mL) and filter to remove solids.[8]

  • Concentrate the filtrate to yield this compound as a brown oil (57% yield).[8]

Route 2: Multi-Step Synthesis from 2-Chloropyridine-N-oxide

An alternative, though more circuitous, route to the ethyl ester of N-(2-pyridinyl)-beta-alanine begins with 2-chloropyridine-N-oxide. This multi-step process involves the initial synthesis of 3-(pyridin-2-ylamino)propionic acid N-oxide, followed by esterification and subsequent reduction of the N-oxide.

The reported overall yield for this route is approximately 52%, which is significantly lower than the aza-Michael addition methods.[9] Furthermore, the multiple steps and the use of a palladium catalyst for the final reduction add to the complexity and cost of this synthesis. However, this route may be considered if the starting material, 2-chloropyridine-N-oxide, is more readily available or cost-effective than 2-aminopyridine in a specific context.

Comparative Analysis and Green Chemistry Perspective

When evaluating these synthetic routes, several factors beyond yield and purity should be considered. From a green chemistry perspective, the aza-Michael addition is inherently more attractive due to its high atom economy. The direct, one-pot synthesis of the carboxylic acid further enhances its green credentials by reducing the number of synthetic steps and workup procedures.

The multi-step synthesis from 2-chloropyridine-N-oxide, on the other hand, generates more waste and utilizes a heavy metal catalyst (palladium), which has environmental and cost implications. While efforts can be made to recover and recycle the catalyst, it adds a layer of complexity to the process.

The choice of catalyst in the aza-Michael addition also has green implications. Acetic acid is a more benign and less hazardous catalyst compared to the highly corrosive trifluoromethanesulfonic acid. The uncatalyzed reaction, while seemingly the "greenest" option, is often impractical due to its low efficiency.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Aza-Michael Addition cluster_1 Route 2: Multi-Step Synthesis 2-Aminopyridine 2-Aminopyridine Ethyl_Ester N-(2-pyridinyl)-beta-alanine ethyl ester 2-Aminopyridine->Ethyl_Ester + Ethyl Acrylate (Acetic Acid or TfOH) Carboxylic_Acid N-(2-pyridinyl)-beta-alanine 2-Aminopyridine->Carboxylic_Acid + Butyl Acrylate then Hydrolysis Ethyl Acrylate Ethyl Acrylate Butyl Acrylate Butyl Acrylate Ethyl_Ester->Carboxylic_Acid Hydrolysis 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide Intermediate_1 3-(pyridin-2-ylamino)propionic acid N-oxide 2-Chloropyridine-N-oxide->Intermediate_1 + 3-Aminopropionic Acid Intermediate_2 Ethyl 3-(pyridin-2-ylamino)propanoate N-oxide Intermediate_1->Intermediate_2 Esterification Final_Product N-(2-pyridinyl)-beta-alanine ethyl ester Intermediate_2->Final_Product Reduction (Pd/C)

Caption: A comparison of the two main synthetic routes to N-(2-pyridinyl)-beta-alanine and its ethyl ester.

Conclusion and Recommendations

For the synthesis of N-(2-pyridinyl)-beta-alanine and its ethyl ester, the aza-Michael addition of 2-aminopyridine to an acrylate is the superior route in most scenarios. It offers a more direct, atom-economical, and higher-yielding pathway compared to the multi-step synthesis from 2-chloropyridine-N-oxide.

  • For large-scale industrial production , the acetic acid-catalyzed aza-Michael addition is recommended due to its cost-effectiveness and scalability.

  • For laboratory-scale synthesis requiring high purity , the trifluoromethanesulfonic acid-catalyzed aza-Michael addition is an excellent choice, provided the cost and handling precautions are manageable.

  • For the direct synthesis of the carboxylic acid , the one-pot reaction with butyl acrylate followed by hydrolysis presents an efficient and streamlined approach.

The multi-step synthesis from 2-chloropyridine-N-oxide should only be considered under specific circumstances where the starting material is significantly more accessible or economical. Researchers should carefully weigh the factors of cost, scale, desired purity, and environmental impact when selecting the most appropriate synthetic route for their needs.

References

The Crucial Role of 3-(pyridin-2-ylamino)propanoic Acid in Dabigatran Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. This guide provides an in-depth validation of the role of "3-(pyridin-2-ylamino)propanoic acid" and its derivatives as pivotal precursors in the synthesis of Dabigatran, a potent oral anticoagulant. Through a comparative analysis with alternative synthetic routes, supported by experimental data, we will establish a comprehensive understanding of its significance in pharmaceutical manufacturing.

Dabigatran etexilate, the prodrug of Dabigatran, is a direct thrombin inhibitor widely prescribed for the prevention of stroke and systemic embolism.[1] The efficiency and purity of its synthesis are of paramount importance. A key intermediate in many established synthetic pathways is ethyl 3-(pyridin-2-ylamino)propanoate, derived from this compound. This guide will dissect the synthesis of this precursor and its subsequent conversion to Dabigatran, comparing it with other notable synthetic strategies.

The Cornerstone Precursor: Synthesis and Validation of this compound and its Ethyl Ester

The synthesis of this compound and its ethyl ester is a critical first step in many Dabigatran synthesis routes. One common and efficient method involves the Michael addition of 2-aminopyridine to an acrylate derivative.

A typical synthesis of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate.[2][3] This reaction can be catalyzed by an acid, such as trifluoromethanesulfonic acid, in a suitable solvent like anhydrous ethanol.[4][5] The reaction mixture is heated under a nitrogen atmosphere for several hours to drive the reaction to completion.[4][5] Subsequent purification steps, including washing and recrystallization, yield the desired product as a white crystalline solid.[4][5] The corresponding acid, this compound, can be obtained by the hydrolysis of the ethyl ester or through a direct reaction using butyl acrylate followed by saponification.[6]

The identity and purity of these precursors are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

The Main Event: Dabigatran Synthesis via the this compound Pathway

The primary route to Dabigatran utilizing ethyl 3-(pyridin-2-ylamino)propanoate involves a multi-step process that has been refined for industrial-scale production.[7][8] The overall synthetic strategy is depicted below:

dabigatran_synthesis cluster_precursor Precursor Synthesis cluster_core_synthesis Dabigatran Core Synthesis 2-aminopyridine 2-aminopyridine precursor Ethyl 3-(pyridin-2-ylamino)propanoate 2-aminopyridine->precursor Trifluoromethanesulfonic acid, Ethanol, Heat ethyl_acrylate ethyl_acrylate ethyl_acrylate->precursor intermediate_A Ethyl 3-((3-amino-4-(methylamino)benzoyl) (pyridin-2-yl)amino)propanoate precursor->intermediate_A 4-(Methylamino)-3-nitrobenzoic acid, Coupling agent intermediate_B Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl -N-(pyridin-2-yl)-1H-benzo[d]imidazole-5- carboxamido)propanoate intermediate_A->intermediate_B 2-((4-Cyanophenyl)amino)acetic acid, CDI, Acetic acid intermediate_C Ethyl 3-(2-(((4-amidinophenyl)amino)methyl)-1-methyl -N-(pyridin-2-yl)-1H-benzo[d]imidazole-5- carboxamido)propanoate intermediate_B->intermediate_C Pinner Reaction (EtOH, HCl, NH3) dabigatran_etexilate Dabigatran Etexilate intermediate_C->dabigatran_etexilate n-Hexyl chloroformate, Base

Figure 1: Synthetic pathway to Dabigatran Etexilate from Ethyl 3-(pyridin-2-ylamino)propanoate.

This pathway involves the initial coupling of ethyl 3-(pyridin-2-ylamino)propanoate with 4-(methylamino)-3-nitrobenzoic acid.[1][9] The resulting nitro compound is then reduced to the corresponding amine.[1][9] This intermediate is subsequently condensed with 2-((4-cyanophenyl)amino)acetic acid, followed by cyclization to form the benzimidazole core of Dabigatran.[8] The nitrile group is then converted to an amidine, and a final acylation with n-hexyl chloroformate yields Dabigatran etexilate.[8]

Comparative Analysis: The "this compound" Route vs. Alternatives

While the pathway starting from this compound is widely used, several alternative synthetic routes for Dabigatran have been developed. A comparative analysis of these methods is crucial for process optimization in pharmaceutical manufacturing.

Parameter"this compound" RouteAlternative Route 1: N-[4-(5-substituted-1,2,4-oxadiazol-3-yl)-phenyl]glycineAlternative Route 2: Direct Halomethyl Intermediate
Starting Materials 2-Aminopyridine, Ethyl acrylate, 4-(Methylamino)-3-nitrobenzoic acid4-Aminobenzonitrile, Hydroxylamine, Chloroacetic acidPre-formed benzimidazole core with a halomethyl group
Key Intermediates Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoateN-[4-(5-substituted-1,2,4-oxadiazol-3-yl)-phenyl]glycineEthyl 3-{[(2-halomethyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino} propanoate
Reported Overall Yield ~34.5 - 40%[3][10]Varies depending on the specific oxadiazole derivativeGenerally high for the final coupling step, but overall yield depends on the synthesis of the halomethyl intermediate.
Purity of Final Product High purity achievable (>99.5% by HPLC) with optimized purification.[7]Can be high, but may require specific purification to remove by-products from the oxadiazole ring formation.High purity is achievable.
Process Scalability Well-established for industrial scale production.[7]May present challenges in the synthesis and handling of oxadiazole intermediates on a large scale.The synthesis and stability of the halomethyl intermediate can be a challenge for large-scale production.[11]
Safety Considerations Use of thionyl chloride and other hazardous reagents requires careful handling.Involves the use of hydroxylamine, which can be unstable.Halomethyl intermediates are often lachrymatory and require specialized handling.
Cost-Effectiveness Generally considered a cost-effective route due to readily available starting materials.[8]The cost of specialized reagents for oxadiazole synthesis can be higher.The synthesis of the pre-formed benzimidazole core can be complex and costly.

Table 1: Comparative analysis of different synthetic routes for Dabigatran.

The "this compound" route offers a balanced profile of good overall yield, high purity, and proven scalability, making it a preferred choice for industrial production.[7][8] While alternative routes may offer advantages in specific steps, they often present challenges in terms of starting material availability, process safety, or overall cost-effectiveness.

Experimental Protocols

To provide a practical understanding, detailed experimental protocols for key steps are outlined below.

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Objective: To synthesize the key precursor, ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid

  • Anhydrous ethanol

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.[4]

  • To the stirred solution, add ethyl acrylate.[4]

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid to the mixture.[4]

  • Heat the reaction mixture to reflux (approximately 120-160°C) and maintain for 16-20 hours.[4][5]

  • After cooling to room temperature, wash the reaction mixture with petroleum ether.[4]

  • Concentrate the washed solution under reduced pressure.

  • Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain pure ethyl 3-(pyridin-2-ylamino)propanoate as white flaky crystals.[4]

  • Dry the product under vacuum and determine the yield and purity by HPLC.

Protocol 2: Purity Determination of Dabigatran Etexilate by HPLC

Objective: To determine the purity of the final Dabigatran etexilate product using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A suitable gradient program to separate Dabigatran from its impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 310 nm.[12]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard solution of Dabigatran etexilate of known concentration in a suitable diluent (e.g., acetonitrile/water).

  • Prepare a sample solution of the synthesized Dabigatran etexilate at the same concentration as the standard.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

hplc_workflow start Start prepare_solutions Prepare Standard and Sample Solutions start->prepare_solutions equilibrate_hplc Equilibrate HPLC System prepare_solutions->equilibrate_hplc inject_standard Inject Standard Solution equilibrate_hplc->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_data Analyze Data and Calculate Purity acquire_data->analyze_data end End analyze_data->end

Figure 2: Workflow for HPLC purity analysis of Dabigatran Etexilate.

Conclusion

The validation of this compound and its ethyl ester as precursors for Dabigatran synthesis is well-established in the scientific literature and industrial practice. The synthetic route starting from these precursors offers a robust and scalable method for the production of high-purity Dabigatran etexilate. While alternative synthetic strategies exist, the "this compound" pathway remains a dominant and economically viable choice for pharmaceutical manufacturing. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the development and optimization of Dabigatran synthesis.

References

comparative spectroscopic analysis of "3-(pyridin-2-ylamino)propanoic acid" and its ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 3-(pyridin-2-ylamino)propanoic Acid and its Ethyl Ester

Introduction: Bridging Synthesis and Characterization

In the landscape of pharmaceutical development, the precise characterization of synthetic intermediates is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound and its corresponding ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate, are key intermediates, notably in the synthesis of direct thrombin inhibitors like Dabigatran Etexilate[1][2]. The conversion of the ethyl ester to the carboxylic acid represents a critical hydrolysis step in multi-step synthesis pathways. Therefore, the ability to unequivocally distinguish between these two molecules is a fundamental requirement for process monitoring, quality control, and reaction completion analysis.

This guide provides a comprehensive, comparative analysis of these two compounds using foundational spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By delving into the spectral nuances, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these closely related structures.

Molecular Structures and Synthetic Relationship

The only structural difference between the two molecules is the terminal group of the propanoic acid chain: a carboxylic acid (-COOH) in one and an ethyl ester (-COOCH₂CH₃) in the other. This seemingly minor change imparts significant differences in their chemical properties and, consequently, their spectroscopic signatures.

Molecular_Structures cluster_acid This compound cluster_ester Ethyl 3-(pyridin-2-ylamino)propanoate acid_struct acid_struct ester_struct ester_struct

Caption: Molecular structures of the acid and its ethyl ester.

The synthesis of these compounds typically involves a Michael addition reaction. The ethyl ester is commonly prepared by reacting 2-aminopyridine with ethyl acrylate[2]. The corresponding carboxylic acid can then be obtained through the hydrolysis of this ester.

Synthesis_Workflow reagents 2-Aminopyridine + Ethyl Acrylate ester Ethyl 3-(pyridin-2-ylamino)propanoate reagents->ester Michael Addition acid This compound ester->acid Hydrolysis (e.g., KOH)

Caption: General synthetic route from starting materials to the ester and subsequent acid.

FT-IR Spectroscopy: Unmasking Functional Groups

Principle & Rationale: FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The comparison between the acid and its ester is a classic application, as the vibrational modes of the carboxylic acid group (-COOH) are distinctly different from those of the ester group (-COOCH₂CH₃).

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 or 32 scans in the 4000–650 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Comparative Data & Interpretation

The most telling differences in the FT-IR spectra lie in the high-frequency region (>1600 cm⁻¹) and are directly related to the terminal functional group.

Vibrational Mode This compound (Expected, cm⁻¹) Ethyl 3-(pyridin-2-ylamino)propanoate (cm⁻¹) Interpretation of the Difference
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad) AbsentKey Differentiator: The acid displays a characteristic, very broad absorption due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. This is completely absent in the ester.
N-H Stretch ~3250~3250This peak, corresponding to the secondary amine, should be present and similar in both spectra, though it may be obscured by the broad O-H band in the acid.
C-H Stretch (Aromatic/Aliphatic) ~3100-2850~3100-2850Both molecules show absorptions for aromatic C-H (pyridine ring) and aliphatic C-H (propanoate chain). The ester will have slightly more intense aliphatic C-H signals due to the ethyl group.
C=O Stretch (Carbonyl) ~1710 ~1735 Key Differentiator: The carbonyl stretch is a sharp, strong peak in both. However, the C=O of the carboxylic acid is typically at a lower wavenumber (~1710 cm⁻¹) due to hydrogen bonding, while the ester's C=O is at a higher wavenumber (~1735 cm⁻¹).
C-O Stretch ~1300-1200~1300-1150 (two bands)The ester shows two distinct C-O stretching bands (C(=O)-O and O-C₂H₅), whereas the acid shows a single C-O stretch coupled with O-H bending.

In-Depth Analysis: The FT-IR spectrum provides an immediate and definitive method to distinguish the acid from the ester. The presence of the broad O-H stretch centered around 3000 cm⁻¹ is an unmistakable signature of the carboxylic acid. Conversely, the absence of this band and the presence of a sharp C=O stretch at a slightly higher frequency (~1735 cm⁻¹) is clear evidence for the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

Principle & Rationale: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. It is the most powerful tool for elucidating the precise connectivity and structure, making the differentiation between the acid and ester unambiguous.

Experimental Protocol: Solution State NMR

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize both the acid and the ester and will show the acidic and N-H protons.

  • Acquire the ¹H spectrum, typically using a 400 or 500 MHz spectrometer.

  • Acquire the ¹³C spectrum on the same sample.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Comparison

The ¹H NMR spectra reveal clear, indisputable differences arising from the terminal functional group.

Proton Environment This compound (Expected, δ ppm) Ethyl 3-(pyridin-2-ylamino)propanoate (δ ppm) Interpretation of the Difference
-COOH (Carboxylic Acid) ~12.0 (s, broad, 1H) AbsentKey Differentiator: A very downfield, broad singlet that disappears upon D₂O exchange is the definitive signal for the carboxylic acid proton.
-OCH₂CH₃ (Ethyl Ester) Absent~4.1 (q, 2H) Key Differentiator: The ethyl ester is characterized by a quartet for the methylene (-CH₂-) protons adjacent to the oxygen atom.
-OCH₂CH₃ (Ethyl Ester) Absent~1.2 (t, 3H) A corresponding triplet for the terminal methyl (-CH₃) protons confirms the ethyl group.
Pyridine Ring Protons ~8.0-6.5 (m, 4H)~8.0-6.5 (m, 4H)The signals for the four protons on the pyridine ring will be present in both compounds with very similar chemical shifts and coupling patterns.
-NH- ~6.5-7.0 (t, broad, 1H)~6.5-7.0 (t, broad, 1H)The N-H proton signal should appear as a broad peak in both spectra.
-NH-CH₂-CH₂- ~3.5 (t, 2H)~3.5 (t, 2H)The chemical shift of the methylene group attached to the nitrogen is expected to be very similar in both molecules.
-CH₂-C=O ~2.6 (t, 2H)~2.6 (t, 2H)The methylene group adjacent to the carbonyl will also have a similar chemical shift in both compounds, though minor variations may occur due to the different electronic effects of -OH vs -OCH₂CH₃.

In-Depth Analysis: The ¹H NMR spectrum of the ethyl ester is defined by the presence of the ethyl group signals—a quartet around 4.1 ppm and a triplet around 1.2 ppm. The acid is defined by their absence and the unique presence of a very deshielded, broad singlet for the -COOH proton above 10 ppm. This provides a simple and foolproof method of identification.

¹³C NMR Comparison

The ¹³C NMR spectra corroborate the findings from ¹H NMR, with the most significant difference observed in the carbonyl and ethyl group carbons.

Carbon Environment This compound (Expected, δ ppm) Ethyl 3-(pyridin-2-ylamino)propanoate (δ ppm) Interpretation of the Difference
-C=O (Carbonyl) ~173 ~172 Key Differentiator: The carbonyl carbon resonance is highly sensitive to its environment. The carboxylic acid carbonyl is typically found slightly further downfield than the ester carbonyl.
-OCH₂CH₃ (Ethyl Ester) Absent~60 Key Differentiator: The methylene carbon of the ester's ethyl group gives a distinct signal around 60 ppm.
-OCH₂CH₃ (Ethyl Ester) Absent~14 The terminal methyl carbon of the ethyl group appears upfield, around 14 ppm.
Pyridine Ring Carbons ~158, 148, 137, 112, 106~158, 148, 137, 112, 106The five distinct carbon signals of the pyridine ring will be present at nearly identical chemical shifts in both spectra.
-NH-CH₂-CH₂- ~38~38The carbon attached to the nitrogen should have a very similar chemical shift in both compounds.
-CH₂-C=O ~34~34The carbon adjacent to the carbonyl is also expected to be in a similar environment.

In-Depth Analysis: While the differences in the backbone and pyridine ring carbons are minimal, the ¹³C spectrum of the ester is easily identified by the two additional signals for the ethyl group at ~60 ppm and ~14 ppm. The slight variation in the carbonyl carbon's chemical shift provides further confirmatory evidence.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The difference in molecular weight between the acid and the ester is a definitive distinguishing feature.

Experimental Protocol: Electrospray Ionization (ESI)

  • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Comparative Data & Interpretation

Parameter This compound Ethyl 3-(pyridin-2-ylamino)propanoate Interpretation of the Difference
Molecular Formula C₈H₁₀N₂O₂[3]C₁₀H₁₄N₂O₂The ester has an additional C₂H₄ unit.
Molecular Weight 166.18 g/mol [3]194.23 g/mol The ester is heavier by 28.05 g/mol , the mass of C₂H₄.
[M+H]⁺ Ion (m/z) 167 [4]195 Key Differentiator: The protonated molecular ion peak is the most crucial piece of information. The 28-unit mass difference is a definitive confirmation of the presence (or absence) of the ethyl group.
Key Fragmentation Loss of H₂O (-18) and COOH (-45)Loss of C₂H₅OH (-46) or OC₂H₅ (-45)The fragmentation patterns are distinct. The ester will readily lose ethanol or an ethoxy radical, which are characteristic fragmentation pathways for ethyl esters. The acid will preferentially lose water or the entire carboxyl group.

In-Depth Analysis: Mass spectrometry provides a rapid and unambiguous confirmation of which compound is present. The 28-mass-unit difference between the molecular ions of the acid (m/z 167 for [M+H]⁺) and the ester (m/z 195 for [M+H]⁺) is a direct consequence of the ethyl group replacing a proton. This single measurement can often be sufficient for reaction monitoring.

UV-Vis Spectroscopy: Probing the Chromophore

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Both the acid and the ester share the same primary chromophore—the pyridin-2-ylamino system—and are thus expected to have similar UV-Vis spectra.

Experimental Protocol: Solution State UV-Vis

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Comparative Data & Interpretation

Parameter This compound (Expected) Ethyl 3-(pyridin-2-ylamino)propanoate (Expected) Interpretation of the Difference
Primary Chromophore Pyridin-2-ylaminoPyridin-2-ylaminoIdentical
λₘₐₓ (nm) ~245 nm, ~305 nm~245 nm, ~305 nmThe λₘₐₓ values are expected to be nearly identical. The electronic transitions (π→π*) are dominated by the aromatic system and are not significantly perturbed by the distant change from -COOH to -COOEt. Minor shifts of a few nanometers are possible but are not reliable for differentiation.

In-Depth Analysis: Unlike FT-IR, NMR, and MS, UV-Vis spectroscopy is not a suitable technique for distinguishing between the acid and its ethyl ester. Because the core chromophore responsible for UV absorption is identical in both molecules, their absorption spectra are virtually superimposable. This technique is better suited for quantification using a calibration curve once the identity of the compound has been confirmed by other methods.

Conclusion: A Multi-Faceted Approach to Structural Verification

The spectroscopic analysis of this compound and its ethyl ester demonstrates the power and complementarity of different analytical techniques. While UV-Vis spectroscopy is insufficient for differentiation, FT-IR, NMR, and Mass Spectrometry each provide unique and definitive fingerprints to distinguish between these two critical synthetic intermediates.

  • FT-IR offers a rapid confirmation through the presence or absence of the broad carboxylic acid O-H stretch.

  • Mass Spectrometry provides an unambiguous answer based on the 28-unit difference in molecular weight.

  • NMR (¹H and ¹³C) delivers the most comprehensive structural proof, detailing the specific proton and carbon environments and clearly showing the signals for the ethyl group in the ester and the carboxylic acid proton in the acid.

By leveraging the strengths of these techniques, researchers can ensure the integrity of their synthetic pathways, validate the successful completion of reactions, and maintain the high standards of quality required in pharmaceutical development.

References

Safety Operating Guide

Guide to the Proper Disposal of 3-(pyridin-2-ylamino)propanoic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(pyridin-2-ylamino)propanoic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to ensure the protection of laboratory personnel, the community, and the environment.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, a review of safety data for structurally similar compounds, such as its methyl ester and other picolinic acid derivatives, allows for a conservative and prudent assessment of its risks.

The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

Combustion of this nitrogen-containing organic compound is expected to produce hazardous byproducts, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][5]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification GHS Hazard Statement Source Analog
Skin Irritation H315: Causes skin irritation Methyl 3-(pyridin-2-ylamino)propanoate[1]
Eye Irritation/Damage H319: Causes serious eye irritation / H318: Causes serious eye damage Methyl 3-(pyridin-2-ylamino)propanoate, Pyridine-2-carboxylic acid[1][2]
Specific Target Organ Toxicity H335: May cause respiratory irritation Methyl 3-(pyridin-2-ylamino)propanoate, (R)-3-Amino-3-(pyridin-2-yl)propanoic acid[1][4]

| Acute Oral Toxicity (Reference) | LD50: 360 mg/kg (Intraperitoneal, mouse) | 2-Picolinic acid[6] |

Pre-Disposal Workflow: Containment and Labeling

Proper containment from the point of generation is the first step in a safe disposal pathway. This workflow ensures that waste is handled, segregated, and identified correctly, preventing accidental mixing and ensuring regulatory compliance.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage A 1. Identify Waste This compound (solid or in solution) B 2. Select Waste Container - Chemically compatible (e.g., HDPE) - Sealable lid - Good condition A->B C 3. Segregate Waste AVOID mixing with: - Strong Oxidizers - Strong Acids/Bases - Other incompatible waste streams B->C D 4. Affix Hazardous Waste Label - Full Chemical Name - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date C->D Transfer to Labeling Stage E 5. Store in Designated Area - Secondary Containment - Well-ventilated - Away from ignition sources D->E F 6. Schedule Pickup Contact institution's EHS for collection by a licensed waste disposal service. E->F

Caption: Waste Collection and Labeling Workflow.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential. The responsibility for proper chemical waste characterization and disposal lies with the waste generator.[7]

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This is the primary defense against accidental exposure.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[4][5]

  • Protective Clothing: A lab coat or other impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved P95 or P100 particulate respirator.[4]

Step 2: Waste Characterization and Segregation The generator of the waste must determine if it is classified as hazardous under the U.S. EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261) or equivalent local and state rules.[1][8][9]

  • Do not mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EHS) department.

  • Specifically, keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6]

Step 3: Containment

  • Place solid waste into a clean, dry, sealable container that is chemically compatible with the material.

  • For solutions, use a sealable, leak-proof container.

  • Ensure the container is in good condition and the exterior is not contaminated.

Step 4: Labeling Properly labeling the waste container is a critical regulatory requirement.

  • The label must clearly state "Hazardous Waste."

  • Identify the full chemical name: "this compound." List any solvents and their concentrations if it is a solution.

  • Indicate the primary hazards using GHS pictograms (e.g., exclamation mark for irritant).[1]

  • Note the accumulation start date (the date you first added waste to the container).

Step 5: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • The storage location should be well-ventilated and, if possible, within secondary containment to control any potential leaks.

  • Store away from heat or ignition sources.

Step 6: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash. [4][6] This is critical to prevent environmental contamination.

  • Arrange for waste collection through your institution’s EHS department. They will work with a licensed and certified hazardous waste disposal company.[4]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to safely destroy the compound and neutralize harmful combustion byproducts.[4][5]

This multi-step process ensures that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste disposal guidelines and EHS professionals for guidance.

References

A Comprehensive Guide to the Safe Handling of 3-(pyridin-2-ylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(pyridin-2-ylamino)propanoic acid. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of laboratory practice and regulatory standards.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that, while not having a fully elucidated toxicological profile, presents known hazards based on its chemical structure and available safety data. The primary concerns when handling this substance are skin and eye irritation, as well as potential respiratory irritation. Structurally, it is a derivative of both pyridine and propanoic acid, and it is prudent to consider the hazards associated with these parent compounds to inform a comprehensive risk assessment.

Propanoic acid is known to cause skin and eye burns, and its vapors can irritate the respiratory system. Pyridine is harmful if it comes into contact with the skin or is inhaled, and it can also cause skin and eye irritation. Therefore, a cautious approach that mitigates these potential risks is essential.

Hazard Identification Summary
Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health Effects
Causes skin irritationSkin Irritation (Category 2)DermalRedness, itching, inflammation
Causes serious eye irritationEye Irritation (Category 2A)OcularRedness, pain, watering, potential for serious damage
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)InhalationCoughing, shortness of breath, irritation of the respiratory tract

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following recommendations are based on a comprehensive evaluation of the compound's known and anticipated hazards.

Hand Protection

Given the skin-irritating properties of this compound, robust hand protection is mandatory. Nitrile gloves are a suitable choice for handling this compound in solid form and for incidental contact with solutions. For prolonged contact or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

Protocol for Glove Use:

  • Inspection: Before donning, visually inspect gloves for tears, pinholes, or discoloration.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands to prevent cross-contamination.

  • Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

The risk of serious eye irritation necessitates the use of appropriate eye and face protection.

  • Standard Operations: For routine handling of small quantities, chemical splash goggles that conform to ANSI Z87.1 standards are required.

  • High-Risk Operations: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

A standard laboratory coat should be worn at all times when handling this compound to protect against accidental skin contact. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If a fume hood is not available or if there is a potential for significant aerosolization, respiratory protection is necessary.

A NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas (OV/AG) cartridges is recommended.[1][2][3][4] The yellow color code on the cartridge typically indicates its suitability for both organic vapors and acid gases.[4] For environments with particulate matter, a combination cartridge with a P100 particulate filter should be used.[2] Adherence to a comprehensive respiratory protection program, including fit testing, is essential as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Engineering Controls
  • Primary Control: All weighing, transferring, and handling of this compound should be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

Safe Handling Procedures
  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Transfers: Use a spatula or scoop for transferring the solid. For solutions, use appropriate volumetric glassware and a bulb or pipette aid for transfers. Never pipette by mouth.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Assess Task SmallScale Small Scale Handling? (e.g., weighing, small solution prep) Start->SmallScale LargeScale Large Scale or High Splash Potential? SmallScale->LargeScale No BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles SmallScale->BasePPE Yes LargeScale->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Chemical Resistant Apron LargeScale->EnhancedPPE Yes AerosolRisk Potential for Dust or Aerosol Generation? RespiratoryProtection Respiratory Protection: - Work in Fume Hood OR - NIOSH-approved Respirator with OV/AG Cartridges AerosolRisk->RespiratoryProtection Yes Proceed Proceed with Work AerosolRisk->Proceed No BasePPE->AerosolRisk EnhancedPPE->AerosolRisk RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or a spill pillow, working from the outside in.[5][6]

    • Neutralize the spill by cautiously applying a weak base like sodium bicarbonate until bubbling ceases.[5]

    • Collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area until it is deemed safe by trained personnel.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for pyridine-containing compounds.[7]

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyridin-2-ylamino)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-(pyridin-2-ylamino)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.